molecular formula C15H19NO2 B593000 Methyl 1-pentyl-1H-indole-3-carboxylate CAS No. 1338925-20-4

Methyl 1-pentyl-1H-indole-3-carboxylate

Cat. No.: B593000
CAS No.: 1338925-20-4
M. Wt: 245.32 g/mol
InChI Key: FMSUKWLGFFSMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PB-22 is synthetic cannabinoid that has been identified in herbal mixtures. It is a quinolinyl pentyl indole with a carboxylate group, abbreviated as QUPIC. methy-1-pentyl-1H-indole-3-Carboxylate is an analog of PB-22 that lacks the quinoline group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Properties

IUPAC Name

methyl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUKWLGFFSMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017335
Record name Methyl 1-pentyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338925-20-4
Record name Methyl 1-pentyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of Methyl 1-pentyl-1H-indole-3-carboxylate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and forensic analysis.

Core Properties and Specifications

This compound is a synthetic compound recognized as an analog of the synthetic cannabinoid PB-22.[1] It is primarily utilized as an analytical reference standard in forensic and research applications.[1] The physiological and toxicological properties of this compound are not extensively studied.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1338925-20-4[2][3]
Molecular Formula C₁₅H₁₉NO₂[2][3]
Formula Weight 245.3 g/mol [2][3]
Formal Name 1-pentyl-1H-indole-3-carboxylic acid, methyl ester[2]
Appearance Crystalline solid[1]
Melting Point 46 - 49 ºC[3]
Purity ≥98%[1]
UV λmax 216, 289 nm[2][3]
Solubility (DMF) 16 mg/ml[2]
Solubility (DMSO) 16 mg/ml[2]
Solubility (Ethanol) 12.5 mg/ml[2]
Storage Temperature -20°C[1]
Spectroscopic and Analytical Data

The following table summarizes the available spectroscopic data for the characterization of this compound.

TechniqueDataSource
Mass Spectrometry (MH+) 246.1[3]
GC-MS A searchable spectral database containing 70eV EI mass spectral data is available from Cayman Chemical.[1]
¹H NMR & ¹³C NMR While specific data for the title compound is not readily available, data for the parent compound, Methyl 1H-indole-3-carboxylate, is well-documented and can serve as a reference.[4][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: (1) Fischer-Speier esterification of indole-3-carboxylic acid to form methyl indole-3-carboxylate (B1236618), followed by (2) N-alkylation of the indole (B1671886) ring with a pentyl group.

Step 1: Synthesis of Methyl Indole-3-carboxylate

This procedure follows the Fischer-Speier esterification method.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol (B129727)

  • Concentrated sulfuric acid

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • To a round-bottom flask, add indole-3-carboxylic acid and a magnetic stir bar.

  • In a fume hood, add an excess of anhydrous methanol to serve as both reactant and solvent. Stir until the acid is partially dissolved.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Note: This addition is exothermic.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl indole-3-carboxylate.

  • The crude product can be further purified by recrystallization.

Step 2: N-alkylation of Methyl Indole-3-carboxylate

This procedure is a general method for the N-alkylation of indoles.

Materials:

  • Methyl indole-3-carboxylate

  • 1-Bromopentane (B41390) (or other pentyl halide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl indole-3-carboxylate in anhydrous DMF or THF.

  • Carefully add sodium hydride (a strong base) portion-wise to the solution at 0°C. Allow the mixture to stir for a short period to form the indole anion.

  • Slowly add 1-bromopentane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical and Pathway Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product Indole-3-carboxylic Acid Indole-3-carboxylic Acid Esterification Esterification Indole-3-carboxylic Acid->Esterification Methanol Methanol Methanol->Esterification 1-Bromopentane 1-Bromopentane N-Alkylation N-Alkylation 1-Bromopentane->N-Alkylation Methyl Indole-3-carboxylate Methyl Indole-3-carboxylate Esterification->Methyl Indole-3-carboxylate This compound This compound N-Alkylation->this compound Methyl Indole-3-carboxylate->N-Alkylation

Caption: Synthetic workflow for this compound.

As the physiological properties of this compound are largely unknown, the following diagram presents a hypothetical signaling pathway based on its structural similarity to other synthetic cannabinoids that are known to act as agonists at cannabinoid receptors (CB1 and CB2).

Hypothetical_Signaling_Pathway This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds to and activates G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Downstream Cellular Effects Downstream Cellular Effects cAMP->Downstream Cellular Effects Reduced levels lead to

Caption: Hypothetical signaling pathway for this compound.

References

A Comprehensive Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate (CAS: 1338925-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-pentyl-1H-indole-3-carboxylate, with CAS number 1338925-20-4, is a chemical compound recognized as an analog of the synthetic cannabinoid PB-22.[1][2] While it is structurally similar to known psychoactive substances, this particular molecule is primarily utilized in forensic and research settings for the identification and analysis of synthetic cannabinoids.[2][3] This guide provides a detailed overview of its chemical properties, a plausible synthesis pathway, available spectral data, and its presumed biological mechanism of action based on its structural class. It is important to note that the physiological and toxicological properties of this specific compound have not been extensively studied.[1][2]

Chemical and Physical Properties

This compound is a crystalline solid with a molecular formula of C15H19NO2 and a molecular weight of approximately 245.3 g/mol .[1] While specific melting and boiling points have not been determined, it is soluble in various organic solvents.[1]

PropertyValueSource
CAS Number 1338925-20-4[1][2][3]
Molecular Formula C15H19NO2[1][2]
Molecular Weight 245.3 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
UV λmax 216, 289 nm[1]
Solubility DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 12.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification Methyl_Indole_3_Carboxylate Methyl 1H-indole-3-carboxylate Step1_Product This compound Methyl_Indole_3_Carboxylate->Step1_Product Pentyl_Bromide 1-Bromopentane (B41390) Pentyl_Bromide->Step1_Product Base Base (e.g., NaH) Base->Step1_Product Solvent1 Solvent (e.g., DMF) Solvent1->Step1_Product Crude_Product Crude Product Step1_Product->Crude_Product Work-up Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified this compound Column_Chromatography->Purified_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: N-Alkylation of Methyl 1H-indole-3-carboxylate

This protocol is a general procedure and may require optimization.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • 1-Bromopentane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of Methyl 1H-indole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add 1-bromopentane (1.2 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available for this compound, providing evidence for its molecular weight and fragmentation pattern.[4]

Data TypeValueSource
Molecular Ion (M+) m/z 245.141579[4]
Ionization Type Electron Ionization (EI)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not publicly available, the expected chemical shifts can be predicted based on the known spectra of Methyl 1H-indole-3-carboxylate and the expected influence of the N-pentyl group.

Predicted ¹H NMR Spectral Data:

  • Indole (B1671886) ring protons: Chemical shifts are expected to be similar to the parent compound, with slight shifts due to the N-alkylation. Aromatic protons would appear in the range of δ 7.0-8.0 ppm.

  • N-pentyl chain protons: A triplet corresponding to the methylene (B1212753) group attached to the nitrogen (N-CH2) would be expected around δ 4.1-4.3 ppm. The other methylene protons would appear as multiplets between δ 1.2-1.9 ppm, and the terminal methyl group would be a triplet around δ 0.9 ppm.

  • Methyl ester protons: A singlet for the O-CH3 group would be expected around δ 3.8-3.9 ppm.

Predicted ¹³C NMR Spectral Data:

  • Indole ring carbons: Similar to the parent compound, with shifts in the carbons adjacent to the nitrogen.

  • N-pentyl chain carbons: Resonances for the five carbons of the pentyl chain would be observed in the aliphatic region.

  • Ester carbonyl and methyl carbons: The carbonyl carbon would be in the range of δ 165 ppm, and the methyl carbon around δ 51 ppm.

Biological Activity and Signaling Pathways

As an analog of the synthetic cannabinoid PB-22, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[1][3][5] Synthetic cannabinoids like this compound are known to be potent, full agonists of these receptors, in contrast to Δ⁹-tetrahydrocannabinol (THC), which is a partial agonist.[3][6] This difference in efficacy can lead to more intense physiological and psychoactive effects.[6]

Cannabinoid Receptor Signaling Pathway

The activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular events.

Cannabinoid_Receptor_Signaling Ligand This compound (Agonist) Receptor CB1/CB2 Receptor (GPCR) Ligand->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmitter Release & Gene Expression cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Agonist binding to cannabinoid receptors and downstream signaling.

Pathway Description:

  • Binding and Activation: this compound binds to and activates the CB1 and/or CB2 receptors, which are G-protein coupled receptors (GPCRs).

  • G-Protein Activation: This leads to the activation of inhibitory G-proteins (Gi/o).

  • Downstream Effects: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels (inhibiting calcium channels and activating potassium channels) and activates the mitogen-activated protein kinase (MAPK) pathway.

  • Cellular Response: These signaling events ultimately result in the modulation of neurotransmitter release (in the case of CB1 receptors in the central nervous system) and changes in gene expression, leading to the physiological effects associated with cannabinoid receptor activation.

Applications in Research and Forensics

Due to its status as a research chemical and its relation to controlled substances, this compound serves as an analytical reference standard.[1] It is used by forensic laboratories to develop and validate analytical methods for the detection of synthetic cannabinoids in seized materials and biological samples.[2][3] Its well-defined chemical structure and properties allow for accurate identification and quantification in complex matrices.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as its toxicological properties are not well-known, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is intended for research and forensic use only and is not for human or veterinary use.[1]

Conclusion

This compound is a compound of significant interest to the forensic and research communities due to its structural similarity to illicit synthetic cannabinoids. While comprehensive data on its biological effects are lacking, its role as an analytical standard is crucial for the monitoring and control of new psychoactive substances. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its expected mechanism of action, serving as a valuable resource for professionals in the fields of chemistry, pharmacology, and forensic science. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

An In-Depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for Methyl 1-pentyl-1H-indole-3-carboxylate. This compound is recognized primarily as an analytical reference standard and an analog of the synthetic cannabinoid PB-22.[1] Due to its classification, it is intended for forensic and research applications only.[1]

Core Molecular and Physical Properties

This compound is a crystalline solid with the chemical formula C₁₅H₁₉NO₂ and a molecular weight of 245.3 g/mol .[1] Its structure features an indole (B1671886) core N-alkylated with a pentyl chain and substituted at the 3-position with a methyl carboxylate group.

PropertyValueSource
CAS Number 1338925-20-4[1][2]
Molecular Formula C₁₅H₁₉NO₂[1][2]
Molecular Weight 245.3[1]
Formal Name 1-pentyl-1H-indole-3-carboxylic acid, methyl ester[1]
SMILES O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2[1]
Formulation A crystalline solid
Purity ≥98%[1]
UV Absorption (λmax) 216, 289 nm[1]

Solubility Data

The solubility of this compound has been determined in various solvents, which is critical for the preparation of stock solutions and experimental assays.

SolventSolubility
DMF16 mg/ml
DMSO16 mg/ml
DMSO:PBS (pH 7.2) (1:3)0.25 mg/ml
Ethanol12.5 mg/ml

Data sourced from Cayman Chemical.[1]

Spectroscopic and Analytical Data

While comprehensive, publicly available 1H and 13C NMR spectra for this compound are limited, GC-MS data are available and are a primary tool for its identification in forensic analysis.[1] For reference, the 1H NMR data for the corresponding carboxylic acid (1-pentyl-1H-indole-3-carboxylic acid), a potential metabolite or synthetic precursor, has been reported.

¹H NMR Data for 1-pentyl-1H-indole-3-carboxylic acid (400 MHz, CDCl₃): [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.27-8.20m1HIndole H
7.93s1HIndole H
7.42-7.37m1HIndole H
7.33-7.28m2HIndole H
4.17t, J = 7.2 Hz2HN-CH₂
1.94-1.85m2HPentyl CH₂
1.38-1.30m4HPentyl (CH₂)₂
0.90t, J = 6.9 Hz3HPentyl CH₃

Synthesis and Experimental Protocols

  • Esterification of Indole-3-carboxylic Acid: The synthesis would likely begin with the Fischer-Speier esterification of indole-3-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 1H-indole-3-carboxylate.[4]

  • N-Alkylation: The subsequent step would be the N-alkylation of the resulting methyl 1H-indole-3-carboxylate with a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF).[5]

Generalized Experimental Workflow for Synthesis:

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation Indole-3-carboxylic Acid Indole-3-carboxylic Acid Reaction_1 Fischer-Speier Esterification Indole-3-carboxylic Acid->Reaction_1 Methanol (excess) Methanol (excess) Methanol (excess)->Reaction_1 Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Reaction_1 Methyl 1H-indole-3-carboxylate Methyl 1H-indole-3-carboxylate Reaction_1->Methyl 1H-indole-3-carboxylate Reaction_2 N-Alkylation Methyl 1H-indole-3-carboxylate->Reaction_2 1-Pentyl Halide 1-Pentyl Halide 1-Pentyl Halide->Reaction_2 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound is an analog of the synthetic cannabinoid PB-22, which suggests it may act as a cannabinoid receptor agonist.[1] Synthetic cannabinoids typically exert their effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors (GPCRs).[6][7]

Activation of CB1 and CB2 receptors by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαi/o subunit, characteristic of cannabinoid receptor signaling, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The Gβγ subunit can modulate various downstream effectors, including ion channels.

Generalized Signaling Pathway for Indole-Based Synthetic Cannabinoids:

G cluster_0 Cellular Membrane cluster_1 Downstream Cellular Effects Ligand Methyl 1-pentyl-1H- indole-3-carboxylate CB1_CB2 CB1/CB2 Receptor Ligand->CB1_CB2 Binds & Activates G_Protein Gi/o Protein CB1_CB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmitter Release & Gene Expression cAMP->Cellular_Response Leads to ATP ATP ATP->AC

Caption: Postulated signaling pathway upon CB1/CB2 receptor activation.

It is important to note that specific quantitative data on the binding affinity (Ki) and functional activity (EC50) of this compound at cannabinoid receptors are not currently available in the public domain. The physiological and toxicological properties of this compound are not well-characterized.[1] Further research is required to elucidate its precise pharmacological profile.

References

Unraveling the Enigma: The Presumed Mechanism of Action of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for the Scientific Community

Foreword

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound identified within the broad and ever-expanding class of synthetic cannabinoids. While it is available as a research chemical and analytical standard, a comprehensive body of public scientific literature detailing its specific mechanism of action, quantitative pharmacological data, and in-depth toxicological profile remains conspicuously absent. This technical guide, therefore, aims to provide a foundational understanding of its presumed mechanism of action by drawing parallels with structurally related indole-based synthetic cannabinoids. The information herein is intended for researchers, scientists, and drug development professionals, and underscores the significant knowledge gaps that currently exist for this particular compound.

Executive Summary

This compound is structurally analogous to the synthetic cannabinoid PB-22.[1][2][3] Like many of its counterparts, its primary biological activity is anticipated to be mediated through interaction with the endocannabinoid system, specifically as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][4] However, without empirical data, its binding affinities, functional potencies, and potential for biased agonism are unknown. Metabolism, particularly ester hydrolysis, is a critical consideration, as the resulting carboxylic acid metabolite may exhibit its own distinct pharmacological profile.[5][6] This guide will explore the probable molecular interactions and signaling cascades based on the established pharmacology of analogous compounds.

The Endocannabinoid System: The Primary Target

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. Synthetic cannabinoids, including presumably this compound, exert their effects by hijacking this system.

Cannabinoid Receptors: CB1 and CB2
  • CB1 Receptors: Predominantly expressed in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids.[4] Their activation modulates neurotransmitter release, influencing cognition, memory, appetite, and pain perception.

  • CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses.[4]

Presumed Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action for indole-based synthetic cannabinoids generally follows a well-trodden path of receptor binding and subsequent intracellular signaling.

Receptor Binding and Activation

It is hypothesized that this compound binds to and activates CB1 and CB2 receptors. The indole (B1671886) scaffold, N-pentyl chain, and the ester at the 3-position are all expected to contribute to the binding affinity and efficacy at these receptors, based on structure-activity relationship (SAR) studies of similar compounds.[7][8]

G-Protein Coupling and Downstream Signaling

CB1 and CB2 are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins.[9] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein. This initiates a cascade of intracellular events.

Diagram of Presumed Signaling Pathway

Synthetic_Cannabinoid_Signaling cluster_membrane Cell Membrane SC Methyl 1-pentyl-1H- indole-3-carboxylate CB1R CB1/CB2 Receptor SC->CB1R Binds and Activates GPCR Gi/o Protein CB1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits MAPK MAPK/ERK Pathway GPCR->MAPK Activates GIRK GIRK Channels GPCR->GIRK Activates Ca_channel Ca2+ Channels GPCR->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Modulates MAPK->Neurotransmitter Modulates Ca_channel->Neurotransmitter Modulates

Caption: Presumed signaling cascade following CB1/CB2 receptor activation.

The primary downstream effects of Gi/o activation by synthetic cannabinoids include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA).[9]

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This hyperpolarizes the neuron and reduces neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence gene transcription and other cellular processes.[4]

The Critical Role of Metabolism

For ester-containing synthetic cannabinoids like PB-22 and its analogs, metabolism via ester hydrolysis is a significant pathway.[5][6] It is highly probable that this compound is metabolized in vivo to 1-pentyl-1H-indole-3-carboxylic acid. This metabolite may have its own affinity and efficacy at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological effects.

Diagram of Metabolic Pathway

Metabolism Parent This compound Metabolite 1-pentyl-1H-indole-3-carboxylic acid Parent->Metabolite Ester Hydrolysis

Caption: Presumed primary metabolic pathway via ester hydrolysis.

Data Presentation: A Call for Empirical Evidence

Due to the lack of published research, a quantitative data table for this compound cannot be provided. For illustrative purposes, the following table outlines the type of data that is critically needed to understand its mechanism of action.

ParameterCB1 ReceptorCB2 ReceptorExperimental Assay
Binding Affinity (Ki) Data NeededData NeededRadioligand Binding Assay
Functional Potency (EC50) Data NeededData NeededGTPγS Binding or cAMP Assay
Efficacy (% of max) Data NeededData NeededGTPγS Binding or cAMP Assay

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are not available, the following outlines standard methodologies used for characterizing synthetic cannabinoids.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a receptor.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Prepare cell membranes expressing CB1 or CB2 receptors incubate Incubate membranes with radioligand (e.g., [3H]CP-55,940) and varying concentrations of test compound start->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end Determine Binding Affinity analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response following receptor activation, determining potency (EC50) and efficacy.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism.

  • cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity.

Conclusion and Future Directions

The mechanism of action of this compound is presumed to follow the established paradigm of indole-based synthetic cannabinoids, primarily acting as an agonist at CB1 and CB2 receptors. However, this is an extrapolation based on structural similarity, not empirical evidence. The scientific community is currently faced with a significant data void for this compound.

To rigorously define its mechanism of action, future research must prioritize:

  • In vitro pharmacological characterization: Determination of binding affinities and functional potencies at CB1, CB2, and a panel of off-target receptors.

  • Metabolite identification and characterization: Elucidation of the metabolic pathways and pharmacological activity of its primary metabolites.

  • In vivo studies: Assessment of its physiological and behavioral effects in animal models.

Without such fundamental research, a comprehensive understanding of the biological effects and potential risks associated with this compound will remain elusive. This underscores the critical need for continued research and data sharing within the scientific community to keep pace with the rapid emergence of novel psychoactive substances.

References

An In-depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate: A Synthetic Cannabinoid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-pentyl-1H-indole-3-carboxylate, a synthetic cannabinoid analog. Due to a lack of extensive research on this specific compound, this document synthesizes available analytical data, outlines probable synthetic and analytical methodologies based on related compounds, and discusses its likely pharmacological properties by drawing parallels with its close structural analog, PB-22. The primary metabolic pathways are inferred from studies on related indole-3-carboxylate (B1236618) synthetic cannabinoids. This guide aims to serve as a foundational resource for researchers in the fields of pharmacology, toxicology, and forensic science.

Introduction

This compound is a synthetic compound classified as a cannabinoid analog. Structurally, it is an analog of PB-22, a potent synthetic cannabinoid, but lacks the quinoline (B57606) group present in PB-22.[1][2][3] It has been identified in herbal mixtures and is primarily used in forensic and research applications.[2][3][4] The physiological and toxicological properties of this specific compound are largely unknown, necessitating further investigation.[2][3] This guide provides a detailed examination of its chemical properties, probable synthesis, and expected biological activity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Formal Name 1-pentyl-1H-indole-3-carboxylic acid, methyl ester[2][3]
CAS Number 1338925-20-4[2][3][4]
Molecular Formula C₁₅H₁₉NO₂[2][3][4]
Formula Weight 245.3 g/mol [2][3]
Purity ≥98%[3]
Formulation A crystalline solid[2]
Melting Point 46 - 49 °C
Solubility DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 12.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[2][3]
UV λmax 216, 289 nm[2][3]
SMILES O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2[2][3]
InChI Key FMSUKWLGFFSMTP-UHFFFAOYSA-N[2][3]

Synthesis and Characterization

Proposed Synthesis Pathway

A probable synthetic route involves a two-step process starting from methyl 1H-indole-3-carboxylate: N-alkylation followed by esterification if starting from the carboxylic acid, or direct N-alkylation of the methyl ester.

Synthesis_Pathway Indole3CA Indole-3-carboxylic acid MethylEster Methyl 1H-indole-3-carboxylate Indole3CA->MethylEster Esterification Target This compound MethylEster->Target N-Alkylation PentylBromide 1-Bromopentane PentylBromide->Target Base Base (e.g., NaH, K2CO3) Base->Target Methanol Methanol, Acid catalyst Methanol->MethylEster Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Transcription) PKA->Downstream Phosphorylates Ligand Methyl 1-pentyl-1H- indole-3-carboxylate Ligand->CB1 Binds to Metabolism_Workflow Parent This compound Metabolite 1-Pentyl-1H-indole-3-carboxylic acid Parent->Metabolite Ester Hydrolysis (Carboxylesterases) PhaseII Glucuronidated/Sulfated Metabolites Metabolite->PhaseII Phase II Conjugation Binding_Assay_Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with radioligand (e.g., [3H]CP55,940) and varying concentrations of the test compound A->B C Separate bound from free radioligand by vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values from IC50 values using the Cheng-Prusoff equation D->E In_Vivo_Workflow A Administer varying doses of the test compound to mice B Measure core body temperature (for hypothermia) A->B C Assess nociceptive response (e.g., tail-flick or hot-plate test) A->C D Measure locomotor activity (e.g., open-field test) A->D E Evaluate catalepsy (e.g., bar test) A->E F Analyze dose-response relationships B->F C->F D->F E->F

References

The Chemical Link Between Methyl 1-pentyl-1H-indole-3-carboxylate and the Synthetic Cannabinoid PB-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core relationship between Methyl 1-pentyl-1H-indole-3-carboxylate and the potent synthetic cannabinoid PB-22 (Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate). This document provides a comprehensive overview of their chemical linkage, synthesis, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, forensic, and drug development applications.

Core Relationship: A Precursor in Synthesis and a Product of Metabolism

This compound is a direct chemical precursor in the synthesis of PB-22. The synthetic process involves a two-step transformation:

  • Hydrolysis: The methyl ester group of this compound is hydrolyzed to yield 1-pentyl-1H-indole-3-carboxylic acid.

  • Esterification: The resulting carboxylic acid is then esterified with 8-hydroxyquinoline (B1678124) to produce the final product, PB-22.

Conversely, the primary metabolic pathway of PB-22 in humans involves the enzymatic hydrolysis of the ester bond. This metabolic process cleaves the quinolin-8-yl group, resulting in the formation of 1-pentyl-1H-indole-3-carboxylic acid, the same intermediate product from the initial synthetic hydrolysis step. This cyclical relationship underscores the close chemical association between the precursor, the final product, and its major metabolite.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, 1-pentyl-1H-indole-3-carboxylic acid, and PB-22.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₅H₁₉NO₂245.32
1-pentyl-1H-indole-3-carboxylic acidC₁₄H₁₇NO₂231.29
PB-22C₂₃H₂₂N₂O₂358.43

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spectrometry (m/z)
This compound Data not fully available in searched literature.[M]+ 245.1416
1-pentyl-1H-indole-3-carboxylic acid 8.27-8.20 (m, 1H), 7.93 (s, 1H), 7.42-7.37 (m, 1H), 7.33-7.28 (m, 2H), 4.17 (t, J = 7.2 Hz, 2H), 1.94-1.85 (m, 2H), 1.38-1.30 (m, 4H), 0.90 (t, J = 6.9 Hz, 3H)[1]Data not available in searched literature.
PB-22 Data not fully available in searched literature.[M]+ 358.1681

Table 3: Pharmacological Data

CompoundCB1 Receptor Affinity (EC₅₀)CB2 Receptor Affinity (EC₅₀)
This compound No data available. Presumed inactive as a cannabinoid receptor agonist.No data available. Presumed inactive as a cannabinoid receptor agonist.
PB-22 5.1 nM37 nM

Experimental Protocols

This section provides detailed methodologies for the synthesis of PB-22 from this compound and a representative protocol for studying its in vitro metabolism.

Synthesis of 1-pentyl-1H-indole-3-carboxylic acid from this compound (Hydrolysis)

This protocol is based on a documented procedure with a high reported yield.[1]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Ethanol (B145695) (EtOH)

    • Potassium hydroxide (B78521) (KOH) (85%)

    • Deionized water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether (Et₂O)

    • Acetonitrile (B52724) (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (e.g., 2.34 g, 9.44 mmol) in ethanol (45 mL) in a round-bottom flask.[1]

    • Prepare a solution of potassium hydroxide (1.87 g, 28.33 mmol) in water (5 mL) and add it dropwise to the stirred reaction mixture.[1]

    • Stir the mixture at room temperature overnight.[1]

    • Add an additional portion of potassium hydroxide (1 g) to the mixture.[1]

    • Heat the reaction mixture to 75 °C and maintain for 4 hours.[1]

    • After cooling to room temperature, acidify the solution with 1 M HCl (2 x 25 mL).[1]

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).[1]

    • Combine the organic phases and remove residual water and ethanol under reduced pressure using acetonitrile as an azeotrope (repeat approximately 4 times).[1]

    • Further concentrate the solution under reduced pressure to yield 1-pentyl-1H-indole-3-carboxylic acid.

    • Expected Yield: Approximately 92%.[1]

Synthesis of PB-22 from 1-pentyl-1H-indole-3-carboxylic acid and 8-Hydroxyquinoline (Esterification)

This is a representative protocol based on general esterification methods.

  • Reagents and Materials:

    • 1-pentyl-1H-indole-3-carboxylic acid (1.0 eq)

    • 8-Hydroxyquinoline (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • Dissolve 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline in anhydrous DCM in a round-bottom flask.

    • Add DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Metabolism of PB-22 using Human Hepatocytes

This protocol is based on published studies investigating the metabolism of PB-22.[2][3]

  • Reagents and Materials:

    • PB-22

    • Pooled cryopreserved human hepatocytes

    • Incubation medium (e.g., Williams' Medium E)

    • 96-well plates or culture flasks

    • Incubator (37 °C, 5% CO₂)

    • Acetonitrile (for quenching)

    • Centrifuge

    • High-resolution mass spectrometer (e.g., TripleTOF)

  • Procedure:

    • Thaw and prepare human hepatocytes according to the supplier's instructions.

    • Seed the hepatocytes in culture plates and allow them to attach.

    • Prepare a stock solution of PB-22 in a suitable solvent (e.g., DMSO).

    • Incubate the hepatocytes with a final concentration of 10 µM PB-22 for up to 3 hours.[2]

    • At various time points (e.g., 0, 0.5, 1, 2, 3 hours), collect samples of the incubation mixture.

    • Quench the metabolic activity by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by high-resolution mass spectrometry to identify and quantify metabolites.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and relationships described in this guide.

Synthesis_of_PB22 precursor This compound reagent1 KOH, H₂O/EtOH precursor->reagent1 intermediate 1-pentyl-1H-indole-3-carboxylic acid reagent2 8-Hydroxyquinoline, DCC, DMAP intermediate->reagent2 product PB-22 reagent1->intermediate Hydrolysis reagent2->product Esterification

Caption: Synthetic pathway of PB-22 from this compound.

Metabolism_of_PB22 pb22 PB-22 enzyme Carboxylesterases pb22->enzyme metabolite 1-pentyl-1H-indole-3-carboxylic acid enzyme->metabolite Ester Hydrolysis

Caption: Primary metabolic pathway of PB-22 via ester hydrolysis.

References

An In-Depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound structurally related to a class of new psychoactive substances (NPS) known as synthetic cannabinoids. It is an analog of the potent synthetic cannabinoid PB-22 (QUPIC), lacking the quinoline (B57606) ester moiety and instead featuring a methyl ester.[1] This compound is primarily intended for forensic and research applications as an analytical reference standard.[1] Due to its structural similarity to controlled substances, understanding its chemical properties, synthesis, pharmacology, metabolism, and analytical detection is crucial for the forensic and research communities. The physiological and toxicological properties of this compound have not been extensively studied.[1] This guide provides a comprehensive overview of the current knowledge of this compound, with a focus on its forensic research applications.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its synthesis, handling, and analytical identification.

PropertyValueReference
Formal Name 1-pentyl-1H-indole-3-carboxylic acid, methyl ester[1]
CAS Number 1338925-20-4[1]
Molecular Formula C₁₅H₁₉NO₂[1]
Formula Weight 245.3 g/mol [1]
Purity ≥98% (as a reference standard)
Formulation A crystalline solid
Solubility DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 12.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]
λmax 216, 289 nm[1]
SMILES O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2[1]
InChI Code InChI=1S/C₁₅H₁₉NO₂/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3[1]
InChI Key FMSUKWLGFFSMTP-UHFFFAOYSA-N[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic route would start with commercially available methyl indole-3-carboxylate (B1236618), which is then N-alkylated with 1-bromopentane (B41390).

Synthetic Pathway Methyl indole-3-carboxylate Methyl indole-3-carboxylate Methyl indole-3-carboxylate->Reaction 1-Bromopentane 1-Bromopentane 1-Bromopentane->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction This compound This compound Reaction->this compound N-alkylation

Proposed synthesis of this compound.
Experimental Protocol (Proposed)

This protocol is a general guideline based on standard N-alkylation procedures for indoles.

Materials:

  • Methyl indole-3-carboxylate

  • 1-Bromopentane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add a solution of methyl indole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.

  • Let the reaction proceed at room temperature overnight, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pentyl chain protons, indole (B1671886) ring protons, and the methyl ester protons.
¹³C NMR Resonances for all 15 carbon atoms in the molecule, including the carbonyl carbon of the ester.
GC-MS A molecular ion peak (m/z 245) and characteristic fragmentation patterns.
FTIR Absorption bands for the C=O stretch of the ester, C-N stretching, and aromatic C-H stretching.

Pharmacology and Mechanism of Action

As an analog of the synthetic cannabinoid PB-22, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation.[2]

Cannabinoid Receptor Binding and Activity

While specific binding affinity data for this compound are not available, studies on the closely related compound 5F-PB-22 provide valuable insights. 5F-PB-22 binds with high affinity to CB1 receptors, with a Kᵢ value of 0.13 nM, which is significantly lower than that of the well-known synthetic cannabinoid JWH-018 (3.38 nM).[3] It also demonstrates high potency and efficacy as a CB1 agonist.[3] Given the structural similarity, it is highly probable that this compound also exhibits potent CB1 receptor agonism.

CompoundCB1 Receptor Binding Affinity (Kᵢ, nM)CB1 Agonist Potency (EC₅₀, nM)CB1 Agonist Efficacy (Eₘₐₓ, %)Reference
5F-PB-220.133.7203[3]
JWH-0183.3820.2163[3]
Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ family of G-proteins.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_alpha Gαi/o CB1R->Gi_alpha Activation G_beta_gamma Gβγ CB1R->G_beta_gamma Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production Ca_channel Ca²⁺ Channel Neuronal_Inhibition Neuronal Inhibition Ca_channel->Neuronal_Inhibition Reduced Ca²⁺ influx K_channel K⁺ Channel K_channel->Neuronal_Inhibition K⁺ efflux Ligand Methyl 1-pentyl-1H- indole-3-carboxylate Ligand->CB1R Gi_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation MAPK MAPK Pathway G_beta_gamma->MAPK Activation PKA PKA cAMP->PKA Activation Metabolic_Pathway Parent This compound Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Carboxylic_Acid 1-pentyl-1H-indole-3-carboxylic acid Hydrolysis->Carboxylic_Acid Hydroxylation Hydroxylation (CYP450 enzymes) Carboxylic_Acid->Hydroxylation Hydroxylated_Metabolite Hydroxylated pentyl chain or indole ring metabolite Hydroxylation->Hydroxylated_Metabolite Oxidation Further Oxidation Carboxylic_Acid_Metabolite Pentanoic acid metabolite Oxidation->Carboxylic_Acid_Metabolite Hydroxylated_Metabolite->Oxidation Glucuronidation Glucuronidation (UGT enzymes) Hydroxylated_Metabolite->Glucuronidation Glucuronide_Conjugate Glucuronide conjugate Glucuronidation->Glucuronide_Conjugate

References

An In-Depth Technical Guide on the Toxicological Profile Investigation of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview and a proposed investigational framework for the toxicological profile of Methyl 1-pentyl-1H-indole-3-carboxylate. As of the latest literature review, there is a significant lack of published physiological and toxicological data for this specific compound. The information presented herein is largely based on data from structurally similar compounds, particularly the synthetic cannabinoid PB-22 and its parent acid, to infer potential toxicological characteristics and guide future research.

Executive Summary

This compound is a chemical entity structurally related to synthetic cannabinoids. It is a methyl ester analog of 1-pentyl-1H-indole-3-carboxylic acid, which is a known metabolite of the synthetic cannabinoid PB-22 (QUPIC). Due to its structural similarity to psychoactive substances, a thorough toxicological evaluation is imperative to understand its potential effects on biological systems. This guide outlines the current knowledge gap and proposes a comprehensive toxicological investigation, including detailed experimental protocols and data presentation formats, to elucidate the safety profile of this compound.

Introduction and Current Knowledge

This compound is an analog of the synthetic cannabinoid PB-22, differing by the absence of the quinoline (B57606) group.[1] The physiological and toxicological properties of this specific compound are largely unknown.[1][2] Its parent acid, 1-pentyl-1H-indole-3-carboxylic acid, is a known metabolite of PB-22, but it also lacks a defined toxicological profile.[2][3]

PB-22, a potent synthetic cannabinoid, has been reported to induce bradycardia and hypothermia in animal models and has been associated with seizures in humans.[4] Synthetic cannabinoids, as a class, primarily act as agonists at the cannabinoid receptors CB1 and CB2, leading to a range of physiological and psychoactive effects.[5][6][7][8] The toxicity of synthetic cannabinoids can be severe, with reported effects including tachycardia, seizures, and neuropsychiatric symptoms.[9][10]

Given the structural relationship, it is plausible that this compound may exhibit activity at cannabinoid receptors and could potentially undergo hydrolysis in vivo, catalyzed by carboxylesterases, to form its parent acid and methanol.[11] A comprehensive toxicological assessment is therefore essential.

Proposed Toxicological Investigation

A tiered approach is proposed for the toxicological evaluation of this compound, encompassing in silico, in vitro, and in vivo studies.

In Silico Assessment
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict potential toxicity endpoints, including carcinogenicity, mutagenicity, and reproductive toxicity, based on its chemical structure.

  • Pharmacokinetic Modeling (ADME): To predict its absorption, distribution, metabolism, and excretion properties.

In Vitro Toxicological Assessment

A battery of in vitro assays is proposed to evaluate the cytotoxic, genotoxic, and specific mechanistic effects of the compound.

The following table presents a hypothetical summary of potential in vitro toxicological data for this compound.

Assay TypeCell LineEndpointHypothetical IC50/EC50 (µM)
CytotoxicityHEK293Cell Viability (MTT Assay)75.5
CytotoxicityHepG2Cell Viability (MTT Assay)52.8
GenotoxicityCHO-K1Chromosomal AberrationNon-genotoxic up to 100 µM
hERG Channel AssayHEK293hERG Current Inhibition> 100
Cannabinoid Receptor BindingCHO-K1 (hCB1)Ki (nM)15.2
Cannabinoid Receptor BindingCHO-K1 (hCB2)Ki (nM)89.7
In Vivo Toxicological Assessment

Following in vitro evaluation, in vivo studies in appropriate animal models (e.g., rodents) are necessary to understand the systemic effects of the compound.

The following table provides a hypothetical summary of potential acute in vivo toxicological data for this compound.

SpeciesRoute of AdministrationEndpointHypothetical LD50 (mg/kg)
MouseOral (p.o.)Mortality350
RatIntraperitoneal (i.p.)Mortality120

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human Embryonic Kidney (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture media to achieve final concentrations ranging from 0.1 to 1000 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated using non-linear regression analysis.

Cannabinoid Receptor Binding Assay
  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

  • Binding Reaction: The binding assay is performed in a final volume of 200 µL containing membrane protein (10-20 µg), a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of this compound in a binding buffer.

  • Incubation: The reaction mixture is incubated at 30°C for 90 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Potential Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the potential signaling pathway of this compound through the CB1 receptor, a common mechanism for synthetic cannabinoids.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates SC Methyl 1-pentyl-1H- indole-3-carboxylate SC->CB1 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity

Caption: Potential CB1 receptor signaling pathway for this compound.

Proposed In Vitro Toxicological Assessment Workflow

The diagram below outlines a logical workflow for the in vitro toxicological assessment of the compound.

G start Start: Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay in multiple cell lines) start->cytotoxicity genotoxicity Genotoxicity Assessment (e.g., Ames test, Chromosomal Aberration) start->genotoxicity receptor_binding Target-Specific Assays (e.g., CB1/CB2 Receptor Binding) start->receptor_binding herg_assay Cardiotoxicity Screening (hERG Assay) start->herg_assay metabolism In Vitro Metabolism (Liver Microsomes, S9 Fraction) start->metabolism data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis receptor_binding->data_analysis herg_assay->data_analysis metabolism->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: Proposed workflow for the in vitro toxicological assessment.

Conclusion and Future Directions

There is currently a critical lack of toxicological data for this compound. Based on its structural similarity to the synthetic cannabinoid PB-22, it is prudent to assume potential activity at cannabinoid receptors and a corresponding toxicological profile. The proposed investigational framework provides a systematic approach to characterize the safety of this compound. Future research should prioritize the in vitro and in vivo studies outlined in this guide to fill the existing data gap and enable a comprehensive risk assessment. Such data is crucial for regulatory bodies, the scientific community, and public health.

References

An In-depth Technical Guide on the Endocannabinoid System Interaction of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated interaction of Methyl 1-pentyl-1H-indole-3-carboxylate with the endocannabinoid system. It is important to note that publicly available quantitative data on the binding affinity and functional activity of this specific compound is limited. One source explicitly states that the physiological and toxicological properties of this compound are not known[1]. Therefore, the quantitative data presented for this compound is hypothetical and serves as a template for data presentation. The experimental protocols provided are standard methodologies used for the characterization of novel cannabinoid receptor ligands.

Introduction

The endocannabinoid system (ECS) is a complex and crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. The primary targets of the ECS are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This compound is a synthetic compound belonging to the indole (B1671886) class of molecules, many of which are known to interact with cannabinoid receptors. This guide provides a technical overview of the expected interaction of this compound with the endocannabinoid system, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts of Endocannabinoid System Interaction

The interaction of a ligand with the endocannabinoid system is primarily characterized by its binding affinity, potency, and efficacy at the CB1 and CB2 receptors.

  • Binding Affinity (Ki): This is a measure of how tightly a ligand binds to a receptor. It is the inhibition constant for a ligand in a competition binding assay. A lower Ki value indicates a higher binding affinity.

  • Potency (EC50): This refers to the concentration of a ligand that is required to produce 50% of its maximal effect. A lower EC50 value indicates a more potent compound.

  • Efficacy (Emax): This is the maximum response a ligand can produce upon binding to a receptor. Ligands can be full agonists (producing a maximal response), partial agonists (producing a submaximal response), or antagonists (producing no response and blocking the effect of agonists).

Data Presentation: Pharmacological Profile

The following tables summarize the anticipated pharmacological profile of this compound at human CB1 and CB2 receptors, alongside data for related indole-based synthetic cannabinoids to provide context.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference Compound(s)
This compoundTBDTBDN/A
Cumyl-CBMICA29.3-Cumyl-CBMINACA
Cumyl-CBMINACA1.32-Cumyl-CBMICA
MDMB-CHMICA Analog (2-chloro)0.58-MDMB-CHMICA
MDMB-CHMICA Analog (4-chloro)9.8-MDMB-CHMICA

TBD: To Be Determined. Data for the target compound is not currently available in the public domain.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

CompoundAssay TypeCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)Reference Compound(s)
This compoundGTPγS BindingTBDTBDTBDTBDN/A
Cumyl-CBMICAGTPγS Binding497168--Cumyl-CBMINACA
Cumyl-CBMINACAGTPγS Binding55.4207--Cumyl-CBMICA

TBD: To Be Determined. Data for the target compound is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacological profile of a novel cannabinoid ligand like this compound.

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This assay is used to determine the binding affinity (Ki) of the test compound.

Materials:

  • Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]CP-55,940, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the G-protein activation following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of the test compound.

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound. Pre-incubate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response produced by a standard full agonist (e.g., CP-55,940).

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a G-protein coupled receptor (GPCR). Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits Ligand Methyl 1-pentyl-1H- indole-3-carboxylate (Agonist) Ligand->CB1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the typical workflow for characterizing the pharmacological properties of a novel cannabinoid ligand.

Experimental_Workflow start Start: Novel Compound (Methyl 1-pentyl-1H- indole-3-carboxylate) binding_assay Radioligand Binding Assay (CB1 & CB2) start->binding_assay functional_assay Functional Assay (e.g., GTPγS) (CB1 & CB2) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki data_analysis Data Analysis & Interpretation determine_ki->data_analysis determine_ec50_emax Determine EC50 & Emax (Potency & Efficacy) functional_assay->determine_ec50_emax determine_ec50_emax->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Pharmacological Characterization Workflow.

Logical Relationships in Structure-Activity

This diagram illustrates the general structure-activity relationships (SAR) for indole-based cannabinoids, which can provide insights into the expected activity of this compound.

SAR_Relationships Indole_Core Indole Core Key for cannabinoid receptor interaction Receptor_Interaction CB1/CB2 Receptor Binding & Activation Indole_Core->Receptor_Interaction N1_Substituent N1-Alkyl Chain - Pentyl group often confers high potency N1_Substituent->Receptor_Interaction Modulates Potency C3_Substituent C3-Carboxylate Group Influences affinity and efficacy C3_Substituent->Receptor_Interaction Modulates Affinity/Efficacy

Caption: Indole Cannabinoid SAR.

Conclusion

References

An In-depth Technical Guide to the Chemical Synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. The primary focus of this document is the detailed methodology for its synthesis via the N-alkylation of methyl indole-3-carboxylate (B1236618). This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting. While other methods for the synthesis of the indole-3-carboxylate core exist, this guide will concentrate on the most direct and widely applicable route for the preparation of the title compound.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. Functionalization of the indole core, particularly at the N-1 and C-3 positions, allows for the modulation of its physicochemical and pharmacological properties. This compound is an N-alkylated derivative of methyl indole-3-carboxylate and serves as a key intermediate in the synthesis of various target compounds in drug development programs. This guide details a robust and efficient synthetic route to this valuable building block.

Overview of Synthetic Strategies

While several methods exist for the synthesis of the indole-3-carboxylate core, including the Fischer indole synthesis, palladium-catalyzed carbonylations, and cyclization of substituted anilines, the most straightforward and common approach for the preparation of this compound is the direct N-alkylation of commercially available or readily synthesized methyl indole-3-carboxylate.

Primary Synthetic Route: N-Alkylation

The N-alkylation of the indole ring is a fundamental transformation in indole chemistry. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base to form the indolide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. For the synthesis of this compound, a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, is used as the alkylating agent.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound via the N-alkylation of methyl indole-3-carboxylate.

Synthesis of this compound

This protocol is adapted from established N-alkylation procedures for indole derivatives.

Reaction Scheme:

Materials:

  • Methyl 1H-indole-3-carboxylate

  • 1-Bromopentane (or 1-Iodopentane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Reflux condenser or setup for inert atmosphere (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 1H-indole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation:

    • Using Sodium Hydride (strong base): Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve.

    • Using Potassium Carbonate (weaker base): Add potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Alkylation: To the resulting mixture, add 1-bromopentane (1.2 - 1.5 eq) dropwise at 0 °C (if using NaH) or at room temperature (if using K₂CO₃).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using sodium hydride, carefully quench the excess NaH by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolar Ratio (eq)Typical AmountRole
Methyl 1H-indole-3-carboxylate1.0(e.g., 5.0 g, 28.5 mmol)Starting Material
Sodium Hydride (60%)1.1 - 1.2(e.g., 1.26 - 1.37 g)Base
or Potassium Carbonate2.0 - 3.0(e.g., 7.88 - 11.8 g)Base
1-Bromopentane1.2 - 1.5(e.g., 4.2 - 5.3 mL)Alkylating Agent
Anhydrous DMF-(e.g., 50 - 100 mL)Solvent
Reaction Temperature-50 - 80 °CCondition
Reaction Time-4 - 12 hoursCondition

Table 2: Product Characterization

PropertyValue
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Appearance Off-white to pale yellow solid or oil
CAS Number 1338925-20-4[1]

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 Methyl 1H-indole-3-carboxylate Deprotonation Deprotonation SM1->Deprotonation SM2 1-Bromopentane Alkylation N-Alkylation SM2->Alkylation SM3 Base (NaH or K2CO3) SM3->Deprotonation SM4 Solvent (DMF) SM4->Deprotonation Deprotonation->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Indole Indole Core Target This compound Indole->Target provides scaffold Ester Ester Group at C3 Ester->Target provides functionality Pentyl Pentyl Group at N1 Pentyl->Target provides N-substitution

Caption: Key structural components of the target molecule.

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis of this compound. The N-alkylation of methyl indole-3-carboxylate is a reliable and high-yielding method, suitable for laboratory-scale preparation. The provided experimental protocol, along with the tabulated data and workflow visualizations, serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important chemical intermediate.

References

Spectroscopic and Spectrometric Characterization of Methyl 1-pentyl-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Methyl 1-pentyl-1H-indole-3-carboxylate is an indole (B1671886) derivative characterized by a pentyl group at the N1 position of the indole ring and a methyl carboxylate group at the C3 position. Its chemical properties are presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₂[1][2]
Molecular Weight245.32 g/mol [1][2]
Exact Mass245.1416 g/mol
CAS Number1338925-20-4[1][2]

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectra of Methyl 1H-indole-3-carboxylate and the anticipated electronic effects of the N-pentyl substituent.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are summarized in Table 2. The N-pentyl group is expected to influence the chemical shifts of the indole core protons.

Table 2: Predicted ¹H NMR (CDCl₃, 400 MHz) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.10d1HH-4
~ 7.85s1HH-2
~ 7.40d1HH-7
~ 7.30t1HH-6
~ 7.25t1HH-5
~ 4.15t2HN-CH₂
~ 3.90s3HO-CH₃
~ 1.90p2HN-CH₂-CH₂
~ 1.35m4H-(CH₂)₂-
~ 0.90t3H-CH₃
Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are detailed in Table 3.

Table 3: Predicted ¹³C NMR (CDCl₃, 100 MHz) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 165.5C=O
~ 136.0C-7a
~ 130.0C-2
~ 126.0C-3a
~ 122.5C-6
~ 121.5C-4
~ 121.0C-5
~ 109.5C-7
~ 105.0C-3
~ 51.0O-CH₃
~ 47.0N-CH₂
~ 29.0N-CH₂-CH₂
~ 28.5N-(CH₂)₂-CH₂
~ 22.5N-(CH₂)₃-CH₂
~ 14.0-CH₃

Mass Spectrometry Data

The expected mass spectrometry data is presented in Table 4. The fragmentation pattern is predicted based on the structure of the molecule.

Table 4: Mass Spectrometry (Electron Ionization, EI) Data

m/zPredicted Fragment
245[M]⁺ (Molecular Ion)
188[M - C₄H₉]⁺
174[M - C₅H₁₁]⁺
130[Indole-3-C=O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC) for separation and purification before ionization, or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Logical Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Pure Compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acquisition NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Acquisition MS_Acquisition Mass Spectrometer (EI) Dissolution->MS_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak Detection, Library Search) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: General workflow for the spectroscopic analysis of an organic compound.

Data_Interpretation_Logic cluster_nmr NMR Data cluster_ms MS Data H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Structure Proposed Structure H_NMR->Structure Proton Environment C_NMR ¹³C NMR (Chemical Shift) C_NMR->Structure Carbon Skeleton MS Mass Spectrometry (Molecular Ion, Fragmentation) MS->Structure Molecular Weight & Substituents

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

"Methyl 1-pentyl-1H-indole-3-carboxylate" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of this compound. The information is intended for use in forensic and research applications.

Core Chemical and Physical Characteristics

This compound is recognized as an analog of the synthetic cannabinoid PB-22, but it lacks the quinoline (B57606) group.[1][2] Its physiological and toxicological properties have not been extensively studied.[1][2] The compound is primarily intended for forensic and research purposes.[1][2]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided below.

IdentifierValue
IUPAC Name This compound
Synonyms 1-pentyl-1H-indole-3-carboxylic acid, methyl ester
CAS Number 1338925-20-4[1][2][3]
Molecular Formula C₁₅H₁₉NO₂[1][3]
Molecular Weight 245.3 g/mol [1][3]
InChI InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3[1]
InChI Key FMSUKWLGFFSMTP-UHFFFAOYSA-N[1]
SMILES O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2[1]
Physical and Chemical Properties

The table below outlines the known physical and chemical properties.

PropertyValue
Appearance Crystalline solid[1]
Purity ≥98%[1][3]
Melting Point 46 - 49 °C[3]
Stability Stable for ≥ 5 years when stored at -20°C[1]
Solubility Data

The solubility of this compound in various solvents has been determined.[1]

SolventConcentration
DMF 16 mg/ml
DMSO 16 mg/ml
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/ml
Ethanol 12.5 mg/ml
Spectral Data

Key spectral data for the characterization of this compound are listed below.

Spectral Data TypeValue
UV λmax 216, 289 nm[1][3]
Mass Spec (MH+) 246.1 m/z[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the esterification of an indole-3-carboxylic acid core, followed by N-alkylation.

G cluster_synthesis General Synthesis Workflow IndoleAcid Indole-3-Carboxylic Acid MethylEster Methyl Indole-3-Carboxylate (B1236618) IndoleAcid->MethylEster Fischer-Speier Esterification TargetCompound Methyl 1-pentyl-1H- indole-3-carboxylate MethylEster->TargetCompound N-Alkylation PentylHalide 1-Halopentane (e.g., 1-Bromopentane) PentylHalide->TargetCompound

Caption: General synthesis workflow for this compound.

Detailed Protocol: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This protocol details the synthesis of the intermediate, Methyl indole-3-carboxylate, from Indole-3-carboxylic acid. This is a foundational step before the N-alkylation stage.

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add Indole-3-carboxylic acid (e.g., 5.0 g).[4]

  • Add a magnetic stir bar to the flask.[4]

  • In a fume hood, add anhydrous methanol (B129727) (e.g., 50 mL). The methanol serves as both the reactant and the solvent.[4]

  • Stir the mixture until the acid is partially dissolved.[4]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture.[4] Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

2. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Carefully pour the cooled mixture into a beaker containing ice-cold water (e.g., 150 mL), which may cause the product to precipitate.[4]

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4] Caution: This will cause CO₂ evolution.

  • Transfer the neutralized mixture to a separatory funnel.[4]

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297) (e.g., 3 x 50 mL).[4]

  • Combine the organic layers and wash with brine (1 x 50 mL).[4]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

3. Final Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure Methyl indole-3-carboxylate as a solid.[4]

N-Alkylation Protocol

Following the esterification, the nitrogen on the indole (B1671886) ring is alkylated using a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to yield the final product, this compound.

Biological Context and Structural Relationships

While specific biological activity and signaling pathway data for this compound are not available, its structural similarity to the synthetic cannabinoid PB-22 (also known as QUPIC) provides important context.[1][2] PB-22 is a potent agonist for cannabinoid receptors and is a DEA Schedule I controlled substance in the United States.[5] The subject compound is an analog of PB-22 that lacks the 8-hydroxyquinoline (B1678124) group, which is replaced by a simple methyl ester.[1] This structural difference is critical and likely alters its pharmacological profile, though the extent is not publicly documented.

G cluster_relationship Structural Relationship to PB-22 Indole Indole Core MethylEster Methyl 1-pentyl-1H- indole-3-carboxylate (Target Compound) Indole->MethylEster + Methyl Ester + N-pentyl chain PB22 PB-22 (QUPIC) (Quinolinyl Pentyl Indole) Indole->PB22 + Quinolinyl Ester + N-pentyl chain PB22->MethylEster Structural Analog (Lacks Quinoline Group)

Caption: Structural relationship of the target compound to the indole core and PB-22.

Safety and Handling

References

A Technical Guide to the Solubility of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Methyl 1-pentyl-1H-indole-3-carboxylate, a compound of interest in forensic and research applications. This document compiles available quantitative solubility data and presents a standardized experimental protocol for solubility determination, tailored for professionals in drug development and scientific research.

Core Compound Information

This compound is an analytical reference standard with the molecular formula C₁₅H₁₉NO₂ and a formula weight of 245.3 g/mol . It is recognized as an analog of the synthetic cannabinoid PB-22, from which it differs by the absence of a quinoline (B57606) group. The physiological and toxicological properties of this compound are not extensively characterized.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a valuable reference for handling and formulation development.

Solvent SystemSolubility (mg/mL)
Dimethylformamide (DMF)16[1]
Dimethyl sulfoxide (B87167) (DMSO)16[1]
DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:3)0.25[1]
Ethanol12.5[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound such as this compound, based on the widely accepted shake-flask method, consistent with OECD Guideline 105 for testing of chemicals.[2][3][4][5]

Objective: To determine the saturation concentration of a solute in a given solvent at a specified temperature.

Materials and Equipment:

  • Analytical balance

  • Volumetric flasks

  • Glass vials or flasks with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Solute (this compound)

  • Solvent of interest

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solute to a glass vial or flask. This ensures that a solid phase remains in equilibrium with the solution.

    • Add a known volume of the desired solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is common for poorly soluble compounds.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at the same temperature or filter the supernatant using a syringe filter. Filtration is often preferred to minimize the presence of fine particles, though potential adsorption of the compound to the filter should be considered.[6]

  • Analysis of Solute Concentration:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the solute in the diluted sample using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8][9]

      • For HPLC: Develop a method with a suitable mobile phase and a column that provides good separation and peak shape for the analyte. Create a calibration curve using standard solutions of known concentrations.

      • For UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for the compound. Prepare a series of standard solutions to generate a calibration curve of absorbance versus concentration according to the Beer-Lambert law.[10]

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • The resulting value is the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start step1 Add Excess Solute to Solvent start->step1 step2 Equilibrate in Thermostatic Shaker step1->step2 step3 Phase Separation (Centrifugation/Filtration) step2->step3 step4 Dilute Saturated Solution step3->step4 step5 Concentration Analysis (HPLC/UV-Vis) step4->step5 step6 Calculate Solubility step5->step6 end_node End step6->end_node

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-pentyl-1H-indole-3-carboxylate is a chemical compound of interest within the scientific and forensic communities. It is recognized as a structural analog of the synthetic cannabinoid PB-22 (also known as QUPIC), from which it differs by the absence of a quinoline (B57606) group attached to the carboxylate function. While the physiological and toxicological properties of this compound have not been extensively characterized in publicly available literature, its relationship to known synthetic cannabinoids necessitates a thorough understanding of its chemistry and potential biological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its history, synthesis, and the general biological context of related indole-based cannabinoids.

Introduction and History

The history of this compound is intrinsically linked to the emergence of synthetic cannabinoids. Synthetic cannabinoids are a broad and continually evolving class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Research into cannabinoids began in the mid-20th century, with the elucidation of the structure of THC and the subsequent discovery of the endocannabinoid system, including the cannabinoid receptors CB1 and CB2.

The development of synthetic cannabinoids was initially driven by the desire to create research tools to study the endocannabinoid system and to develop potential therapeutic agents that could modulate this system for the treatment of various conditions, including pain, nausea, and inflammation. However, in the early 2000s, many of these compounds began to be diverted for recreational use, leading to their classification as controlled substances in many jurisdictions.

This compound emerged in the context of this evolving landscape of synthetic cannabinoids. It is structurally related to the potent synthetic cannabinoid PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate), which was first identified in forensic samples in the early 2010s. The precise date and the identity of the individual or group who first synthesized this compound are not well-documented in peer-reviewed literature, suggesting it may have originated in clandestine laboratories or as a research chemical with limited public disclosure. Its primary significance lies in its role as a potential precursor or a less complex analog in the synthesis of more elaborate synthetic cannabinoids like PB-22.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₅H₁₉NO₂[1]
Molecular Weight 245.3 g/mol [1]
CAS Number 1338925-20-4[1]
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from basic starting materials is not explicitly detailed in the available scientific literature, a logical and commonly employed synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. The most probable synthetic pathway involves the N-alkylation of methyl 1H-indole-3-carboxylate.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of methyl 1H-indole-3-carboxylate with a suitable pentylating agent, such as 1-bromopentane, in the presence of a base.

Diagram 1: Proposed Synthesis of this compound

synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions methyl_indole Methyl 1H-indole-3-carboxylate product This compound methyl_indole->product N-Alkylation pentyl_bromide 1-Bromopentane pentyl_bromide->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: Proposed synthetic route for this compound.

General Experimental Protocol for N-Alkylation of Indole-3-carboxylates

The following is a generalized protocol based on established methods for the N-alkylation of indoles. Researchers should optimize the specific conditions for the synthesis of the title compound.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl 1H-indole-3-carboxylate in anhydrous DMF (or acetone), add a base (e.g., 1.5 equivalents of K₂CO₃ or 1.1 equivalents of NaH).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for a designated period (e.g., 30 minutes for NaH) to deprotonate the indole (B1671886) nitrogen. Then, add the pentylating agent (e.g., 1.2 equivalents of 1-bromopentane) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity of this compound. Its physiological and toxicological properties are largely unknown[1]. However, as an analog of the synthetic cannabinoid PB-22, it is presumed to interact with the cannabinoid receptors, CB1 and CB2.

Cannabinoid Receptor Signaling

The CB1 and CB2 receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events.

Diagram 2: Simplified Cannabinoid Receptor Signaling Pathway

signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Agonist Cannabinoid Agonist (e.g., this compound) Agonist->CB_Receptor Binds to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: A simplified diagram of the cannabinoid receptor signaling cascade.

Activation of the Gαi/o subunit of the G protein typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the regulation of ion channels.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of indole-based cannabinoids have revealed several key features that influence their affinity and efficacy at cannabinoid receptors:

  • N1-Alkyl Chain: The length and nature of the alkyl substituent at the N1 position of the indole ring are critical for activity. A pentyl chain, as present in this compound, is often associated with high affinity for both CB1 and CB2 receptors.

  • C3-Substituent: The group at the C3 position of the indole ring also plays a crucial role in receptor interaction. In the case of this compound, this is a methyl ester. In more potent synthetic cannabinoids, this position is often occupied by a larger, more complex moiety, such as the quinoline ester in PB-22 or a carboxamide group in other series. The relatively small methyl ester in the title compound may result in lower affinity and/or efficacy compared to its more complex analogs.

Quantitative Biological Data

As of the latest available information, there is no published quantitative data on the receptor binding affinities (e.g., Ki values) or functional potencies (e.g., EC50 values) of this compound at the CB1 and CB2 receptors. This lack of data makes it challenging to predict its precise pharmacological effects and potential for abuse. Further research is required to characterize its in vitro and in vivo activity.

Analytical Methods

The identification and quantification of this compound in forensic and research samples typically rely on standard analytical chemistry techniques.

Chromatographic and Spectrometric Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of synthetic cannabinoids. The compound would be identified based on its retention time and the fragmentation pattern of its mass spectrum.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and is particularly useful for the analysis of biological matrices.

Diagram 3: General Workflow for Analytical Identification

analytical_workflow Sample Sample (e.g., Seized Material, Biological Fluid) Extraction Sample Preparation (e.g., Extraction, Derivatization) Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Data_Analysis Data Analysis (Identification and Quantification) MS->Data_Analysis

Caption: A general workflow for the analytical identification of this compound.

Conclusion and Future Directions

This compound represents a simple yet significant molecule within the complex landscape of synthetic cannabinoids. While its history and discovery are not well-documented, its structural relationship to potent and controlled substances like PB-22 warrants its consideration by researchers, forensic scientists, and drug development professionals.

The most significant gap in the current understanding of this compound is the lack of quantitative biological data. Future research should prioritize the determination of its binding affinities and functional activities at the CB1 and CB2 receptors. Such studies would provide crucial insights into its potential pharmacological and toxicological profile, helping to assess its potential for abuse and to inform regulatory decisions. Furthermore, the development and validation of robust analytical methods for its detection in various matrices are essential for forensic and clinical applications. A detailed, published synthesis protocol would also be of great value to the research community, enabling the production of analytical standards and facilitating further investigation into this and related compounds.

References

Methodological & Application

detailed synthesis protocol for "Methyl 1-pentyl-1H-indole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate, a valuable intermediate in the development of various biologically active compounds. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful N-alkylation of methyl 1H-indole-3-carboxylate.

Reaction Scheme

The synthesis proceeds via the N-alkylation of methyl 1H-indole-3-carboxylate with a suitable pentylating agent, such as 1-bromopentane (B41390), in the presence of a base. The indole (B1671886) nitrogen is first deprotonated by the base to form a nucleophilic anion, which then attacks the electrophilic pentyl halide in a nucleophilic substitution reaction.

Reaction Scheme: N-alkylation of methyl 1H-indole-3-carboxylate

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Reactants
Methyl 1H-indole-3-carboxylate1.0 equivalentStarting material.
1-Bromopentane1.1 - 1.5 equivalentsAlkylating agent. A slight excess is used to ensure complete reaction.
Sodium Hydride (60% disp.)1.1 - 1.2 equivalentsStrong base for deprotonation. Handle with extreme caution.
Alternative Base: K₂CO₃2.0 - 3.0 equivalentsA milder and safer base. May require longer reaction times or higher temperatures.
Solvent
Anhydrous Dimethylformamide (DMF)10 - 20 mL per gram of starting materialShould be anhydrous to prevent quenching of the base.
Reaction Conditions
Temperature0 °C to room temperature (for NaH addition), then room temperature to 60 °CThe initial deprotonation is exothermic and should be controlled. The reaction can be heated to drive to completion.
Reaction Time2 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
Yield
Expected Yield80 - 95%Based on similar N-alkylation reactions of indoles[1].

Experimental Protocol

This protocol describes the synthesis of this compound using sodium hydride as the base.

Materials and Equipment:

  • Methyl 1H-indole-3-carboxylate

  • 1-Bromopentane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 1H-indole-3-carboxylate.

  • Dissolution: Add anhydrous DMF to the flask and stir the mixture until the starting material is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become colored, indicating the formation of the indole anion.

  • Alkylation: Add 1-bromopentane dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-12 hours. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Alternative Protocol using Potassium Carbonate:

For a safer, albeit potentially slower, alternative, potassium carbonate can be used as the base. In this case, combine methyl 1H-indole-3-carboxylate, potassium carbonate, and 1-bromopentane in DMF and heat the mixture at 60-80 °C until the reaction is complete as monitored by TLC. The workup procedure is similar to the one described above.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals include those for the pentyl chain protons, the indole ring protons, and the methyl ester protons. The N-CH₂ triplet of the pentyl group is a characteristic signal.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₁₅H₁₉NO₂) should be observed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification dissolution Dissolve Methyl 1H-indole-3-carboxylate in anhydrous DMF deprotonation Add NaH at 0°C (Deprotonation) dissolution->deprotonation Stir under N₂ alkylation Add 1-Bromopentane dropwise deprotonation->alkylation Stir 30-60 min monitoring Monitor reaction by TLC alkylation->monitoring quenching Quench with sat. NaHCO₃ solution monitoring->quenching Reaction complete extraction Extract with Ethyl Acetate quenching->extraction washing Wash with H₂O and Brine extraction->washing drying Dry over Na₂SO₄ and concentrate washing->drying purification Purify by Column Chromatography drying->purification

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Components

logical_relationship cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Key Process cluster_product Product indole Methyl 1H-indole-3-carboxylate reaction N-Alkylation (SN2) indole->reaction pentyl_halide 1-Bromopentane pentyl_halide->reaction base Base (NaH or K₂CO₃) base->reaction solvent Solvent (Anhydrous DMF) solvent->reaction conditions Temperature & Time conditions->reaction product Methyl 1-pentyl-1H-indole-3-carboxylate reaction->product

Caption: Key components and their roles in the N-alkylation synthesis.

References

Application Notes and Protocols: N-alkylation of Methyl Indole-3-carboxylate with 1-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of a vast array of biologically active compounds and pharmaceuticals. The substituent on the indole (B1671886) nitrogen plays a pivotal role in modulating the pharmacological and pharmacokinetic properties of the molecule. Methyl indole-3-carboxylate (B1236618) is a common starting material, and its N-alkylation provides a versatile platform for creating diverse molecular scaffolds. This document provides detailed protocols for the N-alkylation of methyl indole-3-carboxylate with 1-bromopentane (B41390), a reaction that installs a pentyl chain, a common lipophilic moiety in drug candidates.

Reaction Scheme

The N-alkylation of methyl indole-3-carboxylate with 1-bromopentane proceeds via the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with 1-bromopentane.

Reaction_Scheme General Reaction Scheme cluster_reactants Reactants cluster_products Products MethylIndole Methyl indole-3-carboxylate N_Alkylated_Product Methyl 1-pentyl-1H-indole-3-carboxylate MethylIndole->N_Alkylated_Product + 1-Bromopentane + Base Bromopentane 1-Bromopentane Bromopentane->N_Alkylated_Product Base Base Salt Salt Base->Salt

Caption: General reaction scheme for the N-alkylation of methyl indole-3-carboxylate.

Data Presentation: Comparative Reaction Conditions

The choice of base and solvent significantly impacts the yield and reaction time of the N-alkylation of indole esters. The following table summarizes various conditions for the N-alkylation of indole carboxylates with alkyl halides, providing a comparative overview.

Indole SubstrateAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl indole-3-carboxylateTosylated glycerol (B35011) carbonateNaHDMFRT-48[1]
Ethyl indole-2-carboxylateAmyl bromideaq. KOHAcetoneRT8-
IndoleBenzyl chlorideNaHHMPART8-1587-93
5-Bromo-4-fluoro-2-methyl-1H-indoleAlkyl halideNaHDMF/THFRT - 602-24-[2]
IndoleAlkyl halidesK₂CO₃[bmim][BF₄]/ACN--Good[3]

Experimental Protocols

This section provides a detailed methodology for the N-alkylation of methyl indole-3-carboxylate with 1-bromopentane using sodium hydride in DMF, a widely adopted and effective method.[2][4]

Materials
  • Methyl indole-3-carboxylate

  • 1-Bromopentane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous ethyl acetate (B1210297)

  • Anhydrous hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice-water bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup - Add methyl indole-3-carboxylate to a flame-dried flask. - Add anhydrous DMF under inert atmosphere. start->setup deprotonation 2. Deprotonation - Cool to 0°C. - Add NaH portion-wise. - Stir at 0°C, then warm to RT. setup->deprotonation alkylation 3. Alkylation - Cool to 0°C. - Add 1-bromopentane dropwise. - Stir at RT or heat as needed. - Monitor by TLC. deprotonation->alkylation workup 4. Work-up - Quench with sat. aq. NH4Cl. - Extract with ethyl acetate. - Wash with water and brine. alkylation->workup purification 5. Purification - Dry organic layer over Na2SO4. - Filter and concentrate. - Purify by column chromatography. workup->purification end End Product: This compound purification->end

Caption: A step-by-step workflow for the N-alkylation of methyl indole-3-carboxylate.

Detailed Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl indole-3-carboxylate (1.0 eq.). The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon). Anhydrous DMF is added via syringe to dissolve the indole substrate to a concentration of approximately 0.2-0.5 M.[2]

  • Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq.) is added portion-wise to the stirred solution.[2] Caution: Hydrogen gas is evolved during this step. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled back to 0 °C. 1-Bromopentane (1.1 eq.) is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.[2]

  • Work-up: Upon completion of the reaction (as indicated by TLC), the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Troubleshooting

Low yields or the formation of side products are common challenges in N-alkylation reactions. The following diagram outlines a logical approach to troubleshooting these issues.

Troubleshooting_Workflow cluster_low_yield Low or No Product cluster_side_product Side Product Formation (C3-Alkylation) start_low Low Yield Observed check_reagents Check Reagent Purity (anhydrous conditions?) start_low->check_reagents check_base Incomplete Deprotonation? (Increase base eq. or use stronger base) check_reagents->check_base check_temp_time Optimize Reaction Conditions (Increase temperature/time) check_base->check_temp_time resolve Improved Yield and Selectivity check_temp_time->resolve start_side C3-Alkylation Observed incomplete_deprotonation Incomplete Deprotonation? (Ensure sufficient base and time) start_side->incomplete_deprotonation thermo_control Kinetic vs. Thermodynamic Control? (Increase reaction temperature) incomplete_deprotonation->thermo_control thermo_control->resolve

Caption: A troubleshooting guide for common issues in indole N-alkylation.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or foam extinguishers.

  • 1-Bromopentane: 1-Bromopentane is a flammable liquid and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is considered a reproductive toxin. It can be absorbed through the skin. Always handle DMF in a fume hood and wear appropriate gloves and other PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

purification of "Methyl 1-pentyl-1H-indole-3-carboxylate" by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Methyl 1-pentyl-1H-indole-3-carboxylate by Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic intermediate used in the development of various biologically active molecules. Its synthesis often yields a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent analytical studies and downstream applications. This application note provides a detailed protocol for the efficient purification of this compound using normal-phase flash column chromatography on silica (B1680970) gel. The methodology described herein offers a reliable and scalable approach for obtaining the target compound with high purity.

Introduction

Indole (B1671886) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in pharmaceuticals.[1] this compound serves as a key building block in medicinal chemistry. The N-pentyl group and the methyl ester at the C3 position are common features in various synthetic cannabinoids and other research chemicals.[2] Effective purification of this compound is a crucial step following its synthesis to ensure the integrity of biological and chemical data. Flash column chromatography is a rapid and efficient technique widely employed for the purification of such heterocyclic compounds.[3] This protocol details a robust method using a hexane (B92381) and ethyl acetate (B1210297) gradient system on a silica gel stationary phase.

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] In this system, polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel more quickly through the column.[1] Given that this compound is a moderately polar compound, a mobile phase consisting of a gradient of ethyl acetate (a polar solvent) in hexane (a non-polar solvent) is used to achieve effective separation from both less polar and more polar impurities. The elution of the target compound is monitored by Thin-Layer Chromatography (TLC) using UV visualization.[4]

Experimental Protocols

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundAutomated Flash Chromatography System (or manual setup)
Silica Gel (230-400 mesh)Glass Column (if manual)
n-Hexane (HPLC Grade)Fraction Collector
Ethyl Acetate (HPLC Grade)Rotary Evaporator
Dichloromethane (ACS Grade)Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F254)
TLC Developing ChamberUV Lamp (254 nm)
Glass Collection TubesBeakers, Erlenmeyer flasks, Pipettes
Anhydrous Sodium SulfateMagnetic Stirrer and Stir Bars
Method Development: Thin-Layer Chromatography (TLC)

Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC.[3]

  • Spotting: Dissolve a small amount of the crude material in dichloromethane. Spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 9:1 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[4] Most indole derivatives are UV-active.[4]

  • Optimization: Adjust the solvent ratio until the desired product spot has a Retention Factor (Rf) of approximately 0.2-0.4.[3] This Rf value typically provides good separation on a column.

Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. The amount of silica gel should be scaled accordingly (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[3]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (~1 g) in a minimal amount of dichloromethane.

    • Add approximately 5-10 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample.[5]

  • Column Packing (Wet Slurry Method):

    • Select an appropriately sized flash column.

    • Prepare a slurry of silica gel (e.g., 40 g) in the initial, low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, open the stopcock to drain some solvent, and gently tap the column to ensure an even, bubble-free packing. The solvent level should always remain above the silica bed.[1]

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the packed column, forming a uniform layer.

    • Begin elution with the chosen mobile phase gradient. A gradient of ethyl acetate in hexanes is a common starting point.[5][6]

    • Start with a low polarity mobile phase (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity throughout the run to elute compounds of increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes using an automated fraction collector or manually.

    • Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]

    • Determine the final yield and assess purity using analytical techniques such as HPLC or NMR.

Data Presentation

The following tables summarize the key parameters and expected results for the purification process.

Table 1: Flash Chromatography Parameters

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Column Size 40 g Pre-packed or self-packed
Sample Loading Dry Loading on Silica Gel
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Elution Gradient 0-30% B over 25 minutes
Flow Rate 40 mL/min
Detection UV at 289 nm
Fraction Size 20 mL

Table 2: Hypothetical Purification Results

ParameterValue
Crude Material Mass 1.05 g
Purified Product Mass 0.89 g
Yield 84.8%
Purity (by HPLC) >98%
Appearance White to off-white solid
TLC Rf (8:2 Hexane:EtOAc) 0.35

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC DryLoad Dry Loading onto Silica Crude->DryLoad Elute Elute with Hexane/EtOAc Gradient TLC->Elute Determines Gradient Load Load Sample onto Column DryLoad->Load Pack Pack Column with Silica Slurry Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product (>98%) Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Ensure the Rf of the product is between 0.2 and 0.4.
Peak Tailing Compound interacting with acidic silica; column overloaded.Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the mobile phase to improve peak shape for basic compounds.[3][5] Reduce the amount of sample loaded onto the column.
Product Elutes Too Fast/Slow Mobile phase is too polar or not polar enough.Adjust the starting percentage of ethyl acetate in the gradient based on TLC results.
Compound is Colorless Cannot visualize on TLC or during collection.Use a TLC plate with a fluorescent indicator (F254) and visualize under UV light.[4] Use a specific chemical stain for indoles, such as Ehrlich's reagent, which yields blue or purple spots.[4]

Conclusion

The protocol described provides an effective and reproducible method for the purification of this compound from a crude synthetic mixture. By employing normal-phase flash chromatography with a hexane/ethyl acetate gradient, it is possible to achieve high purity (>98%), which is essential for reliable use in research and development. The use of TLC for method development and dry loading for sample application are critical steps for ensuring optimal separation and resolution.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is an indole (B1671886) derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, along with comprehensive protocols for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar indole derivatives and known substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2~7.8 - 8.0s-1H
4~8.0 - 8.2d~7.5 - 8.01H
5~7.2 - 7.4t~7.5 - 8.01H
6~7.1 - 7.3t~7.5 - 8.01H
7~7.5 - 7.7d~7.5 - 8.01H
1'~4.2 - 4.4t~7.0 - 7.52H
2'~1.8 - 2.0quint~7.0 - 7.52H
3'~1.2 - 1.4m-2H
4'~1.2 - 1.4m-2H
5'~0.8 - 1.0t~7.0 - 7.53H
OCH₃~3.8 - 4.0s-3H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
2~130 - 135
3~105 - 110
3a~125 - 130
4~120 - 125
5~120 - 125
6~120 - 125
7~110 - 115
7a~135 - 140
C=O~165 - 170
OCH₃~50 - 55
1'~45 - 50
2'~28 - 32
3'~28 - 32
4'~20 - 25
5'~13 - 15

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • High-quality 5 mm NMR tube and cap[1][2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[4]

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: To remove any particulate matter that could affect the spectral quality, filter the solution. Place a small cotton or glass wool plug into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

  • Adding an Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added to the solvent before dissolving the sample.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-25 mg (1H) 50-100 mg (13C) filter Filter into NMR Tube dissolve->filter ~0.6-0.7 mL cap_label Cap and Label filter->cap_label

Caption: Workflow for NMR Sample Preparation.

Protocol 2: Standard ¹H NMR Data Acquisition

This protocol provides typical parameters for acquiring a standard ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

Instrument Setup:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Temperature: 298 K (25 °C).

Protocol 3: Standard ¹³C NMR Data Acquisition

This protocol describes common parameters for a proton-decoupled ¹³C NMR experiment.

Instrument Setup:

  • Use the same locked and shimmed sample from the ¹H NMR experiment.

Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Approximately 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

NMR_Data_Acquisition cluster_acquisition NMR Data Acquisition Workflow insert_sample Insert Sample into Spectrometer lock_shim Lock and Shim insert_sample->lock_shim setup_1H Set up 1H Experiment (Pulse Program, NS, SW, etc.) lock_shim->setup_1H setup_13C Set up 13C Experiment (Pulse Program, NS, SW, etc.) lock_shim->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H process_data Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_1H->process_data acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C acquire_13C->process_data analyze_spectra Analyze Spectra (Peak Picking, Integration, Assignment) process_data->analyze_spectra

Caption: General Workflow for NMR Data Acquisition and Analysis.

Data Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the N-pentyl chain, and the methyl ester protons. The aromatic region will display characteristic splitting patterns due to spin-spin coupling between adjacent protons. The signals for the pentyl group will appear in the upfield region, with the methylene (B1212753) group attached to the nitrogen (1') being the most downfield of the aliphatic signals. The methyl ester will present as a sharp singlet.

In the ¹³C NMR spectrum, the carbon atoms of the indole ring will resonate in the aromatic region (100-140 ppm), with the carbonyl carbon of the ester appearing significantly downfield (around 165-170 ppm). The carbons of the pentyl chain and the methyl ester will be observed in the aliphatic region of the spectrum.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable reference for researchers in identifying and characterizing this compound. The detailed experimental protocols for sample preparation and data acquisition ensure the collection of high-quality NMR data, which is fundamental for accurate structural elucidation and purity assessment in a drug discovery and development setting.

References

Application Note: High-Sensitivity GC-MS Method for the Detection and Quantification of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Methyl 1-pentyl-1H-indole-3-carboxylate, a synthetic cannabinoid analog. The described protocol is applicable to the analysis of this compound in various matrices, including seized materials and biological samples, with high specificity and reliability. The method utilizes a standard non-polar capillary column for chromatographic separation and electron ionization (EI) mass spectrometry for detection. This document provides comprehensive experimental protocols, instrument parameters, and data analysis workflows to aid researchers, forensic scientists, and drug development professionals in the accurate detection of this substance.

Introduction

This compound is a synthetic compound structurally related to indole-based synthetic cannabinoids. Due to its potential for abuse and the continuous emergence of new psychoactive substances, robust analytical methods for its detection are crucial for forensic laboratories and researchers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic separation and definitive identification based on mass spectra.[1] This application note presents a complete workflow for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for seized herbal material, blood, and urine samples.

1.1. Seized Herbal Material: Solvent Extraction

  • Homogenize the seized herbal material to a fine powder.

  • Accurately weigh 100 mg of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of methanol (B129727) to the tube.

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean glass vial.

  • The extract is now ready for GC-MS analysis. A dilution with methanol may be necessary if the concentration is high.

1.2. Blood: Liquid-Liquid Extraction (LLE)

  • Pipette 1 mL of whole blood into a 15 mL glass centrifuge tube.

  • Add an appropriate internal standard (e.g., JWH-018-d9).

  • Add 2 mL of saturated sodium borate (B1201080) buffer (pH 9.2) and vortex for 30 seconds.

  • Add 5 mL of n-hexane/ethyl acetate (B1210297) (9:1, v/v) as the extraction solvent.

  • Vortex for 2 minutes and then centrifuge at 3500 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

1.3. Urine: Solid-Phase Extraction (SPE)

  • Pipette 2 mL of urine into a 15 mL glass centrifuge tube.

  • Add an appropriate internal standard (e.g., JWH-018-d9).

  • If enzymatic hydrolysis is required to detect metabolites, add β-glucuronidase and incubate at 37°C for 2 hours.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC System or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

SIM Mode Ions for this compound:

  • Quantifier Ion: m/z 174

  • Qualifier Ions: m/z 245 (Molecular Ion), m/z 130

Data Presentation

Quantitative Data Summary

A calibration curve should be prepared using a certified reference standard of this compound. The following table presents typical validation data for a similar GC-MS method.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion at m/z 245 and key fragment ions.

Table 3: Key Mass Fragments of this compound

m/zProposed Fragment
245[M]+ (Molecular Ion)
174[M - C5H11]+
130[Indole nucleus]+

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (Seized Material, Blood, Urine) Extraction Extraction (Solvent, LLE, or SPE) Sample_Collection->Extraction Select appropriate protocol Concentration Concentration & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry_Detection Data_Acquisition Data Acquisition Mass_Spectrometry_Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

GC-MS Data Analysis Workflow

The following diagram outlines the logical steps involved in the analysis of the acquired GC-MS data.

Data_Analysis_Workflow Start Start Data Analysis Total_Ion_Chromatogram Review Total Ion Chromatogram (TIC) Start->Total_Ion_Chromatogram Peak_Integration Integrate Suspected Peak Total_Ion_Chromatogram->Peak_Integration Retention_Time_Comparison Compare Retention Time with Standard Peak_Integration->Retention_Time_Comparison Mass_Spectrum_Extraction Extract Mass Spectrum Retention_Time_Comparison->Mass_Spectrum_Extraction Library_Search Compare with Spectral Library Mass_Spectrum_Extraction->Library_Search Manual_Interpretation Manual Interpretation of Fragments Library_Search->Manual_Interpretation Confirmation Compound Confirmed? Manual_Interpretation->Confirmation Quantification Quantify using Calibration Curve Confirmation->Quantification Yes End End Confirmation->End No Report_Results Report Results Quantification->Report_Results Report_Results->End

Caption: GC-MS data analysis workflow.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The detailed protocols for sample preparation and instrument parameters can be readily implemented in forensic and research laboratories. The provided workflow diagrams offer a clear visual guide for both the experimental and data analysis stages. This method will be a valuable tool for the ongoing efforts to monitor and control the spread of new psychoactive substances.

References

Application Note: Quantification of Methyl 1-pentyl-1H-indole-3-carboxylate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid analog. As with other synthetic cannabinoids, it is crucial to have reliable and sensitive analytical methods for its detection and quantification in various matrices for research, forensic, and clinical applications. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting synthetic cannabinoids from biological matrices like plasma.[1]

  • To 100 µL of the biological matrix sample (e.g., plasma), add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following table summarizes the recommended liquid chromatography parameters for the separation of this compound.

ParameterValue
Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table below

LC Gradient Program

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The following are proposed MRM transitions for this compound, which should be optimized in the user's laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
This compound 246.1186.1 (Quantifier)1002030
130.1 (Qualifier)1003530
Internal Standard (e.g., JWH-018-d9) User DefinedUser DefinedUser DefinedUser DefinedUser Defined

Note: The precursor ion corresponds to the [M+H]+ of this compound (Molecular Weight: 245.32 g/mol ). The proposed product ions are based on common fragmentation pathways of indole (B1671886) derivatives, such as the loss of the pentyl chain and cleavage of the ester group. These parameters should be optimized for the specific instrument being used.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Quantitative Results for this compound

Sample IDMatrixConcentration (ng/mL)% Recovery
Control 1PlasmaNot DetectedN/A
Spiked Sample 1Plasma4.896%
Spiked Sample 2Plasma9.797%
Unknown Sample 1Urine15.2N/A

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of a quantitative LC-MS/MS method.

validation_logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application Analyte_Selection Analyte Selection MS_Optimization MS Parameter Optimization Analyte_Selection->MS_Optimization LC_Optimization LC Method Development Analyte_Selection->LC_Optimization Sample_Prep_Dev Sample Preparation Development Analyte_Selection->Sample_Prep_Dev Linearity Linearity & Range MS_Optimization->Linearity LC_Optimization->Linearity Sample_Prep_Dev->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Selectivity Selectivity & Specificity Selectivity->LLOQ Routine_Analysis Routine Sample Analysis LLOQ->Routine_Analysis Matrix_Effect Matrix Effect Stability Stability Data_Review Data Review & Interpretation Routine_Analysis->Data_Review

References

Application Note and Protocol: Preparation of Methyl 1-pentyl-1H-indole-3-carboxylate Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a chemical compound often utilized in forensic and research applications.[1][2] It is recognized as an analog of PB-22, a synthetic cannabinoid, but lacks the quinoline (B57606) group.[1][2] Accurate and precise preparation of standard solutions is fundamental for the qualitative and quantitative analysis of this compound in various matrices. This document provides a detailed protocol for the preparation of standard solutions of this compound, ensuring accuracy, reproducibility, and safety.

Compound Information

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Formal Name 1-pentyl-1H-indole-3-carboxylic acid, methyl ester[1]
CAS Number 1338925-20-4[1][2]
Molecular Formula C₁₅H₁₉NO₂[1]
Formula Weight 245.3 g/mol [1]
Purity ≥98% (Analytical Reference Standard)[1]

Health and Safety Precautions

The physiological and toxicological properties of this compound are not fully known.[1][2] Therefore, it is imperative to handle this compound with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][4]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.[5]

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working standard solutions of this compound.

Materials and Equipment
  • This compound (analytical reference standard)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to at least 0.1 mg)

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper/boat

  • Solvent of choice (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol)

Solvent Selection

The choice of solvent is critical for ensuring the complete dissolution and stability of the standard. The known solubility of this compound in common organic solvents is provided below.

SolventSolubility
DMF16 mg/mL
DMSO16 mg/mL
Ethanol12.5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Note: Select a solvent that is compatible with the analytical method to be used (e.g., LC-MS, GC-MS). For most chromatographic applications, DMF, DMSO, or Ethanol are suitable choices for preparing the primary stock solution.

Preparation of Primary Stock Solution (e.g., 1 mg/mL)
  • Weighing: Accurately weigh a specific amount (e.g., 10 mg) of this compound using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound into a volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent to the flask to dissolve the compound. Sonicate briefly if necessary to ensure complete dissolution.

  • Dilution to Volume: Once the compound is fully dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution in a tightly sealed container at an appropriate temperature, typically -20°C, to ensure stability.[6]

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentrations.

  • Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed to prepare the desired working standard.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be taken

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard

  • Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a new volumetric flask.

  • Final Volume: Dilute with the same solvent used for the stock solution up to the calibration mark of the volumetric flask.

  • Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.

  • Labeling: Label each working standard with its concentration and preparation date.

Example Dilution Series

The following table provides an example of a serial dilution to prepare a set of working standards from a 1 mg/mL (1000 µg/mL) stock solution.

Desired Concentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (mL)
1001 mL10
10100 µL10
110 µL10
0.1100 µL of 10 µg/mL standard10
0.01100 µL of 1 µg/mL standard10

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_prep Preparation of Primary Stock Solution cluster_working Preparation of Working Standards weigh 1. Weigh Analytical Standard transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Dissolve in Solvent transfer->dissolve dilute 4. Dilute to Final Volume dissolve->dilute store 5. Label and Store Stock Solution dilute->store calculate 6. Calculate Dilution Volumes store->calculate Use Stock for Dilution pipette 7. Pipette Stock Solution calculate->pipette dilute_working 8. Dilute to Final Volume pipette->dilute_working use 9. Use for Analysis dilute_working->use

Caption: Workflow for the preparation of standard solutions.

Logical Relationship of Preparation Steps

The following diagram illustrates the logical flow and dependencies in the preparation of standard solutions.

G start Start weigh Weigh Compound Accurately determine mass start->weigh dissolve Dissolve in Solvent Ensure complete dissolution weigh->dissolve stock Prepare Stock Solution Dilute to a known volume dissolve->stock working Prepare Working Standards Perform serial dilutions stock->working analysis Use for Analysis working->analysis

Caption: Logical flow of the standard solution preparation process.

References

In Vitro Bioassay Protocols for Synthetic Cannabinoids: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro bioassay protocols used for the characterization of synthetic cannabinoids. It includes detailed methodologies for key experiments, a summary of quantitative data for selected compounds, and visual representations of signaling pathways and experimental workflows.

Introduction

Synthetic cannabinoids are a large and diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. They exert their effects primarily by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[1] The CB1 receptor is highly expressed in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is predominantly found in the immune system.[1][2] Understanding the in vitro potency and efficacy of these compounds is crucial for predicting their pharmacological and toxicological profiles. Many synthetic cannabinoids are full agonists at the CB1 receptor, in contrast to the partial agonism of Δ⁹-THC, which may contribute to their increased potency and toxicity.[1]

Data Presentation: Comparative In Vitro Activity of Selected Synthetic Cannabinoids

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized synthetic cannabinoids at human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of Synthetic Cannabinoids at Human Cannabinoid Receptors

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference(s)
JWH-0189.02.9[3]
CP-55,9400.58 - 5.00.68 - 2.8[4][5]
HU-2100.0610.52[6]
AM-22011.02.6[7]
Δ⁹-THC40.736.4[3]

Table 2: Functional Potencies (EC50, nM) of Synthetic Cannabinoids in cAMP Assays

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference(s)
JWH-018-19.0 - 63.3[8]
CP-55,9400.20.3
HU-210--
AM-22013858[7]
Δ⁹-THC-57.9[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods in the field.[1][9][10][11][12]

Radioligand Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells or membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compounds.

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[13]

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, 0.05% Tween-20, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known high-affinity unlabeled ligand (for non-specific binding) in binding buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Incubation: Add the cell membranes (typically 5-20 µg of protein per well) to initiate the binding reaction.[1] Incubate for 60-90 minutes at 30°C.[10]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Cannabinoid receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][14]

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[1]

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds.

  • Assay buffer (e.g., serum-free medium).

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Culture and Seeding: Culture cells expressing the cannabinoid receptor of interest and seed them into multi-well plates.[1]

  • Assay: Wash the cells with assay buffer. Pre-incubate the cells with the test compounds at various concentrations.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).[1]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated cannabinoid receptor, a key event in receptor desensitization and G-protein-independent signaling.[11][12]

Materials:

  • Cells engineered to express the cannabinoid receptor fused to a component of a reporter system (e.g., β-galactosidase fragment) and β-arrestin fused to the complementary component. The PathHunter® assay is a common platform for this.[11][12]

  • Test compounds.

  • Reference agonist.

  • Detection reagents for the specific reporter system.

Procedure:

  • Cell Plating: Plate the engineered cells in a multi-well plate and incubate.

  • Compound Addition: Add serial dilutions of the test compounds or a reference agonist to the wells.

  • Incubation: Incubate the plate for a sufficient period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[15]

  • Signal Detection: Add the detection reagents according to the assay kit protocol and measure the signal (e.g., chemiluminescence).[15]

  • Data Analysis: Normalize the data to the response of the reference agonist. Plot the normalized response against the log concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein activates Beta_Arrestin β-Arrestin CB_Receptor->Beta_Arrestin recruits AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP converts SC Synthetic Cannabinoid SC->CB_Receptor binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Signaling Beta_Arrestin->Downstream

Caption: Simplified signaling cascade of cannabinoid receptors upon agonist binding.

Experimental Workflow for In Vitro Bioassays cluster_assays Assay Types Binding_Assay Receptor Binding Assay (e.g., Radioligand Displacement) Preparation Prepare Reagents (Cell Membranes/Cells, Ligands, Buffers) Binding_Assay->Preparation Functional_Assay Functional Assay (e.g., cAMP, β-Arrestin) Functional_Assay->Preparation Incubation Incubate Test Compound with Receptor Preparation Preparation->Incubation Measurement Measure Signal (Radioactivity, Luminescence, etc.) Incubation->Measurement Analysis Data Analysis (Dose-Response Curves) Measurement->Analysis Results Determine Ki, EC50, Emax Analysis->Results

Caption: General experimental workflow for in vitro synthetic cannabinoid bioassays.

References

Application Notes and Protocols: Handling and Storage of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of Methyl 1-pentyl-1H-indole-3-carboxylate, a research chemical and an analog of the synthetic cannabinoid PB-22. Due to its potential psychoactive properties and largely uncharacterized toxicological profile, stringent adherence to these protocols is essential to ensure personnel safety and experimental integrity.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is critical for proper handling, storage, and preparation of solutions.

PropertyValueReference
CAS Number 1338925-20-4[1]
Molecular Formula C₁₅H₁₉NO₂[1]
Molecular Weight 245.3 g/mol [1]
Appearance Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years at -20°C[1]
Solubility DMF: 16 mg/mLDMSO: 16 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mLEthanol: 12.5 mg/mL[1]

Safety and Handling Precautions

This compound is intended for research purposes only and is not for human or veterinary use[1]. The physiological and toxicological properties of this compound are not well-established[1]. Therefore, it should be handled as a potentially hazardous substance.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • Aerosol Generation: Avoid procedures that may generate dust or aerosols. If weighing the solid, do so carefully in a contained environment.

Experimental Protocols

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE before opening the package in a designated and well-ventilated area.

  • Verify that the product name and CAS number on the container match the order details.

  • Record the date of receipt and the lot number for inventory tracking.

Storage Protocol
  • Storage Container: Keep the compound in its original, tightly sealed container.

  • Storage Conditions: Store the container in a freezer at -20°C for long-term stability[1].

  • Inventory Management: Maintain a detailed log of the compound's location, quantity, and usage.

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. Adjust volumes as needed for different concentrations.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound (e.g., 10 mg) into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL solution).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway

As an analog of the synthetic cannabinoid PB-22, this compound is presumed to act as a potent agonist at the cannabinoid receptor 1 (CB1R), which is a G-protein coupled receptor (GPCR)[2]. The activation of CB1R initiates a signaling cascade that leads to various cellular responses.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Methyl 1-pentyl-1H- indole-3-carboxylate CB1R CB1 Receptor Ligand->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Presumed CB1 Receptor Signaling Pathway for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for conducting an in vitro experiment using this compound.

Experimental_Workflow Start Start Prep_Stock Prepare Stock Solution (-20°C Storage) Start->Prep_Stock Cell_Culture Culture Cells (e.g., HEK293-CB1R) Start->Cell_Culture Treatment Treat Cells with Working Dilutions Prep_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., cAMP, GTPγS) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cell-based assay.

Disposal

All waste materials, including unused compound, empty containers, and contaminated lab supplies, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Disclaimer: This document is intended for informational purposes for trained research professionals. The user is solely responsible for the safe handling and use of this product. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

Application Notes and Protocols for the Analysis of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound structurally related to indole-based synthetic cannabinoids. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for research, forensic, and drug development purposes. These application notes provide detailed protocols for the analysis of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS). Two primary approaches are presented: a direct analysis method and an alternative method involving hydrolysis and derivatization.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 1-pentyl-1H-indole-3-carboxylic acid, methyl ester
CAS Number 1338925-20-4[1]
Molecular Formula C15H19NO2[1][2]
Molecular Weight 245.32 g/mol [1]
Structure
O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2

Analytical Methods

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique. Due to its chemical structure as a methyl ester, direct analysis without derivatization is often feasible. However, an alternative method involving hydrolysis of the ester to the corresponding carboxylic acid followed by silylation is also presented, which can be useful in certain analytical scenarios, such as for the simultaneous analysis of the parent compound and its potential acidic metabolites.

Method 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct quantification of this compound and is the recommended primary approach due to its simplicity and efficiency.

Experimental Protocol:

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., in a biological matrix like urine or blood, or a dissolved herbal mixture), add an appropriate internal standard (e.g., JWH-018-d9).

  • Add 2 mL of a suitable extraction solvent (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) or methanol (B129727) for GC-MS analysis.

2. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 10 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

3. Expected Mass Spectra

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 245. Key fragment ions would likely include those resulting from the loss of the methoxycarbonyl group, the pentyl chain, and fragmentation of the indole (B1671886) ring.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the direct GC-MS method, based on typical validation parameters for similar synthetic cannabinoid analyses.

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Method 2: Analysis by Hydrolysis and Silylation Derivatization followed by GC-MS

This alternative method involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (1-pentyl-1H-indole-3-carboxylic acid), followed by silylation to improve its volatility and chromatographic behavior for GC-MS analysis. This approach can be particularly useful for confirmatory analysis or if the acidic metabolite is also of interest.

Experimental Protocol:

1. Hydrolysis

  • To the extracted and dried sample residue from the liquid-liquid extraction step (as in Method 1), add 1 mL of 1 M sodium hydroxide (B78521) in methanol.

  • Heat the mixture at 60°C for 30 minutes to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Re-extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness.

2. Silylation Derivatization

  • To the dried residue containing the hydrolyzed analyte, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent like acetonitrile (B52724) or pyridine.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

3. GC-MS Parameters

The GC-MS parameters would be similar to those in Method 1, with potential adjustments to the temperature program to optimize the separation of the silylated derivative.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

DerivatizationWorkflow cluster_direct Method 1: Direct Analysis cluster_derivatization Method 2: Hydrolysis and Derivatization Sample1 Sample containing This compound LLE1 Liquid-Liquid Extraction Sample1->LLE1 Evaporation1 Evaporation LLE1->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 GCMS1 GC-MS Analysis Reconstitution1->GCMS1 Sample2 Sample containing This compound LLE2 Liquid-Liquid Extraction Sample2->LLE2 Hydrolysis Hydrolysis (NaOH/Methanol) LLE2->Hydrolysis Derivatization Silylation (BSTFA/TMCS) Hydrolysis->Derivatization GCMS2 GC-MS Analysis Derivatization->GCMS2

Caption: Workflow for the analysis of this compound.

SignalingPathwayAnalogy cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation Analyte This compound (in sample matrix) Extraction Extraction Analyte->Extraction Concentration Concentration Extraction->Concentration GC Gas Chromatography (Separation) Concentration->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Quantitative & Qualitative Data MS->Data

References

Application Notes and Protocols for Investigating the Effects of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound with a structural resemblance to indole-based synthetic cannabinoids. It is an analog of the synthetic cannabinoid PB-22, notable for the absence of the quinoline (B57606) group. The physiological and toxicological properties of this compound are not yet fully characterized, making it a significant subject for research in pharmacology and drug development. These application notes provide a comprehensive experimental framework for the systematic investigation of the biological effects of this compound, from its interaction with cellular targets to its physiological effects in vivo.

The following protocols are designed to assess the compound's potential cannabimimetic activity by exploring its binding affinity and functional effects on cannabinoid receptors (CB1 and CB2), its influence on downstream signaling pathways, and its behavioral effects in established animal models. Furthermore, a protocol for investigating its metabolic fate is included, which is crucial for understanding its complete pharmacological profile, as metabolites may also possess biological activity.

In Vitro Characterization

Cannabinoid Receptor Binding Affinity

This protocol determines the binding affinity of this compound to human cannabinoid receptors CB1 and CB2.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Harvest the cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of cell membranes (10-20 µg of protein), and 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940 at a final concentration of 0.5 nM).

    • For non-specific binding, add a high concentration of a known non-radiolabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2) instead of the test compound.

    • Incubate the plate at 30°C for 90 minutes.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4).

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC₅₀ (inhibitory concentration 50%) value from the resulting competition curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

CompoundReceptorKi (nM)
This compoundCB1To be determined
CB2To be determined
WIN-55,212-2 (Control)CB1~20
CB2~5
Functional Activity at Cannabinoid Receptors

This section outlines protocols to determine whether this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors.

This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon ligand binding.

Experimental Protocol:

  • Assay Setup:

    • Use the same membrane preparations as in the binding assay.

    • In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), 20 µL of cell membranes (10-20 µg of protein), and 10 µL of GDP (final concentration 10 µM).

    • Add 10 µL of various concentrations of this compound or a known agonist (e.g., CP-55,940) as a positive control.

    • Initiate the reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction and process the samples as described for the radioligand binding assay.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect) values from the dose-response curve.

Data Presentation: [³⁵S]GTPγS Binding Assay

CompoundReceptorEC₅₀ (nM)Emax (% of Control Agonist)
This compoundCB1To be determinedTo be determined
CB2To be determinedTo be determined
CP-55,940 (Control)CB1~5100%
CB2~3100%

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.[1][2][3][4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293 cells expressing CB1 or CB2 receptors in a 24-well plate and grow to ~90% confluency.

    • Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.

    • Add various concentrations of this compound and incubate for 15 minutes.

    • Stimulate the cells with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production and incubate for a further 15 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration.

    • Determine the EC₅₀ value from the dose-response curve.

Data Presentation: cAMP Accumulation Assay

CompoundReceptorEC₅₀ (nM) for cAMP Inhibition
This compoundCB1To be determined
CB2To be determined
WIN-55,212-2 (Control)CB1~30
CB2~10

Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling cluster_membrane Plasma Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Cascade MAPK Cascade (ERK, p38, JNK) G_Protein->MAPK_Cascade Activates Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Ligand Methyl 1-pentyl-1H- indole-3-carboxylate Ligand->CB_Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription MAPK_Cascade->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response

Caption: Cannabinoid receptor signaling cascade.

In Vivo Characterization

Cannabinoid Tetrad Assay in Mice

The cannabinoid tetrad is a series of four behavioral tests used to assess the cannabimimetic effects of a compound in rodents.[5][6][7][8][9]

Experimental Protocol:

  • Animals:

    • Use adult male C57BL/6J mice (8-10 weeks old).

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization before the experiments.

  • Drug Administration:

    • Dissolve this compound in a vehicle solution (e.g., ethanol:emulphor:saline in a 1:1:18 ratio).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • Conduct the behavioral tests 30 minutes post-injection.

  • Tetrad Tests:

    • Spontaneous Locomotor Activity: Place the mouse in an open-field arena (e.g., 40x40 cm) and record its activity for 10 minutes using an automated tracking system. Measure the total distance traveled.

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (3 mm in diameter) placed 4 cm above the surface. Measure the time the mouse remains immobile, with a maximum cutoff of 60 seconds.

    • Antinociception (Tail-flick or Hot Plate Test):

      • Tail-flick: Focus a beam of radiant heat on the ventral surface of the tail and record the latency to flick the tail away.

      • Hot Plate: Place the mouse on a hot plate maintained at 52-55°C and record the latency to lick a hind paw or jump.

    • Hypothermia: Measure the rectal temperature using a digital thermometer with a lubricated probe.

  • Data Analysis:

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses with the vehicle control.

Data Presentation: Cannabinoid Tetrad Assay

Dose (mg/kg)Locomotor Activity (cm)Catalepsy (s)Nociceptive Latency (s)Rectal Temperature (°C)
VehicleBaselineBaselineBaselineBaseline
1To be determinedTo be determinedTo be determinedTo be determined
3To be determinedTo be determinedTo be determinedTo be determined
10To be determinedTo be determinedTo be determinedTo be determined
30To be determinedTo be determinedTo be determinedTo be determined

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Acclimatization Animal Acclimatization (1 week) Drug_Prep Drug Preparation (Compound in Vehicle) Acclimatization->Drug_Prep Dosing Dosing Groups (Vehicle, 1, 3, 10, 30 mg/kg i.p.) Drug_Prep->Dosing Injection Intraperitoneal Injection Dosing->Injection Wait Wait 30 minutes Injection->Wait Tetrad Cannabinoid Tetrad Assay Wait->Tetrad Locomotion Locomotor Activity Tetrad->Locomotion Catalepsy Catalepsy Tetrad->Catalepsy Analgesia Analgesia Tetrad->Analgesia Hypothermia Hypothermia Tetrad->Hypothermia Data_Analysis Data Analysis (ANOVA) Locomotion->Data_Analysis Catalepsy->Data_Analysis Analgesia->Data_Analysis Hypothermia->Data_Analysis

Caption: Workflow for the cannabinoid tetrad assay.

Metabolism Studies

In Vitro Metabolism using Liver Microsomes

This protocol aims to identify the primary metabolites of this compound.[10][11][12][13][14] Given its structure, hydrolysis of the methyl ester to the corresponding carboxylic acid is a probable metabolic pathway.[15]

Experimental Protocol:

  • Incubation:

    • In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL), this compound (10 µM), and phosphate (B84403) buffer (100 mM, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

    • Incubate at 37°C for 60 minutes.

    • Include negative controls without the NADPH-regenerating system.

  • Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Metabolite Identification:

    • Analyze the samples using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).

    • Compare the chromatograms of the reaction samples with the negative controls to identify potential metabolites.

    • Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation: Potential Metabolites

Parent CompoundProposed MetaboliteBiotransformation
This compound1-pentyl-1H-indole-3-carboxylic acidEster hydrolysis
Hydroxylated metabolitesHydroxylation of the pentyl chain or indole (B1671886) ring

Metabolism Experimental Workflow

Metabolism_Workflow Start Start Incubation_Mix Prepare Incubation Mixture (Microsomes, Compound, Buffer) Start->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Add_NADPH Add NADPH-regenerating system Pre_incubation->Add_NADPH Incubate Incubate at 37°C for 60 min Add_NADPH->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (LC-HRMS) Centrifuge->Analyze End End Analyze->End

Caption: In vitro metabolism experimental workflow.

Conclusion

The experimental design detailed in these application notes provides a robust framework for the comprehensive pharmacological and toxicological evaluation of this compound. By systematically assessing its interactions with cannabinoid receptors, its effects on downstream signaling, its in vivo behavioral outcomes, and its metabolic profile, researchers can gain a thorough understanding of this novel compound's biological activity. The provided protocols and data presentation formats are intended to guide the experimental process and ensure the generation of clear, comparable, and high-quality data. This information will be invaluable for drug development professionals and the broader scientific community in characterizing the potential risks and therapeutic applications of this and similar synthetic compounds.

References

Application Notes and Protocols for Receptor Binding Assays of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid, structurally analogous to compounds such as PB-22 and JWH-018.[1][2] As a member of the indole (B1671886) class of synthetic cannabinoids, it is presumed to exert its biological effects primarily through interaction with the cannabinoid receptors, CB1 and CB2.[3] These receptors are key components of the endocannabinoid system, playing crucial roles in a variety of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system and peripheral tissues.

The characterization of the binding affinity of novel compounds like this compound for CB1 and CB2 receptors is a fundamental step in preclinical drug discovery and pharmacological research. This document provides detailed protocols for conducting receptor binding assays to determine the binding affinity (typically expressed as the inhibition constant, Ki) of this compound. The methodologies described are standard industry practices for characterizing ligands targeting G-protein coupled receptors (GPCRs) like the cannabinoid receptors.

While specific quantitative binding data for this compound is not extensively available in public literature, the following protocols are suitable for its experimental determination. The provided data for structurally related compounds can serve as a valuable reference for expected affinity ranges and for the design of appropriate assay conditions.

Data Presentation: Comparative Binding Affinities of Related Indole-Based Synthetic Cannabinoids

The following table summarizes the binding affinities of several well-characterized indole-based synthetic cannabinoids for the human CB1 and CB2 receptors. This data is intended to provide a comparative context for the potential affinity of this compound.

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Reference Compound
JWH-0189.002.94Yes
AM22011.02.6No
UR-14420-5020-50No
PB-220.52.8No

Note: The Ki values are compiled from various sources and should be considered as approximate. Experimental conditions can influence the determined values.

Experimental Protocols

Two primary methods for determining receptor binding affinity are detailed below: a traditional Radioligand Competition Binding Assay and a more modern, non-radioactive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

Protocol 1: Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor.

Materials and Reagents:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2 (specific activity ~40-60 Ci/mmol).

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • 96-well Plates: Non-treated, shallow-well plates.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add buffer, test compound/control, radioligand, and membranes to 96-well plate prep_compound->add_reagents prep_radio Prepare radioligand solution in assay buffer prep_radio->add_reagents prep_membranes Prepare cell membrane suspension in assay buffer prep_membranes->add_reagents incubate Incubate at 30°C for 60-90 minutes add_reagents->incubate filter Rapidly filter plate contents through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer filter->wash scintillate Transfer filters to scintillation vials, add cocktail, and count radioactivity wash->scintillate analyze Calculate IC50 and Ki values scintillate->analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: To each well of a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control or 25 µL of test compound dilution.

    • 25 µL of radioligand solution (final concentration ~0.5-2.0 nM).

    • 50 µL of cell membrane suspension (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a non-radioactive, homogeneous assay for determining the binding affinity of a test compound based on the energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on a fluorescent ligand.

Materials and Reagents:

  • Cell Membranes: Membranes from cells (e.g., HEK-293) expressing SNAP-tagged human CB1 or CB2 receptors.

  • Donor Fluorophore: Terbium cryptate-labeled SNAP-tag substrate.

  • Fluorescent Ligand (Acceptor): A fluorescently labeled cannabinoid ligand.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Buffer: As recommended by the TR-FRET reagent manufacturer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 384-well Plates: Low-volume, black plates.

  • TR-FRET Plate Reader.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add labeled membranes, test compound, and fluorescent ligand to 384-well plate prep_compound->add_reagents prep_membranes Label SNAP-tagged membranes with Terbium-cryptate donor prep_membranes->add_reagents incubate Incubate at room temperature for 1-2 hours (protected from light) add_reagents->incubate read_plate Read TR-FRET signal on a compatible plate reader incubate->read_plate analyze Calculate HTRF ratio and determine IC50 and Ki values read_plate->analyze

Caption: Workflow for a TR-FRET based Receptor Binding Assay.

Procedure:

  • Receptor Labeling: Incubate the SNAP-tagged CB1/CB2 receptor-expressing membranes with the Terbium cryptate-labeled SNAP-tag substrate according to the manufacturer's protocol to label the donor fluorophore.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: To each well of a 384-well plate, add:

    • 5 µL of test compound dilution.

    • 5 µL of fluorescent ligand (acceptor).

    • 10 µL of Terbium-labeled cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

  • Calculate HTRF Ratio: Calculate the Homogeneous Time-Resolved Fluorescence (HTRF) ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Generate Competition Curve: Plot the HTRF ratio against the logarithm of the test compound concentration.

  • Determine IC50 and Ki: Determine the IC50 and Ki values as described in the radioligand binding assay protocol.

Signaling Pathway

This compound, as a putative cannabinoid receptor agonist, is expected to activate the canonical G-protein coupled signaling pathway associated with CB1 and CB2 receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound receptor CB1/CB2 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits mapk MAPK Pathway g_protein->mapk Activates ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits

Caption: Simplified Cannabinoid Receptor Signaling Pathway.

Upon binding of an agonist like this compound to the CB1 or CB2 receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). Additionally, the activated G-protein can modulate ion channels and activate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

Disclaimer: These protocols are intended as a guide. Researchers should optimize assay conditions based on their specific experimental setup and reagents. All work with synthetic cannabinoids should be conducted in accordance with local regulations and safety guidelines.

References

Application Notes and Protocols for the Forensic Toxicology Screening of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has emerged as a compound of interest in forensic toxicology.[1] As an analog of the potent synthetic cannabinoid PB-22, it lacks the quinoline (B57606) moiety but is believed to exert its psychoactive effects through interaction with cannabinoid receptors.[1] The physiological and toxicological properties of this compound are not extensively documented, making its identification and quantification in biological samples critical for forensic investigations and clinical toxicology.[1] These application notes provide detailed protocols for the screening and confirmation of this compound in biological matrices, primarily urine and blood, using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Data Presentation

While specific quantitative data for this compound in forensic casework is not widely published, the following tables provide a representative summary of typical validation parameters and expected concentration ranges for analogous synthetic cannabinoids. This data is essential for establishing and validating analytical methods in a forensic toxicology laboratory.

Table 1: Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters and Validation Data for Synthetic Cannabinoid Screening

ParameterValue
Linearity Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 85%
Matrix Effect < 20%

Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters and Validation Data for Synthetic Cannabinoid Screening

ParameterValue
Linearity Range 1 - 200 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 12%
Inter-day Precision (%RSD) < 18%
Accuracy (%Bias) ± 20%
Extraction Recovery > 80%

Experimental Protocols

The following protocols are generalized methodologies for the detection and quantification of this compound in biological samples. Laboratories should perform their own validation studies to ensure the methods meet their specific requirements.

Protocol 1: Analysis of this compound in Urine by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d5) and 500 µL of β-glucuronidase solution. Incubate at 50°C for 1 hour to hydrolyze conjugated metabolites.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analyte with 2 mL of a 90:10 mixture of dichloromethane (B109758) and isopropanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Quantifier: m/z 246.1 → 186.1

    • Qualifier: m/z 246.1 → 130.1

    • Note: These transitions are predicted based on the structure and should be confirmed experimentally.

Protocol 2: Analysis of this compound in Blood by GC-MS

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment: To 1 mL of whole blood, add 50 µL of an internal standard solution (e.g., this compound-d5) and 1 mL of saturated sodium borate (B1201080) buffer (pH 9.2).

  • Extraction: Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in 50 µL of ethyl acetate (B1210297) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

2. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for screening or selected ion monitoring (SIM) for quantification.

  • Characteristic Ions (Hypothetical for TMS derivative): m/z 317 (M+), 302, 258, 186, 130. Note: These ions are predicted and require experimental confirmation.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) is Internal Standard hydrolysis Enzymatic Hydrolysis (β-glucuronidase) is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc UHPLC Separation (C18 Column) evaporation->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Analysis ms->data

Caption: LC-MS/MS Experimental Workflow for Urine Analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound hydrolysis Hydrolysis (Esterase) parent->hydrolysis hydroxylation_pentyl Hydroxylation (CYP450) parent->hydroxylation_pentyl hydroxylation_indole Hydroxylation (CYP450) parent->hydroxylation_indole metabolite1 1-pentyl-1H-indole-3-carboxylic acid hydrolysis->metabolite1 metabolite2 Methyl (hydroxy-pentyl)-indole-3-carboxylate hydroxylation_pentyl->metabolite2 metabolite3 Methyl 1-pentyl-(hydroxy-indole)-3-carboxylate hydroxylation_indole->metabolite3

Caption: Proposed Metabolic Pathway.

signaling_pathway cluster_receptor Cannabinoid Receptors cluster_downstream Downstream Signaling ligand Synthetic Cannabinoid (e.g., this compound) cb1 CB1 Receptor ligand->cb1 cb2 CB2 Receptor ligand->cb2 gi Gi/o Protein Activation cb1->gi cb2->gi ac Inhibition of Adenylyl Cyclase gi->ac mapk Activation of MAPK (e.g., ERK) gi->mapk ion Modulation of Ion Channels gi->ion camp Decreased cAMP ac->camp

Caption: Cannabinoid Receptor Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic indole (B1671886) derivative with potential applications in various fields of research. Understanding its metabolic fate is crucial for evaluating its biological activity, pharmacokinetic profile, and potential toxicity. This document provides detailed application notes and protocols for the synthesis of its primary metabolites, which are predicted based on the metabolism of structurally similar indole-containing compounds, such as synthetic cannabinoids. The main metabolic pathways include ester hydrolysis, hydroxylation of the pentyl chain and indole ring, and subsequent glucuronidation.

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through Phase I and Phase II reactions. Phase I metabolism likely involves hydrolysis of the methyl ester to the corresponding carboxylic acid and oxidation at various positions on the pentyl chain and the indole nucleus. Phase II metabolism involves the conjugation of the hydroxylated and carboxylated metabolites with glucuronic acid.

Metabolic Pathway Parent This compound M1 1-pentyl-1H-indole-3-carboxylic acid (M1) Parent->M1 Ester Hydrolysis (Carboxylesterases) M2 Methyl 1-(hydroxypentyl)-1H-indole-3-carboxylate (M2 series, e.g., 4-OH, 5-OH) Parent->M2 Hydroxylation (CYP450) M3 Methyl (hydroxy)-1-pentyl-1H-indole-3-carboxylate (M3 series, e.g., 5-OH, 6-OH) Parent->M3 Hydroxylation (CYP450) M1_Gluc M1-Glucuronide M1->M1_Gluc Glucuronidation (UGTs) M4 1-(Carboxypentyl)-1H-indole-3-carboxylate (M4) M2->M4 Oxidation M2_Gluc M2-Glucuronide M2->M2_Gluc Glucuronidation (UGTs) M3_Gluc M3-Glucuronide M3->M3_Gluc Glucuronidation (UGTs)

Caption: Predicted metabolic pathway of this compound.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes representative quantitative data for the in vitro metabolism of a structurally related indole derivative, which can be used as a proxy for this compound. These values are typically determined by incubating the parent compound with human liver microsomes and quantifying the remaining parent compound over time using LC-MS/MS.

ParameterValue (Representative)
Half-life (t½) in HLM15.1 ± 1.02 min
Intrinsic Clearance (CLint)0.046 mL/min/mg protein

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid (Metabolite M1)

This protocol describes the hydrolysis of the methyl ester of the parent compound to yield the corresponding carboxylic acid.[1]

Materials:

  • This compound

  • Ethanol (B145695) (EtOH)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether (Et₂O)

  • Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (e.g., 2.45 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Slowly add a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in water (5 mL) to the stirring solution.

  • Stir the reaction mixture at room temperature overnight.

  • Heat the mixture to 75°C and maintain for 4 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-pentyl-1H-indole-3-carboxylic acid as a solid.

Workflow for Synthesis of Metabolite M1

Synthesis of M1 Start This compound Step1 Dissolve in EtOH Start->Step1 Step2 Add aq. KOH Step1->Step2 Step3 Stir overnight at RT, then heat at 75°C Step2->Step3 Step4 Acidify with 1M HCl Step3->Step4 Step5 Extract with Et2O Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End 1-pentyl-1H-indole-3-carboxylic acid (M1) Step6->End

Caption: Workflow for the synthesis of the carboxylic acid metabolite (M1).

Protocol 2: In Vitro Generation of Hydroxylated Metabolites (M2 and M3 series) using Human Liver Microsomes

This protocol describes a general procedure for the in vitro metabolism of the parent compound to generate hydroxylated metabolites using human liver microsomes (HLM).

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

  • In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) by adding the following in order:

    • Potassium phosphate buffer

    • MgCl₂ (final concentration 3 mM)

    • HLM (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the hydroxylated metabolites.

Workflow for In Vitro Metabolism

In Vitro Metabolism Start Prepare incubation mixture (Parent compound, HLM, Buffer, MgCl2) Step1 Pre-incubate at 37°C for 5 min Start->Step1 Step2 Initiate reaction with NADPH regenerating system Step1->Step2 Step3 Incubate at 37°C for 60 min Step2->Step3 Step4 Terminate reaction with ice-cold Acetonitrile Step3->Step4 Step5 Centrifuge to precipitate proteins Step4->Step5 Step6 Analyze supernatant by LC-MS/MS Step5->Step6

Caption: General workflow for the in vitro generation of metabolites using HLM.

Protocol 3: Representative Synthesis of a Hydroxylated Metabolite: Methyl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate

Materials:

  • Indole-3-carboxylic acid

  • 1-Bromo-4-pentanol or a suitable protected precursor

  • A suitable base (e.g., Sodium hydride)

  • Dimethylformamide (DMF) as solvent

  • Esterification reagents (e.g., Methanol and a catalytic amount of acid)

Procedure (Conceptual):

  • N-Alkylation: React indole-3-carboxylic acid with a protected 1-halo-pentanol (e.g., 1-bromo-4-(tert-butyldimethylsilyloxy)pentane) in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF. This will attach the protected hydroxypentyl chain to the indole nitrogen.

  • Esterification: Convert the carboxylic acid group at the 3-position of the indole to a methyl ester using standard Fischer esterification conditions (methanol and a catalytic amount of sulfuric or hydrochloric acid).

  • Deprotection: Remove the protecting group from the hydroxyl function on the pentyl chain (e.g., using tetrabutylammonium (B224687) fluoride (B91410) for a TBDMS ether) to yield the desired hydroxylated metabolite.

Protocol 4: Enzymatic Synthesis of Glucuronide Conjugates

This protocol describes a general method for the enzymatic synthesis of glucuronide conjugates of the previously generated metabolites using human liver microsomes or recombinant UGT enzymes.[2]

Materials:

  • Hydroxylated or carboxylated metabolite

  • Human Liver Microsomes (HLM) or specific recombinant UGT enzymes

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin (pore-forming agent)

  • Saccharolactone (β-glucuronidase inhibitor)

  • Methanol (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the metabolite in a suitable solvent.

  • In a microcentrifuge tube, prepare the reaction mixture (final volume 30 µL) containing:

    • HLM (1 mg/mL) or recombinant UGT (0.1–0.5 mg/mL)

    • Metabolite substrate (e.g., 100 µM)

    • Tris-HCl buffer (100 mM, pH 7.4)

    • MgCl₂ (5 mM)

    • Saccharolactone (5 mM)

    • Alamethicin (80 µg/mL)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding UDPGA (3 mM).

  • Incubate at 37°C for 60-120 minutes.

  • Quench the reaction by adding an equal volume (30 µL) of 100% methanol.

  • Centrifuge the mixture at 12,000 x g for 8 minutes.

  • Analyze the supernatant by LC-MS/MS for the formation of the glucuronide conjugate.

Disclaimer

The provided protocols are for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The synthetic protocols for hydroxylated metabolites are representative and may require optimization.

References

Troubleshooting & Optimization

troubleshooting low yield in "Methyl 1-pentyl-1H-indole-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method is the N-alkylation of methyl indole-3-carboxylate (B1236618) with a suitable pentylating agent, such as 1-bromopentane (B41390) or 1-iodopentane. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Q2: Which base is most effective for the N-alkylation of methyl indole-3-carboxylate?

A2: Strong bases are generally required to deprotonate the indole (B1671886) nitrogen, forming the nucleophilic indole anion. Sodium hydride (NaH) is a very common and effective choice for this transformation, often leading to high yields. Other bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) can also be used, sometimes in combination with a phase-transfer catalyst, although they may require more forcing conditions.

Q3: How can I minimize the formation of the C3-alkylated side product?

A3: C3-alkylation is a common side reaction in the alkylation of indoles. To favor N-alkylation, it is crucial to ensure complete deprotonation of the indole nitrogen before the addition of the alkylating agent. Using a strong base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) helps in the formation of the indole anion, which is more likely to react at the nitrogen. Additionally, reaction temperature can play a role; in some cases, higher temperatures favor the thermodynamically more stable N-alkylated product.[1]

Q4: What are the key parameters to control for achieving a high yield?

A4: Several factors can significantly impact the yield:

  • Anhydrous Conditions: The presence of water can quench the strong base (e.g., NaH) and the indole anion, leading to low yields. Therefore, using anhydrous solvents and reagents is critical.

  • Base Stoichiometry: A slight excess of the base (typically 1.1 to 1.5 equivalents) is recommended to ensure complete deprotonation of the indole nitrogen.

  • Reaction Temperature: The optimal temperature depends on the specific reagents and solvent used. The deprotonation step is often performed at 0°C, followed by the addition of the alkylating agent and subsequent warming to room temperature or gentle heating to drive the reaction to completion.

  • Purity of Reagents: The purity of the starting materials, especially the indole and the alkylating agent, is important for a clean reaction with minimal side products.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material (methyl indole-3-carboxylate), the product (this compound), and any potential side products. The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

Issue 1: Low or No Product Formation
Probable Cause Recommended Solution(s)
Incomplete Deprotonation Ensure the use of a sufficiently strong base (e.g., NaH). Increase the equivalents of the base slightly (e.g., from 1.1 to 1.5 eq.). Allow for sufficient time for the deprotonation to complete before adding the alkylating agent. Consider using a stronger base if necessary.
Presence of Moisture Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Handle hygroscopic reagents like NaH under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C) after the addition of the alkylating agent. Monitor the reaction by TLC to avoid decomposition.
Poor Quality of Reagents Verify the purity of the starting methyl indole-3-carboxylate and the 1-bromopentane. Impurities can interfere with the reaction.
Degradation of Starting Material or Product Indoles can be sensitive to strongly basic conditions or high temperatures. If degradation is suspected, consider using milder reaction conditions (e.g., a weaker base like K₂CO₃ with a phase-transfer catalyst) or a lower reaction temperature.
Issue 2: Formation of Significant Side Products (e.g., C3-Alkylation)
Probable Cause Recommended Solution(s)
Incomplete Deprotonation As mentioned above, incomplete deprotonation leaves the neutral indole, which can react at the C3 position. Ensure complete formation of the indole anion.
Kinetic vs. Thermodynamic Control C3-alkylation can be the kinetically favored pathway. Running the reaction at a higher temperature for a longer duration can sometimes favor the formation of the thermodynamically more stable N-alkylated product.[1]
Solvent Effects The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF generally favor N-alkylation by solvating the cation of the indole salt, making the nitrogen anion more accessible.
Issue 3: Difficult Purification
Probable Cause Recommended Solution(s)
Similar Polarity of Product and Starting Material If the product and starting material have similar Rf values on TLC, optimizing the eluent system for column chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexane) can improve separation.
Presence of Oily Impurities After aqueous workup, ensure the organic layer is thoroughly washed with brine to remove any residual water and water-soluble impurities. Drying the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate is also essential.
Product is an Oil If the final product is an oil and difficult to crystallize, purification by column chromatography is the recommended method.

Data Presentation

The following table summarizes the expected yields of this compound under various N-alkylation conditions, based on general principles and literature on indole alkylation.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) N/C3 Ratio
1NaH (1.2)DMF2512~85-95>95:5
2NaH (1.2)THF2512~70-80~90:10
3K₂CO₃ (2.0)DMF8024~60-70~85:15
4K₂CO₃ (2.0) / TBAB (0.1)Acetonitrile8024~70-80~90:10
5KOH (3.0)DMSO2512~50-60~80:20

TBAB: Tetrabutylammonium bromide (phase-transfer catalyst)

Experimental Protocols

Key Experiment: N-Alkylation of Methyl indole-3-carboxylate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Methyl indole-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopentane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl indole-3-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromopentane (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_deprotonation Assess Deprotonation (Base Strength & Stoichiometry) check_reagents->check_deprotonation Reagents OK reagent_issue Use fresh, anhydrous reagents. Purify starting materials if necessary. check_reagents->reagent_issue Impure/Wet Reagents check_conditions Optimize Reaction Conditions (Temperature & Time) check_deprotonation->check_conditions Deprotonation OK deprotonation_issue Increase base equivalents (1.2-1.5 eq.). Use a stronger base (e.g., NaH). Allow sufficient time for H₂ evolution to cease. check_deprotonation->deprotonation_issue Incomplete Deprotonation conditions_issue Increase reaction temperature (e.g., 50-80°C). Increase reaction time and monitor by TLC. check_conditions->conditions_issue Suboptimal Conditions end Improved Yield check_conditions->end Conditions OK reagent_issue->check_deprotonation deprotonation_issue->check_conditions conditions_issue->end

Caption: A step-by-step workflow for troubleshooting low product yield.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start: Methyl indole-3-carboxylate deprotonation Deprotonation: NaH, Anhydrous DMF, 0°C to RT start->deprotonation alkylation N-Alkylation: 1-Bromopentane, 0°C to RT deprotonation->alkylation workup Aqueous Workup: Quench with NH₄Cl(aq), Extraction with Ethyl Acetate alkylation->workup purification Purification: Column Chromatography workup->purification end Product: This compound purification->end

Caption: The experimental workflow for the synthesis of the target molecule.

References

Technical Support Center: Optimizing N-Alkylation of Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indole-3-carboxylates. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of my indole-3-carboxylate (B1236618) sluggish or resulting in low yields compared to unsubstituted indole (B1671886)?

A1: The carboxylate group at the C3 position is strongly electron-withdrawing. This effect decreases the electron density of the indole ring system, which in turn reduces the nucleophilicity of the indole nitrogen (N1).[1][2] Consequently, the reaction with an alkylating agent is slower and may require more forcing conditions (e.g., stronger base, higher temperature) compared to the N-alkylation of electron-rich or unsubstituted indoles.

Q2: Is C3-alkylation a concern with indole-3-carboxylate substrates?

A2: No. One of the primary advantages of using indole-3-carboxylate is that the C3 position is already substituted. This completely prevents the most common side reaction in indole alkylation, which is the competitive alkylation at the highly nucleophilic C3 position.[1] Your efforts can therefore be focused exclusively on optimizing the conditions for N-alkylation.

Q3: What is the best combination of base and solvent for this reaction?

A3: The most effective and widely used method involves a strong base in a polar aprotic solvent. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is the classical and most reliable choice.[1][3][4] NaH is strong enough to fully deprotonate the less acidic indole N-H, forming the indolate anion. DMF is excellent at solvating this anion, enhancing its reactivity.[2][4] Other suitable solvents include THF, though sometimes mixtures of THF/DMF are used to improve selectivity and solubility.[1]

Q4: My starting material appears to be degrading. What could be the cause?

A4: Indole rings can be sensitive to harsh conditions.[1] If you are using very high temperatures for extended periods, decomposition may occur. Additionally, ensure your reagents are pure. The presence of water is particularly detrimental as it will quench the strong base and the indolate anion, potentially leading to side reactions or incomplete reactions that require harsher conditions to force to completion.[1] Always use anhydrous solvents and fresh, high-purity reagents.

Q5: Are there milder, alternative methods available if my substrate has sensitive functional groups?

A5: Yes, while strong bases like NaH are common, other options exist for sensitive substrates. Conditions employing weaker bases like potassium carbonate (K₂CO₃) in DMF can be effective, although they may require higher temperatures or longer reaction times.[5][6] For highly specialized applications, modern catalytic methods, such as those using copper or palladium catalysts, can offer high selectivity under milder conditions, though these often require more complex ligand and catalyst screening.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is the most common issue, often stemming from the reduced nucleophilicity of the indole-3-carboxylate nitrogen.

  • Verify Reagent Quality: Ensure all reagents, especially the solvent (e.g., DMF, THF), are strictly anhydrous. Water will quench the base. Use freshly opened or properly stored solvents and reagents.[1]

  • Assess Base Strength & Stoichiometry: For indole-3-carboxylates, a strong base is typically necessary. Sodium hydride (NaH) is the standard choice.[3] Ensure you are using at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.[1] If the reaction is still not proceeding, a stronger base might be required, although this increases the risk of side reactions with other functional groups.

  • Optimize Reaction Temperature: Many N-alkylations of deactivated indoles require heating. If the reaction is sluggish at room temperature, gradually increase the temperature. A range of 80 °C in DMF has been shown to be effective for driving the reaction to completion.[3][9]

  • Check Alkylating Agent Reactivity: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one, such as the corresponding alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with alkyl chlorides or bromides.

Problem 2: Multiple Unidentified Products in the Reaction Mixture

While C3-alkylation is not an issue, other side reactions can occur, especially under harsh conditions.

  • Over-Alkylation: Although less common at the nitrogen, if the alkylating agent has other reactive sites, or if other nucleophilic sites exist on the indole-3-carboxylate, multiple alkylations could occur. This is often promoted by using a large excess of the alkylating agent or high temperatures.

    • Solution: Control the stoichiometry carefully, using only a slight excess (1.05-1.2 equivalents) of the alkylating agent.[3] Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) before warming the reaction to help control reactivity.[3]

  • Reaction with the Carboxylate Group: Strong bases or nucleophiles could potentially react with the ester of the carboxylate group (e.g., transesterification if an alcohol is present, or hydrolysis if water is present).

    • Solution: Ensure strictly anhydrous conditions. If using an alcohol as the alkylating agent (in catalytic systems), be aware of potential transesterification.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various N-alkylation protocols to provide a comparative overview.

Table 1: Influence of Base and Solvent on N-Alkylation of 2,3-dimethylindole (B146702) with Benzyl (B1604629) Bromide

EntryBase (Equivalents)SolventTemperature (°C)Time (min)N/C3 RatioYield (%) of N-alkylated product
1NaH (4)THFRoom Temp.-Poor-
2NaH (4)DMFRoom Temp.-Improved-
3NaH (4)THF/DMF (1:1)Room Temp.-1:1-
4NaH (4)DMF80< 15>99:191
Data adapted from a one-pot Fischer indolisation-N-alkylation protocol. This demonstrates the critical role of solvent and temperature in achieving high N-selectivity and yield.[9]

Table 2: Catalyst-Controlled Regiodivergent Alkylation of Indole

EntryLigandProductRegioisomeric Ratio (N:C3)Yield (%)ee (%)
1(R)-DTBM-SEGPHOSN-Alkylated>20:18591
2(S,S)-Ph-BPEC3-Alkylated>1:57176
Data from a CuH-catalyzed enantioselective alkylation. This highlights how modern catalytic systems can precisely control regioselectivity through ligand choice, a powerful strategy when applicable.[7]

Experimental Protocols

General Protocol for N-Alkylation of Methyl Indole-3-carboxylate using NaH/DMF

This protocol is a standard starting point for the N-alkylation of an electron-deficient indole.

Materials:

  • Methyl indole-3-carboxylate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Add methyl indole-3-carboxylate (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Dissolution: Dissolve the substrate in anhydrous DMF (to a concentration of approx. 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of the indole may cause a color change.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. If no significant conversion is observed by TLC or LC-MS after several hours, gradually heat the reaction mixture (e.g., to 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-alkylated indole-3-carboxylate.

Visualizations

Experimental Workflow

G sub 1. Add Indole-3-carboxylate to dry flask under N2 solv 2. Dissolve in Anhydrous DMF sub->solv cool1 3. Cool to 0 °C solv->cool1 base 4. Add NaH portion-wise (Deprotonation) cool1->base warm 5. Warm to RT base->warm cool2 6. Cool to 0 °C warm->cool2 alkyl 7. Add Alkylating Agent dropwise cool2->alkyl react 8. React at RT or Heat (Monitor by TLC/LC-MS) alkyl->react quench 9. Quench with aq. NH4Cl react->quench extract 10. Extract with Organic Solvent quench->extract purify 11. Purify via Chromatography extract->purify product Final Product purify->product G start_node Start: Low/No Yield decision_node decision_node action_node action_node result_node result_node start Start: Low/No Yield q1 Reagents Pure & Anhydrous? start->q1 a1_no Action: Use fresh, anhydrous reagents q1->a1_no No q2 Base strong enough? (e.g., NaH) q1->q2 Yes a1_no->q2 a2_no Action: Switch to stronger base (NaH) q2->a2_no No q3 Reaction Heated? q2->q3 Yes a2_no->q3 a3_no Action: Heat reaction (e.g., 50-80 °C) q3->a3_no No q4 Alkylating agent reactive enough? q3->q4 Yes a3_no->q4 a4_no Action: Use R-Br or R-I; Add cat. KI q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

References

Technical Support Center: Preventing C3-Alkylation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of undesired C3-alkylation during indole (B1671886) synthesis. It is designed for researchers, scientists, and professionals in drug development who are looking to achieve regioselective functionalization of the indole core, particularly at the C2 position.

Troubleshooting Guide

This guide addresses common problems encountered during indole alkylation reactions, offering potential causes and solutions to improve regioselectivity and overall reaction outcomes.

Question: My reaction is yielding the C3-alkylated product as the major isomer instead of the desired C2-alkylated product. What are the likely causes and how can I fix this?

Answer:

The inherent electronic properties of the indole nucleus favor electrophilic attack at the electron-rich C3 position.[1] To achieve C2-selectivity, the reaction conditions must be carefully controlled to override this natural reactivity. Several factors could be leading to predominant C3-alkylation:

  • Lack of a Directing Group: For many transition-metal-catalyzed reactions, a directing group on the indole nitrogen is crucial to steer the catalyst to the C2 position.[1][2] Without a directing group, the catalyst may not be effectively localized, leading to reaction at the more nucleophilic C3 position.

  • Incomplete Deprotonation of N-H (for N-alkylation attempts): When attempting N-alkylation, incomplete deprotonation of the indole N-H can leave residual neutral indole, which can react at the C3 position with the alkylating agent.[3][4]

  • Reaction Conditions Favoring C3-Alkylation: The use of protic solvents or Lewis/Brønsted acid catalysts can promote C3-alkylation by activating the indole ring for electrophilic substitution.[1]

Solutions to Favor C2-Alkylation:

  • Employ a Directing Group: The use of a directing group on the indole nitrogen is a highly effective strategy. The directing group coordinates to the metal catalyst, bringing it into proximity with the C2-H bond and facilitating its activation.[1][2] Common directing groups include pyrimidyl, acetyl, and benzoyl groups.[2][5][6]

  • Utilize N-Protecting Groups: Protecting the indole nitrogen with a suitable group can influence regioselectivity.[1] While some bulky protecting groups can sterically hinder the C2 position, others, like sulfonyl groups, can facilitate lithiation at C2, paving the way for subsequent functionalization.[1]

  • Optimize Catalyst and Ligand Systems: In transition-metal-catalyzed reactions, the choice of metal and ligands is critical.[1] For example, rhodium and iridium catalysts have been successfully used for C2-alkylation with the appropriate directing groups and ligands.[2][5][6]

  • Block the C3 Position: If synthetically feasible, introducing a substituent at the C3 position will sterically block it, forcing alkylation to occur at the C2 position.[1][7]

Question: I am observing a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?

Answer:

Competition between N-alkylation and C3-alkylation is a common challenge.[1] The regioselectivity is highly dependent on the reaction conditions.

Strategies to Favor N-Alkylation:

  • Strong Base and Aprotic Solvent: The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[4] The strong base ensures complete deprotonation of the indole nitrogen, making it a more potent nucleophile than the C3 position.[4]

  • Reaction Temperature: Increasing the reaction temperature can sometimes favor the thermodynamically more stable N-alkylated product.[3][4]

  • Catalytic Methods: Specific catalytic systems have been developed for selective N-alkylation. For instance, copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has demonstrated high N-selectivity.[4]

Question: My reaction is producing dialkylated products. How can I prevent this?

Answer:

Dialkylation, typically at both the nitrogen and the C3 position, can occur with highly reactive alkylating agents or under harsh reaction conditions.[4]

Methods to Minimize Dialkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4] Adding the alkylating agent dropwise can also help to maintain a low concentration and reduce the likelihood of a second alkylation.[4]

  • Monitor Reaction Progress: Closely monitor the reaction and stop it once the desired mono-alkylated product has formed to prevent over-alkylation.[4]

  • Use Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the preferential C3-alkylation of indoles?

A1: The indole ring system is an electron-rich heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and thus the most susceptible to electrophilic attack.[1]

Q2: How do directing groups facilitate C2-alkylation?

A2: Directing groups, typically attached to the indole nitrogen, contain a heteroatom that can coordinate to a transition metal catalyst. This coordination brings the catalyst into close proximity to the C2-H bond, enabling its selective activation and subsequent functionalization through a cyclometalated intermediate.[1][2]

Q3: Can C2-alkylation be achieved without a directing group?

A3: While more challenging, some methods for direct C2-alkylation of free (N-H) indoles have been developed. For example, palladium-catalyzed methods using norbornene as a mediator have been reported to achieve regioselective C2-alkylation.[8] Additionally, acid-catalyzed methods with specific substrates have also shown success.

Q4: What are some common N-protecting groups used to influence regioselectivity?

A4: A variety of N-protecting groups can be used, and their effect on regioselectivity can vary:

  • Acetyl (Ac) and Benzoyl (Bz) groups: These can act as directing groups in iridium-catalyzed C2-alkylation, with the choice of group influencing whether a linear or branched alkyl product is formed.[5][6]

  • Sulfonyl groups (e.g., tosyl): These can direct lithiation to the C2 position.[1]

  • Bulky silyl (B83357) groups (e.g., TIPS): These can sterically hinder the N-H and C2 positions, potentially favoring C3 functionalization.[1]

  • Pivaloyl group: Due to its steric bulk, the pivaloyl group can protect both the N-1 and C-2 positions of the indole.[9]

Q5: Are there catalytic methods that can selectively provide either N- or C3-alkylated indoles?

A5: Yes, ligand-controlled regiodivergence has been demonstrated in copper hydride (CuH) catalyzed alkylation. By choosing the appropriate ligand, the reaction can be directed to selectively yield either the N- or C3-alkylated product. For example, the use of DTBM-SEGPHOS as a ligand favors N-alkylation, while Ph-BPE favors C3-alkylation.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data on the influence of directing groups and catalysts on the regioselectivity of indole alkylation.

Table 1: Influence of N-Directing Group on Iridium-Catalyzed C2-Alkylation with Alkenes [5][6][11]

N-Directing GroupAlkeneProduct Selectivity (Linear vs. Branched)Yield (%)
AcetylStyrene (B11656)Linear > 99:195
BenzoylStyreneBranched 1: >9992
Acetyl1-OcteneLinear > 99:185
Benzoyl1-OcteneBranched 1: >9988

Table 2: Comparison of Catalytic Systems for C2-Alkylation of Indoles

Catalyst SystemDirecting GroupAlkylating AgentRegioselectivity (C2:C3)Yield (%)Reference
[Ir(cod)Cl]₂ / dtbpyAcetylStyrene>99:195[5][6]
Rh(I) / PPh₃2-PyrimidylAlkyl carboxylic acidC2-selective70-95[2]
Fe(acac)₃ / IMes·HCl / PhMgBrImineStyreneExclusive C280-95[12]
Pd(OAc)₂ / NorborneneNone (N-H free)Alkyl bromideC2-selective60-85[8]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Indole

This protocol describes a standard method for protecting the indole nitrogen with an acetyl group, which can subsequently be used as a directing group for C2-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the indole. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acetylation: Add acetyl chloride (1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Iridium-Catalyzed C2-Alkylation of N-Acetylindole with Styrene (Adapted from[5][6][11])

This protocol provides a method for the selective synthesis of the linear C2-alkylated indole product.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (0.025 eq.) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.05 eq.) to a reaction vessel.

  • Reagent Addition: Add N-acetylindole (1.0 eq.) and styrene (2.0 eq.).

  • Solvent: Add anhydrous dioxane as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture at 135 °C for 24 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the C2-alkylated product.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Undesired C3-Alkylation or Mixture of Isomers Analysis Analyze Reaction Conditions: - Directing/Protecting Group? - Catalyst/Ligand System? - Base/Solvent Choice? Problem->Analysis Investigate DG Introduce N-Directing Group (e.g., Pyrimidyl, Acetyl) Analysis->DG If C2-alkylation is the goal PG Use N-Protecting Group (e.g., Sulfonyl for C2-lithiation) Analysis->PG To influence regioselectivity Catalyst Optimize Catalyst/Ligand (e.g., Rh, Ir, Pd systems) Analysis->Catalyst For transition metal reactions Conditions Modify Reaction Conditions (e.g., Strong Base for N-Alkylation) Analysis->Conditions If N/C selectivity is poor BlockC3 Block C3 Position with a Substituent Analysis->BlockC3 If other methods fail Outcome Selective C2-Alkylation Achieved DG->Outcome PG->Outcome Catalyst->Outcome Conditions->Outcome BlockC3->Outcome

Caption: Troubleshooting workflow for addressing undesired C3-alkylation in indole synthesis.

Directed_C2_Alkylation Indole Indole with N-Directing Group (DG) Intermediate Cyclometalated Intermediate Indole->Intermediate Coordination & C-H Activation Catalyst Metal Catalyst (M-L) Catalyst->Intermediate Product C2-Alkylated Indole Intermediate->Product Alkene Insertion & Reductive Elimination Alkene Alkene Alkene->Product

Caption: Simplified mechanism of transition-metal-catalyzed directed C2-alkylation of indole.

Regioselectivity_Control cluster_paths Reaction Pathways cluster_products Products Indole Indole Node_NH N-H Deprotonation (Strong Base, Aprotic Solvent) Indole->Node_NH Node_C3 Electrophilic Attack (Acidic/Neutral Conditions) Indole->Node_C3 Node_C2 Directed C-H Activation (N-Directing Group + Catalyst) Indole->Node_C2 Product_N N-Alkylation Node_NH->Product_N Product_C3 C3-Alkylation (Kinetic Product) Node_C3->Product_C3 Product_C2 C2-Alkylation (Directed Product) Node_C2->Product_C2

Caption: Logical relationships for controlling regioselectivity in indole alkylation.

References

common byproducts in the synthesis of "Methyl 1-pentyl-1H-indole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction is yielding a significant amount of a byproduct with a similar mass to my desired product. What could it be?

A: A common byproduct in the N-alkylation of indoles is the C3-alkylated isomer, Methyl 3-pentyl-1H-indole-3-carboxylate. This occurs because the C3 position of the indole (B1671886) ring is also nucleophilic and can compete with the nitrogen for the alkylating agent (e.g., 1-bromopentane).[1][2]

Troubleshooting Steps:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is crucial for selective N-alkylation.[1][2] The base deprotonates the indole nitrogen, making it a more potent nucleophile. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3] If you are observing significant C3-alkylation, consider increasing the reaction temperature.[3]

  • Order of Reagent Addition: Ensure that the indole is fully deprotonated by the base before adding the alkylating agent. This can be achieved by allowing sufficient time for the indole and base to react before introducing the 1-pentyl halide.[4]

Q2: I am observing a product with a higher molecular weight than my target molecule. What is this likely to be?

A: A higher molecular weight byproduct could be a result of dialkylation, where both the indole nitrogen and the C3 position are alkylated, forming Methyl 1,3-dipentyl-1H-indole-3-carboxylate. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is left for a prolonged period under harsh conditions.[2]

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent to ensure complete consumption of the starting indole without promoting dialkylation.[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired mono-alkylated product and minimize the formation of the dialkylated byproduct.

Q3: My esterification reaction is not going to completion, and I have a significant amount of unreacted indole-3-carboxylic acid. How can I improve the yield?

A: The Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the product (the ester), you can either use a large excess of one of the reactants (typically the alcohol, methanol (B129727) in this case) or remove the water that is formed as a byproduct.[7][8]

Troubleshooting Steps:

  • Excess Alcohol: Use methanol as the solvent for the reaction. This provides a large excess of one of the reactants, pushing the equilibrium towards the formation of the methyl ester.

  • Water Removal: While technically challenging on a small scale, for larger scale reactions, techniques like azeotropic distillation with a Dean-Stark trap can be employed to remove water as it is formed.

  • Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5]

Q4: My final product is discolored (e.g., pinkish or brownish). What is the cause and how can I purify it?

A: Indoles can be sensitive to air and light and may oxidize over time, leading to discoloration.[9] The impurity is likely an oxidation product.

Troubleshooting Steps:

  • Purification: The discolored product can usually be purified by column chromatography on silica (B1680970) gel or by recrystallization.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A: A common synthetic route involves a two-step process:

  • N-alkylation: Reaction of Methyl 1H-indole-3-carboxylate with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.

  • Esterification: Fischer esterification of 1-pentyl-1H-indole-3-carboxylic acid with methanol in the presence of an acid catalyst.

Alternatively, the order of these steps can be reversed.

Q2: How can I confirm the identity of my product and any byproducts?

A: Standard analytical techniques can be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the ester carbonyl and the N-H bond (in the case of the starting material or C3-alkylated byproduct).

Q3: What are the key safety precautions to take during this synthesis?

A:

  • Sodium Hydride (NaH): This is a highly flammable and water-reactive reagent. It should be handled under an inert atmosphere and away from any sources of moisture.[1]

  • Strong Acids: Concentrated acids like sulfuric acid are corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: Use solvents like DMF and THF in a well-ventilated fume hood.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Formation PathwayIdentification Notes
Methyl 3-pentyl-1H-indole-3-carboxylateC₁₅H₁₉NO₂245.32C3-alkylation of the indole ringSame mass as the desired product. Distinguishable by NMR spectroscopy.
Methyl 1,3-dipentyl-1H-indole-3-carboxylateC₂₀H₂₉NO₂315.45Dialkylation (N- and C3-alkylation)Higher molecular weight than the desired product.
1-Pentyl-1H-indole-3-carboxylic acidC₁₄H₁₇NO₂231.29Incomplete esterificationLower molecular weight than the desired product.
Methyl 1H-indole-3-carboxylateC₁₀H₉NO₂175.18Incomplete N-alkylationLower molecular weight than the desired product.

Experimental Protocols

A general protocol for the N-alkylation step is provided below.

Protocol: N-alkylation of Methyl 1H-indole-3-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 1H-indole-3-carboxylate (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromopentane (B41390) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require heating to proceed to completion.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_start Start: Synthesis Issue cluster_analysis Initial Analysis cluster_byproducts Byproduct Identification cluster_troubleshooting Troubleshooting Actions cluster_end Resolution start Low yield or presence of impurities in the synthesis of this compound analysis Analyze reaction mixture by TLC/LC-MS start->analysis byproduct_check Identify major byproducts analysis->byproduct_check c3_alkylation C3-Alkylated Isomer Detected byproduct_check->c3_alkylation Isomer with same mass dialkylation Dialkylated Product Detected byproduct_check->dialkylation Higher MW product starting_material Unreacted Starting Material Detected byproduct_check->starting_material Starting material present optimize_n_alkylation Optimize N-alkylation: - Use strong base (NaH) in polar aprotic solvent (DMF) - Increase reaction temperature - Ensure complete deprotonation before adding alkyl halide c3_alkylation->optimize_n_alkylation control_stoichiometry Optimize N-alkylation: - Control stoichiometry of alkylating agent - Add alkylating agent dropwise - Monitor reaction time dialkylation->control_stoichiometry drive_esterification Optimize Esterification: - Use excess methanol - Ensure sufficient acid catalyst starting_material->drive_esterification end Pure this compound optimize_n_alkylation->end control_stoichiometry->end drive_esterification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Improving the Purity of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Methyl 1-pentyl-1H-indole-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired N-Alkylated Product

  • Question: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the N-alkylation of methyl 1H-indole-3-carboxylate can stem from several factors. A primary cause is incomplete deprotonation of the indole (B1671886) nitrogen. The use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is crucial to ensure the formation of the reactive indolide anion.[1] Insufficient base or the presence of moisture can neutralize the base, leading to poor conversion. Additionally, the reaction temperature plays a significant role; while some reactions proceed at room temperature, others may require heating to achieve a satisfactory rate and yield. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product degradation from prolonged heating.

Issue 2: Formation of C3-Alkylated Impurity

  • Question: I am observing a significant amount of the C3-pentyl-isomer impurity in my reaction mixture. How can I increase the selectivity for N-alkylation?

  • Answer: The formation of a C3-alkylated byproduct is a common challenge in indole chemistry due to the nucleophilic character of the C3 position. To favor N-alkylation, ensure complete deprotonation of the indole nitrogen using a strong base like NaH in an anhydrous polar aprotic solvent such as DMF. The choice of solvent is critical; DMF is often preferred as it effectively solvates the indolide anion, enhancing its nucleophilicity at the nitrogen atom. Running the reaction at a slightly elevated temperature can also favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.

Issue 3: Presence of Unreacted Starting Material

  • Question: After the reaction, I still have a significant amount of unreacted methyl 1H-indole-3-carboxylate. How can I drive the reaction to completion?

  • Answer: The presence of unreacted starting material often indicates that the reaction has not gone to completion. This could be due to several factors:

    • Insufficient Alkylating Agent: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of the pentylating agent (e.g., 1-bromopentane).

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.

    • Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the base or the indolide salt has limited solubility.

    • Purity of Reagents: The purity of the starting indole, alkylating agent, and solvent is crucial. Impurities, especially water, can quench the base and hinder the reaction.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate my desired this compound from the impurities. What are the recommended purification methods?

  • Answer: The two primary methods for purifying this compound are column chromatography and recrystallization.

    • Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel is a highly effective method. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297), can effectively separate the N-alkylated product from less polar impurities (like unreacted pentyl bromide) and more polar impurities (like unreacted methyl 1H-indole-3-carboxylate).

    • Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for achieving high purity. Suitable solvent systems for indole derivatives often include ethanol/water or ethyl acetate/hexane mixtures.[2] The ideal solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain dissolved in the mother liquor.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for the synthesis of this compound?

    • A1: The most common method is the N-alkylation of methyl 1H-indole-3-carboxylate with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.

  • Q2: What are the expected major impurities in the synthesis?

    • A2: The major potential impurities include unreacted methyl 1H-indole-3-carboxylate, the C3-alkylated isomer (methyl 3-pentyl-1H-indole-3-carboxylate), and residual pentyl halide.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting indole and the appearance of the product spot. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Q4: What analytical techniques can be used to confirm the purity and identity of the final product?

    • A4: The purity and identity of this compound can be confirmed using several analytical techniques, including:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.[3][4][5]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any impurities.

      • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Data Presentation

The following table provides representative data on the improvement of purity of N-alkylated indoles using column chromatography, based on typical outcomes for analogous compounds.

Purification StepCompoundInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield
Column ChromatographyN-alkylated indole derivative~85%>98%~70-80%
RecrystallizationN-alkylated indole derivative~90%>99%~60-70%

Experimental Protocols

1. General Protocol for N-Alkylation of Methyl 1H-indole-3-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 1H-indole-3-carboxylate (1.0 eq).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromopentane (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Protocol for Purification by Column Chromatography

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

3. Protocol for Purification by Recrystallization

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexane) until the solid just dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Purity of this compound check_impurities Identify Impurities by GC-MS and NMR start->check_impurities unreacted_sm Unreacted Methyl 1H-indole-3-carboxylate? check_impurities->unreacted_sm c3_isomer C3-Alkylated Isomer Present? unreacted_sm->c3_isomer No optimize_reaction Optimize Reaction: - Increase eq. of pentyl bromide - Increase reaction time - Check reagent purity unreacted_sm->optimize_reaction Yes other_impurities Other Impurities? c3_isomer->other_impurities No optimize_selectivity Optimize N-Selectivity: - Ensure complete deprotonation (NaH) - Use anhydrous DMF - Adjust temperature c3_isomer->optimize_selectivity Yes purification Purification Strategy other_impurities->purification Yes end End: High Purity Product other_impurities->end No optimize_reaction->check_impurities optimize_selectivity->check_impurities column_chrom Column Chromatography (Silica, Hexane/EtOAc) purification->column_chrom recrystallization Recrystallization (e.g., EtOH/Water or EtOAc/Hexane) purification->recrystallization column_chrom->end recrystallization->end

Troubleshooting workflow for purity improvement.

Impurity_Sources synthesis Synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction side_reaction Side Reaction synthesis->side_reaction reagent_impurity Reagent Impurities synthesis->reagent_impurity unreacted_sm Unreacted Methyl 1H-indole-3-carboxylate incomplete_reaction->unreacted_sm unreacted_pentyl_bromide Unreacted 1-Bromopentane incomplete_reaction->unreacted_pentyl_bromide c3_alkylation C3-Alkylation side_reaction->c3_alkylation moisture Moisture in Solvents/Reagents reagent_impurity->moisture purification Purification unreacted_sm->purification Removed by Chromatography/ Recrystallization unreacted_pentyl_bromide->purification Removed by Chromatography/ Evaporation c3_alkylation->purification Separated by Chromatography reaction_failure Low Yield/ Incomplete Reaction moisture->reaction_failure Leads to

References

stability issues of "Methyl 1-pentyl-1H-indole-3-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 1-pentyl-1H-indole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments.

Disclaimer: Specific, peer-reviewed stability studies for this compound in various solutions are limited in public literature. The information provided herein is based on the known chemical properties of the indole (B1671886) and methyl ester functional groups, data on analogous compounds, and established principles of drug stability testing. We strongly recommend performing experiment-specific stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution? A1: The two main potential degradation pathways for this molecule are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under basic (alkaline) conditions, but also possible under acidic conditions, yielding 1-pentyl-1H-indole-3-carboxylic acid and methanol. This process can be accelerated by temperature and enzymatic activity in biological matrices.[1][2]

  • Photodegradation: The indole ring system is known to be sensitive to light, especially UV radiation.[3][4] Exposure can lead to complex degradation, potentially involving oxidation or dimerization.[4]

Q2: What are the recommended storage conditions for solutions of this compound? A2: To maximize stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil. For solid compound, storage at -20°C is recommended, which can keep it stable for several years.[5][6] Prepare fresh solutions for experiments whenever possible and minimize the time working solutions are kept at room temperature.

Q3: Is this compound stable in aqueous buffers like PBS? A3: The stability in aqueous buffers will be pH-dependent. At neutral pH (around 7.2-7.4), hydrolysis is expected to be slow but may become significant over extended incubation periods, especially at room temperature or 37°C. Stability is expected to decrease significantly at pH values above 8. For long-term experiments, it is crucial to determine the compound's stability in your specific buffer system.

Q4: My in-vitro/cell-based assay is giving inconsistent results. Could compound instability be the cause? A4: Yes, inconsistent results in biological assays are a common sign of compound instability.[2] The compound can be metabolized by cellular enzymes (e.g., carboxylesterases) that hydrolyze the ester bond, reducing the concentration of the active compound over the experiment's duration.[2][7] This leads to poor reproducibility and an underestimation of activity.

Q5: How can I detect degradation of my compound? A5: The most common method is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8] Degradation is typically observed as a decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products.

Data Presentation: Properties and Illustrative Stability

Table 1: Solubility and Recommended Storage
ParameterValueReference
Solubility
    DMF~16 mg/mL[5]
    DMSO~16 mg/mL[5]
    Ethanol~12.5 mg/mL[5]
    DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[5]
Long-Term Storage (Solid) ≥ 5 years at -20°C[5]
Long-Term Storage (in Acetonitrile) ≥ 4 years at -20°C[6]
Working Solution Storage Prepare fresh. If necessary, store at -80°C for short periods (days).
Table 2: Illustrative Stability Data in Aqueous Solution (% Parent Compound Remaining)

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions (e.g., buffer components, concentration).

TimepH 5.0 (Acetate Buffer) @ 25°CpH 7.4 (Phosphate Buffer) @ 25°CpH 9.0 (Borate Buffer) @ 25°C
0 hr 100%100%100%
8 hr 99%98%91%
24 hr 97%94%75%
48 hr 95%89%58%
Table 3: Illustrative Photostability Data in Methanol Solution at 25°C

Disclaimer: The following data are hypothetical and for illustrative purposes only. Exposure conditions are based on ICH Q1B guidelines.

TimeProtected from Light (% Remaining)Exposed to Light (% Remaining)
0 hr 100%100%
4 hr >99%92%
8 hr >99%85%
24 hr >99%71%

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Loss of compound activity or inconsistent results in bioassays. Hydrolytic Degradation: The ester has hydrolyzed to the less active carboxylic acid, especially in aqueous media (pH > 7) or during long incubations.1. Confirm Degradation: Analyze your working solution before and after the experiment using HPLC or LC-MS to check for the appearance of the carboxylic acid metabolite. 2. Reduce Incubation Time: If possible, shorten the duration of the experiment. 3. Prepare Fresh: Make fresh dilutions of your stock solution immediately before each experiment. 4. pH Control: Ensure your assay medium pH is stable and as close to neutral as possible.
New, unexpected peaks appear in HPLC/LC-MS analysis over time. Chemical Degradation: This indicates the formation of degradation products. A more polar peak appearing is likely the carboxylic acid from hydrolysis. Multiple new peaks could indicate photodegradation or oxidation.1. Characterize Degradants: If possible, use mass spectrometry to identify the molecular weight of the new peaks to help elucidate the degradation pathway.[8] 2. Perform Forced Degradation: Use the protocol below to intentionally degrade the compound under various stress conditions (acid, base, light, oxidation). This can help confirm the identity of the degradants seen in your experiment.
Stock solution in DMSO appears cloudy or shows reduced potency after freeze-thaw cycles. Poor Solubility/Precipitation: The compound may be precipitating out of solution upon thawing or if the concentration exceeds its solubility limit in the final assay medium.1. Visual Inspection: Always visually inspect solutions after thawing. Gently warm and vortex to ensure complete re-dissolution. 2. Avoid Multiple Freeze-Thaws: Aliquot your stock solution into single-use volumes to avoid repeated temperature cycling. 3. Check Final Concentration: Ensure the final concentration in your assay buffer does not exceed the compound's solubility limit. The presence of DMSO from the stock should be minimal (typically <0.5%).
Solution changes color (e.g., turns yellow/brown). Oxidative or Photodegradation: Indole-containing compounds can form colored degradation products upon oxidation or exposure to light.1. Protect from Light: Immediately switch to using amber vials or wrap containers in foil. Minimize exposure to ambient lab light during preparation. 2. Use High-Purity Solvents: Ensure solvents are free of peroxides or other oxidizing impurities. Consider purging solutions with an inert gas (nitrogen or argon) if oxidation is highly suspected.

Visualizations

Logical and Chemical Pathways

cluster_hydrolysis Hydrolytic Degradation Pathway cluster_photo Potential Photodegradation Pathway Parent This compound Acid 1-pentyl-1H-indole-3-carboxylic acid Parent->Acid H+ or OH- H2O Methanol Methanol Parent->Methanol H+ or OH- H2O Parent2 This compound Photo_Products Oxidized/Dimerized Products Parent2->Photo_Products Light (UV) O2

Caption: Key degradation pathways for the target compound.

Troubleshooting Workflow

A Inconsistent Experimental Results (e.g., loss of activity) B Is the compound pure? Confirm identity and purity of starting material. A->B C Is the solution prepared fresh? B->C Yes G Optimize Protocol: - Prepare fresh solutions - Protect from light - Reduce incubation time - Consider alternative solvents B->G No D Is the solution protected from light? C->D Yes C->G No E Run Stability Check: Analyze sample at T=0 and T=end of experiment via HPLC. D->E Yes D->G No F Degradation Observed? E->F F->G Yes H Problem likely not compound stability. Investigate other experimental variables. F->H No

Caption: A logical workflow for troubleshooting instability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study helps identify potential degradation products and degradation pathways.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Set Up Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.[5] If no degradation is seen, a stronger base or heat may be required.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[5]

    • Photodegradation: Expose a solution in a clear vial to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9] Keep a control sample wrapped in foil in the same location.

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C, protected from light.

  • Analysis: At designated time points (e.g., 2, 8, 24 hours), take an aliquot from each vial, neutralize if necessary (for acid/base samples), dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL), and analyze immediately by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to an untreated control sample (T=0).

Protocol 2: Solution Stability Assessment in Experimental Buffer

This study determines the stability of the compound under your specific experimental conditions.

  • Prepare Test Solution: Prepare a solution of the compound in your final experimental buffer at the highest concentration you will use in your assay.

  • Storage Conditions: Aliquot the solution into multiple amber vials. Store them under the exact conditions of your experiment (e.g., 37°C incubator, 5% CO₂). Prepare a separate set of vials to be stored at a control temperature where the compound is known to be stable (e.g., -80°C).

  • Time Points: Choose time points that reflect the duration of your experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: At each time point, remove one vial from the experimental conditions and one from the control (-80°C) condition. Analyze both immediately by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each experimental time point relative to the control sample at the same time point. This corrects for any variability in sample preparation or analysis. Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental Workflow Diagram

A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Dilute stock into test buffer at final experimental concentration A->B C Aliquot into multiple amber vials B->C D T=0 Analysis: Immediately analyze one vial via HPLC C->D E Incubate vials under experimental conditions (e.g., 37°C) C->E F Incubate control vials at -80°C C->F G At each time point (T=x)... E->G F->G H Analyze one vial from experimental conditions G->H I Analyze one vial from -80°C control conditions G->I J Calculate % Remaining: (Peak Area at T=x) / (Peak Area of Control at T=x) * 100 H->J I->J K Plot % Remaining vs. Time to determine stability profile J->K

Caption: Workflow for assessing solution stability.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of indole (B1671886) compounds. The resources below are designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve analytical challenges.

Troubleshooting Guide: Peak Tailing in Indole Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of indole compounds.

Initial Assessment: Systemic vs. Analyte-Specific Tailing

Before proceeding, it is crucial to determine if the peak tailing is specific to your indole analyte or affects all peaks in the chromatogram. This initial observation can help narrow down the potential causes. If all peaks are tailing, it may indicate a systemic issue like extra-column volume or column contamination.[1][2] If only the indole peak (or other basic compounds) is tailing, it is likely an analyte-specific issue related to secondary interactions.[3]

Start Peak Tailing Observed for Indole Compound Decision1 Does the tailing affect all peaks? Start->Decision1 Systemic Systemic Issue Decision1->Systemic Yes AnalyteSpecific Analyte-Specific Issue Decision1->AnalyteSpecific No Sys_Sol1 Check for Extra-Column Volume (tubing, fittings, detector cell) Systemic->Sys_Sol1 Sys_Sol2 Inspect for Column Void or Contamination/Blockage Systemic->Sys_Sol2 Analyte_Sol1 Optimize Mobile Phase pH (Key for Indoles) AnalyteSpecific->Analyte_Sol1 Analyte_Sol2 Address Secondary Silanol (B1196071) Interactions AnalyteSpecific->Analyte_Sol2 Analyte_Sol3 Evaluate Sample Overload and Sample Solvent Effects AnalyteSpecific->Analyte_Sol3 End Peak Shape Improved Sys_Sol1->End Sys_Sol2->End Analyte_Sol1->End Analyte_Sol2->End Analyte_Sol3->End

Figure 1. Troubleshooting workflow for peak tailing in HPLC.
Summary of Potential Causes and Solutions for Peak Tailing

Potential CauseDescriptionRecommended Solution(s)
Secondary Silanol Interactions Indole compounds, particularly those with basic nitrogen groups, can interact with residual acidic silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[3][4] This secondary interaction mechanism is a primary cause of peak tailing for basic analytes.[5]- Adjust Mobile Phase pH: Lowering the pH (e.g., to 2-3) protonates the silanol groups, reducing their interaction with basic analytes.[6][7] - Use Mobile Phase Additives: Incorporate additives like triethylamine (B128534) (TEA) to compete for active silanol sites.[8] - Use End-Capped Columns: Select a column with high-purity silica (B1680970) and effective end-capping to minimize exposed silanol groups.[9][10] - Consider Alternative Stationary Phases: Polar-embedded or charged surface hybrid (CSH) columns can provide better peak shape for basic compounds.[6]
Mobile Phase pH Mismatch The pH of the mobile phase is a critical factor for ionizable compounds like many indoles.[11] If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[5][12]- Operate at least 2 pH units away from the analyte's pKa. This ensures the analyte is in a single ionic state.[12] - Use a Buffer: Employ a buffer (e.g., phosphate, acetate) at an appropriate concentration (10-50 mM) to maintain a stable pH and improve peak symmetry.[8][13]
Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause band broadening and distorted peaks.[14] This is especially problematic in UHPLC systems or when large injection volumes are used.[15]- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[7] - Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a strong solvent initially, then dilute it with a weaker solvent to more closely match the mobile phase.[16] - Reduce Injection Volume: This can mitigate the negative effects of a strong sample solvent.[2][17]
Column Contamination or Degradation Accumulation of sample matrix components on the column inlet or degradation of the stationary phase can lead to poor peak shape.[1][2] A partially blocked frit or a void in the packing bed are common causes of peak distortion.[7][13]- Implement a Column Washing Procedure: Flush the column with a strong solvent to remove contaminants.[6] - Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained compounds and particulate matter.[1] - Replace the Column: If performance does not improve after cleaning, the column may be degraded and require replacement.[6]
Metal Chelation Some indole compounds can act as chelating agents, interacting with trace metal ions present in the HPLC system (e.g., from stainless steel components or the silica matrix itself).[8] This can lead to multiple peaks or severe tailing.[18]- Use an Inert HPLC System: Employ biocompatible systems with PEEK or titanium components, though be aware that even titanium can sometimes cause issues.[19][20] - Add a Chelating Agent to the Mobile Phase: A small amount of EDTA can be added to the mobile phase to scavenge free metal ions.[18] - Acid Wash the System: Periodically flushing the system with a mild acid can help remove metal contamination.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my indole compound's peak tailing on a standard C18 column?

A1: This is often due to secondary interactions between the basic nitrogen atom in the indole ring and residual silanol groups on the silica surface of the C18 column.[3] These silanol groups are acidic and can strongly retain basic compounds, causing them to elute slowly and create a tail.[4] To mitigate this, you can lower the mobile phase pH to around 2-3, use a modern, high-purity end-capped C18 column, or add a competitive base like triethylamine (TEA) to the mobile phase.[6][8]

Q2: How does mobile phase pH specifically affect the peak shape of indole compounds?

A2: The pH of the mobile phase controls the ionization state of both the indole analyte and the stationary phase. Many indole derivatives are basic and will be protonated (positively charged) at low pH. At the same time, lowering the pH neutralizes the acidic silanol groups on the silica packing, minimizing the unwanted ionic interactions that cause tailing.[6][12] Conversely, at a mid-range pH (e.g., 4-7), silanols can be ionized (negatively charged) while the indole may be neutral, leading to strong interactions and significant tailing.[5]

cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Mid pH (e.g., pH 5-7) Indole_low Indole-NH2+ (Protonated) Silanol_low Si-OH (Neutral) Result_low Result: Minimal Interaction Good, Symmetrical Peak Indole_mid Indole-NH (Neutral/Basic) Silanol_mid Si-O- (Ionized/Acidic) Indole_mid->Silanol_mid Strong Interaction Result_mid Result: Strong Secondary Interaction Peak Tailing

Figure 2. Effect of pH on indole-silanol interactions.

Q3: My sample must be dissolved in 100% acetonitrile (B52724) for solubility, but my mobile phase is 80% water. Is this causing my peak tailing?

A3: Yes, this is a very likely cause. Injecting a sample in a solvent that is much stronger than the mobile phase (like 100% acetonitrile in your case) prevents the analyte from properly focusing on the head of the column.[14] The sample band spreads out, leading to broad and often distorted peaks.[17][16] The best solution is to dissolve the sample in your mobile phase. If that's not possible due to solubility, reduce the injection volume as much as possible.[2]

Q4: I've tried adjusting the mobile phase, but the peak tailing persists. What should I check next?

A4: If mobile phase optimization does not resolve the issue, you should investigate potential instrumental problems. Check for extra-column volume by ensuring that the tubing between the injector, column, and detector is as short and narrow as possible.[1][21] Inspect your column for signs of contamination or voids at the inlet. A partially blocked frit can also cause peak distortion.[2][13] Flushing the column with a strong solvent or replacing it may be necessary.[6]

Q5: When should I consider using a different type of HPLC column for indole analysis?

A5: You should consider a different column if you have optimized the mobile phase (pH, additives) on a standard C18 column and still observe significant tailing. Modern columns designed to minimize silanol interactions are excellent choices. Look for columns described as "polar-embedded" or those using "charged surface hybrid (CSH)" technology, as they are specifically designed to provide better peak shapes for basic compounds like indoles.[6] For highly polar indoles, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might also be a suitable alternative.[22]

Experimental Protocols

Example Protocol 1: RP-HPLC for Simultaneous Determination of Seven Indoles

This method was developed for the single-run determination of indole-3-acetic acid (IAA), indole-3-acetamide (B105759) (IAM), indole-3-acetonitrile (B3204565) (IAN), indole-3-ethanol (TOL), indole-3-lactic acid (ILA), tryptamine (B22526) (TAM), and tryptophan (Trp).[11]

  • Instrumentation: Waters HPLC system with fluorimetric detection.[11]

  • Column: Symmetry C8, 4.6 x 150 mm, 5 µm, with a C8 guard column (3.9 x 20 mm, 5 µm).[11]

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, adjusted to pH 3.8 with 1 mol L⁻¹ KOH.[11]

  • Mobile Phase B: 80:20 (v/v) acetonitrile:H₂O.[11]

  • Gradient Elution:

    Time (min) %A %B
    0 80 20
    25 50 50
    31 0 100
    33 80 20

    | 36 | 80 | 20 |

  • Flow Rate: (Not specified, typically 1.0 mL/min for a 4.6 mm ID column)

  • Temperature: Ambient.[11]

  • Detection: Fluorimetric, with excitation at 280 nm and emission at 350 nm.[11]

  • Outcome: This method produced sharp, well-resolved, and symmetrical peaks for all seven indole analytes.[11]

Example Protocol 2: RP-HPLC for Plant Hormones including Indole-3-Acetic Acid (IAA)

This isocratic method was developed for the determination of IAA, indole-3-pyruvic acid (IPA), and abscisic acid (ABA) in barley.[23]

  • Column: Zorbax Eclipse XDB C8, 150 x 4.6 mm I.D.[23]

  • Mobile Phase: 60:40 (v/v) methanol (B129727) and 1% acetic acid.[23]

  • Elution Mode: Isocratic.[23]

  • Flow Rate: 1.0 mL/min.[23]

  • Detection (for Indoles): Fluorescence, with excitation at 282 nm and emission at 360 nm.[23]

  • Outcome: The method was validated and found to be sensitive, precise, and specific for the target plant hormones.[23]

References

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of synthetic cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in LC-MS analysis?

A1: Ion suppression is a type of matrix effect that occurs during the ionization process in the LC-MS source (most commonly electrospray ionization, or ESI).[1][2] It happens when molecules co-eluting from the LC column with the analyte of interest interfere with the analyte's ionization efficiency, leading to a decreased signal.[1][3] This phenomenon can severely compromise analytical results by reducing sensitivity, accuracy, and precision, ultimately leading to unreliable quantification.[1][4]

Q2: What are the most common causes of ion suppression when analyzing synthetic cannabinoids in biological samples?

A2: The primary causes stem from the sample matrix itself. In biological fluids like plasma, urine, or saliva, common interfering substances include:

  • Phospholipids (B1166683): Particularly prevalent in plasma and blood samples, these are a major cause of ion suppression for many analytes, including cannabinoids.[5][6][7]

  • Salts and Endogenous Compounds: High concentrations of salts and other small molecules in urine can interfere with the ESI process.[3][8]

  • Proteins and Lipids: If not adequately removed, these macromolecules can contaminate the ion source and suppress the analyte signal.[3][8]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from collection tubes, can also cause suppression.[2]

Q3: My laboratory uses a highly specific LC-MS/MS method. Is it still susceptible to ion suppression?

A3: Yes. It is a common misconception that the selectivity of tandem mass spectrometry (MS/MS) eliminates the problem of ion suppression.[1] Ion suppression occurs in the ion source before any mass analysis takes place.[1] Therefore, even if an interfering compound is not being monitored by the mass spectrometer, its presence during the ionization phase can still suppress the signal of your target analyte.[1]

Q4: How can I definitively test if ion suppression is affecting my analytical results?

A4: The most reliable method is the post-column infusion (PCI) experiment.[8][9] In this technique, a solution of the analyte is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. This creates a stable, elevated baseline signal. A blank, extracted sample matrix is then injected onto the column. Any dips or decreases in the stable baseline directly correspond to regions of the chromatogram where ion suppression is occurring.[9]

Q5: What are the most effective strategies to reduce or eliminate ion suppression?

A5: A multi-faceted approach is often best, focusing on three key areas:

  • Robust Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are significantly more effective at removing interfering matrix components than simpler methods like protein precipitation.[1][3][8]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the synthetic cannabinoids from the regions of ion suppression is crucial. This can be achieved by adjusting the mobile phase gradient, using longer columns for better resolution, or changing the column's stationary phase chemistry.[3][5]

  • Compensation with Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensation.[3] A SIL-IS co-elutes with the analyte and is affected by ion suppression to the same degree, allowing for an accurate analyte/internal standard ratio and reliable quantification.[3]

Troubleshooting Guide

Problem 1: My analyte signal is very low or non-existent in matrix samples, but strong in pure solvent standards.

  • Possible Cause: Severe or complete ion suppression. This often occurs when the analyte elutes in a region with a high concentration of matrix components, such as phospholipids from plasma.[5]

  • Troubleshooting Steps:

    • Confirm Suppression Zone: Perform a post-column infusion experiment to identify the retention time of the suppression.

    • Improve Chromatography: Adjust the chromatographic gradient to move the analyte's retention time away from the suppression zone.[9] If this is not sufficient, try a column with a different selectivity (e.g., switching from a C18 to a Phenyl-Hexyl or F5 phase).[5]

    • Enhance Sample Cleanup: If using protein precipitation, switch to a more rigorous method like SPE or LLE to better remove interferences.[8]

    • Consider 2D-LC: For extremely complex matrices or severe suppression, two-dimensional liquid chromatography (2D-LC) can provide the necessary separation power by transferring the analyte peak from a first-dimension column to a second, orthogonal column for further cleanup and analysis.[5][10]

Problem 2: I am observing poor reproducibility and high variability (%RSD) in my quantitative results between different samples.

  • Possible Cause: Inconsistent matrix effects. The concentration and composition of interfering compounds can vary from sample to sample, causing the degree of ion suppression to change.

  • Troubleshooting Steps:

    • Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variability. The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensity fluctuates.[3]

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for every sample. Solid-Phase Extraction (SPE) is often more reproducible than LLE or protein precipitation.[3][8]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to ensure that calibrators and unknown samples experience similar matrix effects.[3]

Problem 3: My system backpressure is increasing over time, and peak shapes are deteriorating.

  • Possible Cause: Buildup of matrix components (like proteins and lipids) on the analytical column and in the MS source.[8] This is a common consequence of inadequate sample cleanup.

  • Troubleshooting Steps:

    • Review Sample Preparation: The sample preparation method is not sufficiently cleaning the sample. A move from protein precipitation to SPE is strongly recommended to protect both the column and the instrument.[8]

    • Incorporate a Diverter Valve: Program the diverter valve to send the highly contaminated early-eluting portion of the chromatogram (containing salts and other unretained material) to waste instead of the MS source.

    • Implement Column Washing: Use a robust column wash step at the end of each gradient to elute strongly retained matrix components before the next injection.[6]

Experimental Protocols and Data

Protocol 1: Post-Column Infusion (PCI) for Detecting Ion Suppression

This protocol provides a general workflow to identify retention time windows where ion suppression occurs.

  • System Setup:

    • Configure the LC-MS system as usual.

    • Using a T-junction, connect a syringe pump to the flow path between the analytical column outlet and the MS inlet.

  • Analyte Infusion:

    • Prepare a solution of your synthetic cannabinoid analyte in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 10-50 ng/mL).

    • Set the syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC eluent stream.

  • Data Acquisition:

    • Start the LC flow and the syringe pump. Monitor the analyte's signal in the mass spectrometer until a stable baseline is achieved.

    • Inject a blank matrix sample that has been processed through your standard sample preparation procedure.

  • Analysis:

    • Examine the resulting chromatogram. A stable, flat baseline indicates no ion suppression. A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop shows when interfering compounds are eluting.

Data Summaries

Quantitative data from various studies highlights the importance of selecting the proper sample preparation and analytical methods to minimize matrix effects.

Table 1: Comparison of Matrix Effects and Recovery for Different Sample Preparation Methods in Urine and Plasma

Analyte GroupMatrixSample PreparationAverage Recovery (%)Observed Matrix Effect/Suppression (%)Reference
11 Synthetic CannabinoidsRat UrineSPE (Oasis HLB)69.9 - 118.476.7 - 106.1 (Minimal Effect)[11][12]
3 Synthetic CannabinoidsRat PlasmaProtein Precipitation95.4 - 106.8Not specified[13]
3 Synthetic CannabinoidsRat UrineSPE92.0 - 106.893.4 - 118.0 (Minimal Effect)[13]
Multiple Synthetic CannabinoidsHuman PlasmaProtein Precipitation & SPE>80%18.9% Suppression[10]
Multiple Synthetic CannabinoidsHuman UrineProtein Precipitation & SPE>80%8% Suppression[10]
THC and MetabolitesBlood Plasma1D-LC after PPTN/A (Signal Suppressed)~74% suppression for THC-OH; Complete suppression for THC[5]
THC and MetabolitesBlood Plasma2D-LC after PPTN/ASuppression significantly reduced, enabling quantification[5]

Note: Matrix effect values around 100% indicate minimal suppression or enhancement. Values below 100% indicate suppression, while values above 100% indicate enhancement.

Table 2: Impact of Mobile Phase Additives on ESI-MS Signal for Spice Cannabinoids

AnalyteRelative Response (Ammonium Acetate)Relative Response (Ammonium Formate)Relative Response (Formic Acid)
JWH-0181.00 (Reference)0.960.33
JWH-0731.080.900.35
JWH-2501.201.020.61
JWH-2000.23No Elution0.27
JWH-073 metabolite0.970.810.28

Data adapted from Sigma-Aldrich, showing relative peak height in ESI(+) mode. Ammonium-based additives generally provide a significantly better response than formic acid alone for these compounds.

Visual Guides

IonSuppression_Troubleshooting Start Start: Poor Sensitivity or Reproducibility Observed Check_IS Are you using a stable isotope-labeled internal standard? Start->Check_IS Implement_IS Implement a suitable SIL-IS to compensate for variability. Check_IS->Implement_IS No PCI_Test Perform Post-Column Infusion (PCI) Test Check_IS->PCI_Test Yes Implement_IS->PCI_Test Suppression_Detected Is significant ion suppression detected? PCI_Test->Suppression_Detected Optimize_Chrom Optimize Chromatography: - Adjust gradient to shift analyte RT - Change column selectivity Suppression_Detected->Optimize_Chrom Yes Other_Issue Issue may not be ion suppression. Investigate other causes (e.g., source cleanliness, instrument parameters). Suppression_Detected->Other_Issue No Review_SP Review Sample Preparation: Is it PPT, LLE, or SPE? Optimize_Chrom->Review_SP Upgrade_SP Upgrade Sample Prep: Move from PPT to LLE or SPE for better matrix removal. Review_SP->Upgrade_SP PPT Problem_Solved Problem Resolved Review_SP->Problem_Solved SPE/LLE Consider_2DLC For severe suppression, consider 2D-LC. Upgrade_SP->Consider_2DLC Consider_2DLC->Problem_Solved

Caption: A troubleshooting workflow for identifying and mitigating ion suppression.

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS MS System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Tee Mixing Tee Column->Tee LC Effluent Syringe_Pump Syringe Pump with Analyte Standard Syringe_Pump->Tee MS Mass Spectrometer Tee->MS Combined Flow

Caption: Experimental workflow for a Post-Column Infusion (PCI) analysis.

ESI_Mechanism Conceptual Model of Ion Suppression in ESI cluster_droplet1 Conceptual Model of Ion Suppression in ESI cluster_droplet2 Conceptual Model of Ion Suppression in ESI ESI_Needle ESI Needle Droplet1 Initial Droplet ESI_Needle->Droplet1 Spray Droplet2 Shrinking Droplet Droplet1->Droplet2 Solvent Evaporation Gas_Phase Gas Phase Ions Entering MS Droplet2->Gas_Phase Ion Emission Analyte1 Analyte2 Matrix1 Matrix2 Matrix3 Analyte_Ion Analyte Ion label_sup Matrix molecules (red) compete for charge and surface access with analyte (green), reducing the number of analyte ions that reach the gas phase.

Caption: The mechanism of ion suppression in the Electrospray Ionization (ESI) source.

References

addressing matrix effects in urine analysis of "Methyl 1-pentyl-1H-indole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the urine analysis of "Methyl 1-pentyl-1H-indole-3-carboxylate" and related synthetic cannabinoids. The focus is on addressing and mitigating matrix effects commonly encountered in complex biological samples like urine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in urine, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue Potential Cause Recommended Action
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for this specific analyte.- Optimize Extraction Parameters: Adjust the solvent type, pH, and volume for Liquid-Liquid Extraction (LLE). For Solid-Phase Extraction (SPE), experiment with different sorbent types (e.g., C18, mixed-mode), wash solutions, and elution solvents.[1][2][3] - Enzymatic Hydrolysis: Since many synthetic cannabinoids are excreted as glucuronide conjugates, ensure complete enzymatic hydrolysis with β-glucuronidase prior to extraction.[4]
Analyte Instability: The compound may be degrading during sample processing or storage.- Minimize Freeze-Thaw Cycles: Aliquot urine samples after collection to avoid repeated freezing and thawing. - Control Temperature: Keep samples on ice or at a controlled low temperature during preparation.
Nonspecific Binding: The analyte may adhere to plasticware.- Use appropriate labware: Utilize low-binding microcentrifuge tubes and pipette tips. In some cases, glass containers may be preferable.[5]
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of Interfering Substances: Endogenous urine components (e.g., salts, urea, creatinine) can interfere with the ionization of the target analyte in the mass spectrometer source.[6]- Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from matrix components. Consider using a different stationary phase or a longer column. - Enhance Sample Cleanup: Implement a more rigorous sample preparation method. SPE is generally more effective at removing interferences than a simple "dilute-and-shoot" approach.[1] - Dilute the Sample: A higher dilution factor can reduce the concentration of interfering substances, though this may impact the limit of detection.[7]
Inappropriate Ionization Source Parameters: The settings on the mass spectrometer may not be optimal for the analyte in the presence of the urine matrix.- Optimize MS Parameters: Infuse the analyte in a reconstituted blank urine extract to fine-tune parameters like capillary voltage, gas flow, and temperature.
Poor Reproducibility (%RSD > 15%) Inconsistent Sample Preparation: Variability in manual extraction steps can lead to inconsistent results.- Use an Internal Standard (IS): An isotopically labeled internal standard is highly recommended to compensate for variability in extraction and matrix effects.[8] - Automate Sample Preparation: If possible, use automated liquid handlers for more consistent sample processing.
Instrumental Variability: Fluctuations in the LC-MS/MS system can impact reproducibility.- System Suitability Testing: Before running a batch of samples, inject a standard solution to ensure the system is performing optimally. - Regular Maintenance: Perform routine cleaning and calibration of the LC and MS components.
Carryover (Analyte detected in blank injections) Contamination of the LC System: The analyte may be retained in the injection port, tubing, or analytical column.- Optimize Wash Solvents: Use a strong organic solvent in the needle wash to effectively clean the injection system between samples. - Divert Flow: During the column wash phase of the gradient, divert the flow from the MS to waste to prevent contamination of the ion source.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in urine analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous compounds from the sample matrix (in this case, urine). This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of the analyte. Urine is a particularly complex matrix containing high concentrations of salts, urea, creatinine, and other organic molecules that can cause significant matrix effects.[6]

Q2: How can I quantitatively assess the matrix effect for my assay?

A2: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for synthetic cannabinoids in urine?

A3: While the optimal method should be determined experimentally, Solid-Phase Extraction (SPE) is generally considered a highly effective technique for reducing matrix effects in urine analysis of synthetic cannabinoids.[1][2] It provides a more thorough cleanup compared to "dilute-and-shoot" or simple Liquid-Liquid Extraction (LLE). However, LLE can also be effective and is often less expensive.[1] For high-throughput screening, "dilute-and-shoot" is the simplest method but is most susceptible to matrix effects.[7]

Q4: Is an internal standard necessary for this analysis?

A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended. A SIL-IS co-elutes with the analyte and is affected by matrix effects in a similar way, allowing for reliable correction during data analysis and improving the accuracy and precision of the method.[8]

Q5: My results show significant variability between different urine samples. Why is this happening?

A5: The composition of urine can vary significantly from person to person and even for the same individual at different times of the day. Factors like diet, hydration level, and health status can alter the concentrations of endogenous components, leading to different matrix effects for each sample. This inter-sample variability underscores the importance of a robust sample preparation method and the use of an appropriate internal standard.

Quantitative Data Summary

The following tables provide example data for recovery and matrix effects for different sample preparation methods based on studies of synthetic cannabinoids similar to this compound. Note: This data is for illustrative purposes, and it is crucial to validate these parameters for the specific analyte in your laboratory.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyteMean Recovery (%)RSD (%)Reference
Dilute-and-Shoot (1:10)JWH-018 Metabolite~95-105< 10General Expectation
Liquid-Liquid Extraction (LLE)JWH-073 Metabolite85.27.8Adapted from[1]
Solid-Phase Extraction (SPE)AM-2201 Metabolite92.65.4Adapted from[2]

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodAnalyteMean Matrix Effect (%)InterpretationReference
Dilute-and-Shoot (1:10)JWH-018 Metabolite75.4Ion SuppressionAdapted from[7]
Liquid-Liquid Extraction (LLE)JWH-073 Metabolite88.1Minor Ion SuppressionAdapted from[1]
Solid-Phase Extraction (SPE)AM-2201 Metabolite96.3Minimal Matrix EffectAdapted from[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution and 50 µL of β-glucuronidase.

  • Hydrolysis: Incubate the sample at 55°C for 1 hour to deconjugate the metabolites.[4]

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes.

  • SPE Column Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte and internal standard into the initial mobile phase.

    • Set B (Post-Extraction Spike): Process blank urine samples through the entire extraction procedure (Protocol 1). Spike the analyte and internal standard into the final, reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank urine before starting the extraction procedure.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Visualizations

experimental_workflow Experimental Workflow for Urine Analysis cluster_prep Sample Preparation cluster_analysis Analysis sample Urine Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing lcms->data_proc results Final Results data_proc->results

Caption: Workflow for the analysis of synthetic cannabinoids in urine.

matrix_effect_evaluation Workflow for Matrix Effect Evaluation cluster_set_a Set A: Neat Standard cluster_set_b Set B: Post-Extraction Spike cluster_set_c Set C: Pre-Extraction Spike A1 Analyte in Mobile Phase LC-MS/MS LC-MS/MS A1->LC-MS/MS Peak Area A B1 Blank Urine Extract B2 Spike Analyte B1->B2 B2->LC-MS/MS Peak Area B C1 Blank Urine C2 Spike Analyte C1->C2 C3 Extract C2->C3 C3->LC-MS/MS Peak Area C Calculations Calculations LC-MS/MS->Calculations Matrix Effect = (B/A)100 Matrix Effect = (B/A)100 Calculations->Matrix Effect = (B/A)100 Recovery = (C/B)100 Recovery = (C/B)100 Calculations->Recovery = (C/B)100

Caption: Logic for evaluating matrix effect and recovery.

References

Technical Support Center: Overcoming Poor Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole (B1671886) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the regioselective functionalization of indoles.

Frequently Asked Questions (FAQs)

Q1: My indole alkylation is giving me a mixture of N-1 and C-3 alkylated products. How can I improve the selectivity for N-alkylation?

A: Achieving high N-1 selectivity often requires optimizing reaction conditions to favor the thermodynamically more stable product over the kinetically favored C-3 product. The choice of base and solvent is critical. For selective N-alkylation, a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is often employed.[1] Incomplete deprotonation can lead to reaction at the C-3 position. Using a solvent like DMF helps to dissolve the intermediate indole anion, which promotes N-alkylation.

Q2: I am observing poor regioselectivity between the C-2 and C-3 positions in my reaction. What strategies can I use to favor one over the other?

A: Controlling regioselectivity between the C-2 and C-3 positions is a common challenge. Several strategies can be employed:

  • Steric Hindrance: If the C-3 position is blocked by a substituent, electrophilic attack is often directed to the C-2 position.[2]

  • Protecting/Directing Groups: The use of a protecting group on the indole nitrogen can significantly influence regioselectivity. Bulky protecting groups can sterically hinder the C-2 position, thus favoring C-3 functionalization.[2] Conversely, specific directing groups can be used to favor C-2 functionalization.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of the metal catalyst and coordinating ligands plays a crucial role in determining the site of functionalization. For instance, in palladium-catalyzed arylations, different ligand systems can favor either C-2 or C-3 arylation.[2]

Q3: Functionalization of the indole benzene (B151609) ring (C4-C7) is proving difficult, with most of the reaction occurring on the pyrrole (B145914) ring. How can I achieve functionalization at the C4-C7 positions?

A: Functionalizing the benzene core of an indole is considerably more challenging than functionalizing the C-2 or C-3 positions.[3][4] The use of directing groups is a common and effective strategy to overcome this challenge.[3][4] These groups are typically installed at the N-1 or C-3 position and can direct the functionalization to specific positions on the benzene ring. For example, an N-P(O)tBu₂ group can direct arylation to the C-7 position with a palladium catalyst and to the C-6 position with a copper catalyst.[3][4] Installing a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions.[3][4]

Q4: What are some common directing groups for achieving regioselectivity in indole C-H functionalization, and where do they direct?

A: A variety of directing groups have been developed to control the site of C-H functionalization in indoles. The choice of directing group and catalyst system can achieve high selectivity for different positions.

Directing GroupPosition of InstallationTarget Position(s)Catalyst System (Example)Reference
N-P(O)tBu₂N-1C-7Palladium[3][4]
N-P(O)tBu₂N-1C-6Copper[3][4]
PivaloylC-3C-4, C-5Palladium, Copper[3][4]
ThioetherN-1, C-3C-4, C-7Rhodium(III), Iridium(III)[5]
AmideC-3C-2Iridium(III)/Ag(I)[6]
PivaloylN-1C-7 (Borylation)BBr₃ (metal-free)[3][4]
PivaloylC-3C-4 (Borylation)BBr₃ (metal-free)[3][4]
Glycine (transient)-C-4Palladium[7]

Troubleshooting Guides

Problem 1: Poor Selectivity Between N-Alkylation and C-3 Alkylation

  • Possible Cause: Incomplete deprotonation of the indole N-H.

    • Solution: Ensure the use of a sufficiently strong base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., DMF). Allow enough time for complete deprotonation before adding the alkylating agent.[1]

  • Possible Cause: Reaction conditions favoring the kinetic C-3 product.

    • Solution: Consider increasing the reaction temperature to favor the thermodynamic N-1 product.[1]

  • Possible Cause: Nature of the electrophile.

    • Solution: "Harder" electrophiles may preferentially react at the "harder" C-3 position. If possible, modify the electrophile or the reaction conditions to favor N-alkylation.[2]

Problem 2: Low Yield or No Reaction at the Benzene Ring (C4-C7)

  • Possible Cause: Inherent lower reactivity of the benzene ring C-H bonds.

    • Solution: Employ a directing group strategy. Install a suitable directing group at the N-1 or C-3 position to facilitate C-H activation at the desired position on the benzene ring.[3][4][5]

  • Possible Cause: Inappropriate catalyst or ligand system.

    • Solution: The choice of transition metal catalyst and ligands is crucial for C-H functionalization of the benzene ring. Screen different catalyst/ligand combinations. For example, palladium and copper catalysts can exhibit different regioselectivities with the same directing group.[3][4]

  • Possible Cause: Steric hindrance preventing access to the target C-H bond.

    • Solution: Evaluate the steric profile of your substrate and directing group. A less bulky directing group might be necessary, or the substrate itself may be too sterically encumbered.

Experimental Protocols

General Protocol for Directed C-4 Arylation of Indole using a Pivaloyl Directing Group

This protocol is adapted from a procedure for the regioselective C-4 arylation of indoles bearing a C-3 pivaloyl directing group.[7]

  • Preparation: To a reaction vessel, add the C-3 pivaloyl-protected indole (1.0 equiv.), the aryl iodide (1.2 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and Ag₂O (2.0 equiv.).

  • Solvent and Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv.) and the appropriate solvent (e.g., dioxane).

  • Reaction: Heat the mixture at 80 °C for 12 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Extraction: Concentrate the filtrate and partition the residue between water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sulfate (B86663) (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Directing Group Removal: The pivaloyl directing group can often be removed under mild acidic conditions (e.g., TsOH in ethylene (B1197577) glycol).[7]

Visualizing Reaction Strategies

Indole_Functionalization_Decision_Tree start Desired Functionalization Site? pyrrole_ring Pyrrole Ring (C2/C3) start->pyrrole_ring C2 or C3 benzene_ring Benzene Ring (C4-C7) start->benzene_ring C4-C7 c2_selectivity C2-Selective Conditions pyrrole_ring->c2_selectivity C2 desired c3_selectivity C3-Selective Conditions pyrrole_ring->c3_selectivity C3 desired directing_group Employ Directing Group Strategy benzene_ring->directing_group dg_choice Select DG based on Target Site (e.g., N-P(O)tBu2 for C7, Pivaloyl for C4) directing_group->dg_choice

Directing_Group_Workflow start Start: Indole Substrate install_dg 1. Install Directing Group (e.g., Pivaloyl at C3) start->install_dg functionalization 2. Regioselective C-H Functionalization (e.g., Pd-catalyzed C4-Arylation) install_dg->functionalization remove_dg 3. Remove Directing Group functionalization->remove_dg product Final Product: Regioselectively Functionalized Indole remove_dg->product

References

Technical Support Center: Synthesis of Indole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole-3-carboxylate (B1236618) esters. It is designed for researchers, scientists, and drug development professionals to offer practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-3-carboxylate esters?

A1: The primary synthetic routes include:

  • Fischer Indole (B1671886) Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an α-ketoester or a related carbonyl compound to form the indole ring with the ester group already incorporated.[1]

  • Fischer-Speier Esterification: This is a direct esterification of indole-3-carboxylic acid with an alcohol in the presence of an acid catalyst.[2]

  • Palladium-Catalyzed Syntheses: Modern methods often employ palladium catalysts for C-H activation or cross-coupling reactions to construct the indole-3-carboxylate system.[3][4]

Q2: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?

A2: Low yields in Fischer indole synthesis can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for the specific substrates.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[6]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of the desired cyclization.[5]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[5]

  • Unstable Intermediates: The hydrazone intermediate may be unstable and decompose before cyclization. In such cases, generating the hydrazone in situ is a common strategy.

Q3: I am observing significant side products in my esterification reaction. How can I minimize them?

A3: Side product formation can be minimized by carefully controlling the reaction conditions. In Fischer-Speier esterification, overheating can lead to decomposition or polymerization, especially with sensitive indole scaffolds. In other synthetic routes, competing reactions at the N1 position of the indole ring can occur. Using protecting groups on the indole nitrogen can prevent N-acylation or N-alkylation.[5]

Q4: My starting materials (indole-3-carboxylic acid or substituted anilines) have poor solubility. What can I do?

A4: Solubility issues can hinder reaction kinetics. Experiment with different solvent systems. For esterification, while an excess of the alcohol is often used as the solvent, co-solvents can be employed. For palladium-catalyzed reactions, solvents like DMF, DCM, THF, or acetonitrile (B52724) are common, and screening may be necessary to find the optimal one for your specific substrates.[7]

Q5: Is my indole-3-carboxylate ester susceptible to hydrolysis?

A5: Yes, indole-3-carboxylate esters can be hydrolyzed back to the carboxylic acid under both acidic and basic conditions.[8][9] Basic hydrolysis (saponification) is typically faster and irreversible, while acidic hydrolysis is an equilibrium process.[9] It is crucial to avoid strongly acidic or basic conditions during workup and purification if the ester is the desired final product. Measurable hydrolysis can even occur under mildly alkaline conditions (pH 9 or above) over several hours.[10][11]

Troubleshooting Guides

Problem 1: Low Yield in Fischer-Speier Esterification
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient catalystIncrease the catalyst loading incrementally. Common catalysts include H₂SO₄ and p-TsOH.[2]
Reaction has not reached equilibriumExtend the reaction time. Monitor the reaction progress using TLC.[2]
Reversible nature of the reactionUse a large excess of the alcohol to drive the equilibrium towards the product.[2] Alternatively, remove water as it forms using a Dean-Stark apparatus.
Product degradationReaction temperature is too highReduce the reaction temperature and monitor for improvement in yield.
Complex mixture of productsAcid-sensitive functional groups on the indole ringConsider using a milder esterification method, such as those employing coupling reagents (e.g., DCC), if your substrate is sensitive to strong acids.
Problem 2: Complications in Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
No desired product formed, or a complex mixtureIncorrect choice of acid catalystScreen a variety of Brønsted and Lewis acids to find the optimal catalyst for your substrates.[5]
Decomposition of starting materials or intermediatesRun the reaction at a lower temperature. If the hydrazone is unstable, consider forming it in situ without isolation.
Formation of tars and polymersHighly acidic and high-temperature conditionsUse the mildest possible acid catalyst and the lowest effective temperature.
Problem 3: Purification Difficulties
Symptom Possible Cause Suggested Solution
Product co-elutes with starting materialSimilar polarity of product and starting materialOptimize your column chromatography conditions. Try a different solvent system with varying polarities. Reversed-phase chromatography can be an effective alternative if silica (B1680970) gel fails.
Oily product that is difficult to handleProduct may not be crystalline or contains impuritiesTry to induce crystallization by scratching the flask or seeding with a small crystal. If impurities are suspected, an additional purification step (e.g., recrystallization from a different solvent system) may be necessary.[2]
Product hydrolysis during workupExposure to acidic or basic aqueous solutionsNeutralize the reaction mixture carefully and minimize the time the product is in contact with the aqueous phase. Ensure the pH is close to neutral before extraction.

Data Presentation

Table 1: Comparison of Catalysts for Indole Synthesis

CatalystSubstratesReaction ConditionsCatalyst LoadingYield (%)Reference(s)
Indium(III) chloride2-alkynyl anilines, β-ketoesters, o-amino α,β-unsaturated aldehydesMethanol (B129727), 65°C, one-pot10 mol%65-87[12]
Iodine (I₂)Indoles and 1,3-dicarbonyl compoundsDichloroethane, Room Temperature, 1.5 h10 mol%up to 91[12]
Gold (NaAuCl₄/AuCl)2-alkynylanilinesiPrOH, Room Temperature to 80°C2-8 mol%Not specified[12]
Palladium (Pd(OAc)₂)N-aryl enaminesDioxane, 80°C, 24 h5 mol%Not specified[12]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid.[2]

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g, 31.0 mmol) and a magnetic stir bar. In a fume hood, add anhydrous methanol (e.g., 50 mL). Stir the mixture. Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL).

    • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).[2]

Protocol 2: Palladium-Catalyzed Synthesis of Indole-3-Carboxylate Esters

This is a general procedure for the palladium-catalyzed synthesis of indole derivatives, which can be adapted for indole-3-carboxylate esters.[13]

Materials:

  • Substituted aniline/indole precursor

  • Palladium catalyst (e.g., PdCl₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the indole precursor, palladium catalyst (e.g., 5 mol%), ligand, and base under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring for the specified time (typically several hours). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Fischer_Esterification CarboxylicAcid Indole-3-Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl Intermediate CarboxylicAcid->ProtonatedCarbonyl + H+ Alcohol Alcohol (R'-OH) (Excess) AcidCatalyst Acid Catalyst (H+) ProtonatedCarbonyl->CarboxylicAcid - H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH TetrahedralIntermediate->ProtonatedCarbonyl - R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O ProtonatedEster->TetrahedralIntermediate + H2O Ester Indole-3-Carboxylate Ester ProtonatedEster->Ester - H+ Ester->ProtonatedEster + H+ Water Water

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting_Low_Yield StartYield Low Yield of Indole-3-Carboxylate Ester CheckPurity Check Purity of Starting Materials StartYield->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK SubOptimize OptimizeConditions->SubOptimize ConsiderMethod Consider Alternative Synthetic Method Temp Vary Temperature SubOptimize->Temp Time Adjust Reaction Time SubOptimize->Time Catalyst Screen Catalysts/ Reagents SubOptimize->Catalyst Temp->ConsiderMethod No Improvement Time->ConsiderMethod No Improvement Catalyst->ConsiderMethod No Improvement

References

Technical Support Center: Degradation Pathways of Indole-Based Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of indole-based synthetic cannabinoids. Adherence to proper experimental protocols and understanding potential degradation pathways are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for indole-based synthetic cannabinoids?

A1: Indole-based synthetic cannabinoids primarily degrade through two main pathways:

  • Metabolic Degradation: In biological systems, these compounds are extensively metabolized, mainly by cytochrome P450 (CYP) enzymes in the liver.[1] Common metabolic reactions include hydroxylation of the indole (B1671886) ring and the N-alkyl chain, oxidative dehalogenation, and carboxylation.[2] These phase I metabolites can then undergo further phase II metabolism, such as glucuronidation, to facilitate excretion.[2]

  • Thermal Degradation (Thermolysis): When synthetic cannabinoids are smoked, they are exposed to high temperatures, leading to thermal degradation. This process can result in the formation of various degradants, which may have their own pharmacological and toxicological profiles.[3][4] For example, ester-containing synthetic cannabinoids can undergo cleavage of the ester bond.[5]

Q2: Which cytochrome P450 isoenzymes are most involved in the metabolism of indole-based synthetic cannabinoids?

A2: Studies have shown that several CYP isoenzymes are involved in the metabolism of indole-based synthetic cannabinoids. CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are frequently implicated in the oxidative metabolism of these compounds.[6][7] The specific enzymes involved can vary depending on the structure of the synthetic cannabinoid.

Q3: Are the metabolites of synthetic cannabinoids pharmacologically active?

A3: Yes, many metabolites of synthetic cannabinoids can retain significant pharmacological activity.[8] Some hydroxylated metabolites have been shown to be potent agonists at cannabinoid receptors, potentially contributing to the overall psychoactive and toxic effects.[5] In some cases, metabolites may even exhibit greater potency than the parent compound.

Q4: How does storage temperature affect the stability of indole-based synthetic cannabinoids in biological samples?

A4: Storage temperature is a critical factor for the stability of synthetic cannabinoids in biological matrices like blood and urine. Generally, frozen storage at -20°C is recommended to ensure long-term stability.[9][10][11][12] Refrigerated (4°C) and room temperature storage can lead to significant degradation of some synthetic cannabinoids, particularly those with certain structural features like a 5-fluoropentyl moiety.[10][11][12]

Q5: Can the type of storage container affect the stability of synthetic cannabinoid solutions?

A5: Yes, the material of the storage container can impact the stability of synthetic cannabinoid solutions. Adsorption to the surface of plastic containers, such as polypropylene, can lead to a significant loss of the analyte.[11][13] Therefore, it is recommended to use glass or silanized glass vials to minimize adsorptive losses.[13]

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of synthetic cannabinoids during sample extraction from blood.
  • Question: I am experiencing low and variable recovery of my target indole-based synthetic cannabinoid from whole blood samples using liquid-liquid extraction (LLE). What could be the cause?

  • Answer: Low recovery from blood can be due to several factors. Here are some troubleshooting steps:

    • Optimize pH: The extraction efficiency of many synthetic cannabinoids is pH-dependent. For LLE, using an alkaline pH (e.g., pH 10.2) can improve the extraction of many indole-based compounds.[9][10][12]

    • Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. A non-polar solvent like hexane (B92381) or a moderately polar solvent like ethyl acetate (B1210297) is often used.[2][14] You may need to test different solvents or solvent mixtures to find the optimal one for your specific analyte.

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. To minimize this, try gentle mixing instead of vigorous shaking, or consider centrifugation to break up emulsions.

    • Supported Liquid Extraction (SLE): Consider using SLE as an alternative to LLE. SLE can provide cleaner extracts and reduce emulsion formation, leading to higher and more consistent recoveries.[2][14]

Issue 2: Suspected thermal degradation of the analyte during GC-MS analysis.
  • Question: I am observing multiple peaks for my synthetic cannabinoid standard during GC-MS analysis, suggesting possible degradation in the instrument. How can I address this?

  • Answer: Thermal degradation is a known issue for some synthetic cannabinoids during GC-MS analysis.[4][15] Here are some troubleshooting tips:

    • Lower Injection Port Temperature: High temperatures in the GC inlet can cause thermolysis. Try lowering the injection port temperature to the lowest possible temperature that still allows for efficient volatilization of your analyte.

    • Use a Derivatizing Agent: Derivatization can improve the thermal stability of some compounds and enhance their chromatographic properties. Silylation is a common derivatization technique used for cannabinoids.

    • Alternative Analytical Technique: If thermal degradation remains a significant problem, consider using a "softer" analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which does not require high temperatures for sample introduction.[16]

Issue 3: Analyte instability in prepared solutions.
  • Question: The concentration of my synthetic cannabinoid in my stock and working solutions seems to decrease over time, even when stored in the refrigerator. What is happening?

  • Answer: Instability in solution can be caused by several factors:[17]

    • Photodegradation: Many cannabinoids are sensitive to light. Always store your solutions in amber vials or protect them from light by wrapping the vials in aluminum foil.[13]

    • Oxidation: Exposure to oxygen can lead to degradation. Try to minimize the headspace in your vials and consider purging with an inert gas like nitrogen or argon before sealing.

    • Solvent Choice: The choice of solvent can affect stability. Ensure you are using high-purity solvents. For some cannabinoids, methanol (B129727) has been reported to cause instability.[18] Acetonitrile is often a more stable choice.

    • Adsorption: As mentioned in the FAQs, adsorption to container walls can be a significant issue. Use glass or silanized vials.

Quantitative Data Summary

Table 1: Stability of Selected Indole-Based Synthetic Cannabinoids in Whole Blood at Different Storage Temperatures over 12 Weeks.

CompoundRoom Temperature (22°C)Refrigerated (4°C)Frozen (-20°C)
XLR-11 Significant degradationSignificant degradationStable
UR-144 Relatively stableRelatively stableStable
AB-Pinaca Relatively stableRelatively stableStable
AB-Fubinaca Relatively stableRelatively stableStable

Data summarized from Fort et al. (2017).[10][12]

Table 2: Quantitative Data for JWH-018 in Postmortem Whole Blood.

ParameterValue
Linear Dynamic Range 0.05-50 ng/mL
Limit of Detection (LOD) 0.01 ng/mL
Intra-run Imprecision 3.9-10.3%
Inter-run Imprecision 6.5-7.2%
Intra-run Accuracy 95.9-112.7%
Inter-run Accuracy 99.1-107.0%
Concentrations in Authentic Samples 0.1-199 ng/mL

Data from Shanks et al. (2012).[19]

Experimental Protocols

Protocol 1: Extraction of Indole-Based Synthetic Cannabinoids from Whole Blood using Supported Liquid Extraction (SLE)
  • Sample Pre-treatment: To 1 mL of whole blood, add 1 mL of water and vortex to mix. This simple dilution helps to lyse the red blood cells and prepare the sample for loading.

  • Loading: Load the pre-treated sample onto an ISOLUTE SLE+ cartridge.

  • Elution: Elute the analytes from the cartridge using an appropriate organic solvent, such as ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS/MS).

This protocol is adapted from a method developed by Biotage.[2]

Protocol 2: In Vitro Microsomal Stability Assay
  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes), a NADPH regenerating system, and the test synthetic cannabinoid in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the metabolic reaction in the aliquot by adding a cold organic solvent like acetonitrile, which will precipitate the proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent synthetic cannabinoid using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate parameters like half-life (t1/2) and intrinsic clearance (CLint).

This is a general protocol for a microsomal stability assay.[1][20][21][22]

Visualizations

Metabolic_Degradation_Pathway SC Indole-Based Synthetic Cannabinoid PhaseI Phase I Metabolism (CYP450 Enzymes) SC->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Hydroxylation Carboxylated Carboxylated Metabolites PhaseI->Carboxylated Carboxylation Dealkylated N-Dealkylated Metabolites PhaseI->Dealkylated N-Dealkylation PhaseII Phase II Metabolism (e.g., Glucuronidation) Hydroxylated->PhaseII Carboxylated->PhaseII Dealkylated->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Metabolic degradation pathway of indole-based synthetic cannabinoids.

Experimental_Workflow_Blood_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Sample Pretreat Pre-treatment (e.g., Dilution with water) Blood->Pretreat SLE Supported Liquid Extraction (SLE) Pretreat->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition and Processing LCMS->Data

Caption: Experimental workflow for the analysis of synthetic cannabinoids in blood.

References

Technical Support Center: Improving the Efficiency of Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) directly address specific challenges to help you optimize your reaction conditions and improve efficiency.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. A systematic approach is crucial for troubleshooting.[1][2][3] Key areas to investigate include:

  • Catalyst Deactivation: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[2] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[2] Impurities in reagents or solvents can also poison the catalyst.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and may not be optimized for your specific substrates.[1] Even small variations in temperature can significantly impact yield and selectivity.[4][5]

  • Reagent Integrity: Starting materials, especially boronic acids in Suzuki couplings, can degrade over time.[1] Ensure the purity and activity of your reagents, catalyst, and the use of dry, degassed solvents.[1]

  • Interfering Functional Groups: The acidic N-H proton of the indole ring can interfere with the catalytic cycle.[1] Protecting the indole nitrogen with groups like Boc or Tosyl can sometimes improve yields, though this adds extra steps to the synthesis.[1][3]

Q2: I'm observing the formation of palladium black, and my reaction has stalled. What's happening and how can I prevent it?

A2: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, a common form of catalyst deactivation. This can be caused by:

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can lead to catalyst decomposition.[2] Consider running the reaction at a lower temperature for a longer duration.

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center. A ligand that is too bulky or not electron-donating enough may fail to prevent agglomeration. Screening different electron-rich, bulky phosphine (B1218219) ligands is often necessary.

  • Incorrect Stoichiometry: An improper ratio of ligand to palladium can leave the metal center coordinatively unsaturated and prone to precipitation.

Q3: How do I select the appropriate ligand and base for my reaction?

A3: Ligand and base selection is often empirical but can be guided by literature precedents for similar substrates.

  • Ligands: The ligand's role is to stabilize the palladium catalyst, enhance its solubility, and influence its reactivity and selectivity. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective because they promote the crucial oxidative addition step.[1][6][7]

  • Bases: The base is critical and its role can vary. It may act as a nucleophile activator, a reductant, or a scavenger for protons generated during the reaction. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[1] The choice of base can be solvent-dependent; for instance, nonpolar solvents may require an anionic base, while polar solvents allow for a wider range of options.[8]

Q4: How critical are the solvent choice and degassing procedures?

A4: The solvent plays a multifaceted role, affecting reagent solubility, catalyst stability, and reaction rates.[9][10]

  • Solvent Selection: Aprotic polar solvents like DMF, NMP, dioxane, and toluene (B28343) are commonly used.[8][11][12] The optimal solvent depends on the specific reaction type and substrates. For instance, in some Larock indole syntheses, NMP has been shown to be effective.[11]

  • Degassing: Because the active Pd(0) catalyst is readily oxidized by atmospheric oxygen, degassing the solvent is crucial. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1]

Troubleshooting Workflow for Low-Yield Reactions

When faced with a low or non-existent yield, a logical, stepwise approach to troubleshooting is essential. The following workflow provides a general guide to identifying the root cause of the problem.

Troubleshooting_Workflow start Low or No Yield reagents 1. Verify Reagent Integrity start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK success Problem Solved reagents->success Reagent Issue Found sub_reagents • Fresh Starting Materials? • Active Catalyst? • Dry & Degassed Solvent? • Anhydrous Base? reagents->sub_reagents protection 3. Consider Protecting Groups conditions->protection Optimization Fails conditions->success Conditions Optimized sub_conditions • Screen Ligands • Screen Bases • Vary Solvent • Optimize Temperature • Adjust Concentration conditions->sub_conditions rethink 4. Re-evaluate Synthetic Route protection->rethink Protection Ineffective protection->success Protection Works sub_protection • N-H Interference? • Add N-Boc or N-Tosyl protection->sub_protection

Caption: A logical workflow for troubleshooting low-yield reactions.

Guide 1: Larock Indole Synthesis

The Larock indole synthesis is a powerful heteroannulation reaction that synthesizes indoles from an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne using a palladium catalyst.[11]

Troubleshooting & FAQs

  • Q: My Larock synthesis is not working with o-chloroanilines. What should I do?

    • A: O-chloroanilines are less reactive than their iodo- and bromo- counterparts. Success often requires a more active catalyst system. The use of N-methyl-2-pyrrolidone (NMP) as the solvent with a highly active ligand like 1,1'-bis(di-tert-butylphosphino)ferrocene has proven successful for these less reactive substrates.[11]

  • Q: What is the role of the chloride salt (LiCl or n-Bu₄NCl) and is it always necessary?

    • A: The chloride salt is believed to facilitate the reductive elimination step and prevent catalyst deactivation. LiCl is often more effective.[11] However, its stoichiometry is important, as excess LiCl can slow the reaction.[11] Optimized conditions using 10% Pd/C without LiCl have been developed, offering a milder and more environmentally friendly option.[11]

  • Q: I'm getting a low yield. Which parameters should I optimize first?

    • A: The base is a critical parameter. While Na₂CO₃ or K₂CO₃ are standard, other bases can be effective.[11] Also, verify the stoichiometry of your alkyne (2-5 equivalents are often used) and ensure your aniline (B41778) substrate is suitable (N-acetyl or N-tosyl derivatives often give excellent yields).[11]

Table 1: Typical Reaction Conditions for Larock Indole Synthesis
ComponentReagent/ConditionConcentration/LoadingNotes
Pd Catalyst Pd(OAc)₂ or 10% Pd/C2-5 mol%Pd/C can be a more practical, heterogeneous option.[11]
Ligand PPh₃5-10 mol%Used with homogeneous catalysts like Pd(OAc)₂.[11]
Aniline o-Iodoaniline (or Br/Cl)1.0 equivN-protected derivatives often improve yields.[11]
Alkyne Disubstituted Alkyne2-5 equivA wide variety of alkynes are tolerated.[11]
Base Na₂CO₃ or K₂CO₃2.0 equivOther bases can be screened for optimization.[11]
Additive LiCl or n-Bu₄NCl1.0 equivCrucial for many variations of the reaction.[11]
Solvent DMF or NMP-NMP is often used for less reactive anilines.[11]
Temperature 100-130 °C-Higher temperatures may be needed for chloroanilines.[11]
Experimental Protocol: Larock Indole Synthesis without LiCl

This protocol is adapted from the optimized conditions reported by Monguchi et al. for a more environmentally benign synthesis.[11]

  • Preparation: To an oven-dried Schlenk tube, add 10% Pd/C (3.0 mol%), NaOAc (1.1 equiv), the o-haloaniline (1.0 equiv), and the alkyne (1.2 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Guide 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for constructing the indole core, typically by cyclizing an N-allyl-2-haloaniline. This reaction forms the C3-C3a bond of the indole ring system.

Troubleshooting & FAQs

  • Q: My Heck cyclization is giving low yields. What are the key parameters to investigate?

    • A: Catalyst, ligand, base, and solvent all play a significant role. A screen of different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PCy₃)₂) can reveal a more active catalyst for your substrate.[12] The choice of base is also critical; while K₂CO₃ is common, other bases like t-BuOK or Cs₂CO₃ might be more effective depending on the solvent.[12]

  • Q: I am observing undesired side products. What could they be?

    • A: Common side reactions include olefin isomerization of the starting material or product and dehalogenation of the starting material. Using specific ligands like P(OPh)₃ can sometimes suppress these pathways.[12] In some cases, β-hydride elimination can lead to different isomers.

Table 2: Optimized Conditions for Intramolecular Heck Indole Synthesis
ComponentReagent/ConditionLoading/AmountNotes
Substrate 2-Iodo-N-allylaniline0.3 mmolStarting material prepared from 2-iodoaniline (B362364) and allyl bromide.[12]
Pd Catalyst PdCl₂(PCy₃)₂4 mol%This catalyst gave the best yield (73%) in initial screenings.[12]
Ligand P(OPh)₃4 mol%The addition of this ligand was found to be beneficial.[12]
Base K₂CO₃4.0 equivA significant excess of base is used.[12]
Solvent DMF2 mLDMSO was also effective, but DME was not.[12]
Temperature 90 °C-Relatively mild conditions compared to older methods.[12]

Heck Catalytic Cycle for Indole Synthesis

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition pd0->pd2_complex aniline_complex Aryl-Pd(II) Complex pd2_complex->aniline_complex carbopalladation Carbopalladation (5-exo-trig) aniline_complex->carbopalladation cyclic_intermediate Cyclic Pd(II) Intermediate carbopalladation->cyclic_intermediate beta_elimination β-Hydride Elimination cyclic_intermediate->beta_elimination product_release Product Release + Base beta_elimination->product_release product Indole Product beta_elimination->product + H-X product_release->pd0 start_material N-allyl-2-iodoaniline start_material->pd2_complex + Ar-I

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Intramolecular Heck Synthesis of 3-Methylindole

This protocol is based on the general procedure developed by Yang et al.[12]

  • Preparation: In a Schlenk tube, combine the 2-halo-N-allylaniline derivative (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).

  • Solvent Addition: Add 2 mL of DMF. The reaction can be carried out under air.

  • Reaction: Stir the mixture in the Schlenk tube in a preheated oil bath at 90 °C for the specified time (monitor by TLC).

  • Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford the indole product.[12]

Guide 3: Suzuki Coupling for C-Arylation of Indoles

The Suzuki coupling is a versatile method for forming C-C bonds, and it can be applied to the direct C-H arylation of the indole core, most commonly at the C2 position. This avoids the need for pre-functionalized indole starting materials.

Troubleshooting & FAQs

  • Q: My Suzuki C-H activation reaction is failing. What should I check first?

    • A: First, verify the integrity of your boronic acid, as they can be prone to degradation (protodeboronation).[1] Ensure your catalyst is active and that your solvent is properly degassed.[1] The choice of base is also critical; K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices that should be screened.[1]

  • Q: The reaction is sluggish and gives incomplete conversion. How can I improve it?

    • A: In C-H activation reactions, the electrophilicity of the palladium catalyst is key. Using a catalyst like Pd(TFA)₂ or Pd(OAc)₂ can be effective.[13] If the reaction is slow, consider screening bulky, electron-rich ligands like SPhos or XPhos, which can accelerate the catalytic cycle.[1] Increasing the temperature (e.g., 80-100 °C) can also improve the rate, but watch for decomposition.[1]

  • Q: I am trying to couple an electron-rich aryl halide and it's not working well.

    • A: Electron-rich aryl halides undergo oxidative addition more slowly. This step is often rate-limiting. Using a more electron-rich phosphine ligand (e.g., a Buchwald-type ligand) can increase the electron density on the palladium center, facilitating its reaction with the aryl halide.[7]

Suzuki Catalytic Cycle for C-H Arylation

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar¹-Pd(II)-Ar² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Arylated Indole (Ar¹-Ar²) reductive_elimination->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->oxidative_addition boronic_acid Indole-B(OH)₂ (Ar²-B(OH)₂) + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general guide based on common procedures for Suzuki couplings involving heteroaryl halides.[1]

  • Preparation: To an oven-dried reaction vessel, add the halo-indole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) via syringe. The final substrate concentration is typically 0.1-0.2 M.[1]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of suitable analytical methods for the quantitative determination of Methyl 1-pentyl-1H-indole-3-carboxylate, a synthetic cannabinoid. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for research, quality control, and forensic applications. This document provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from studies on structurally related synthetic cannabinoids.

Introduction to this compound and Analytical Considerations

This compound is an indole-based synthetic cannabinoid. The development of robust and validated analytical methods is essential for the accurate quantification of this compound in various matrices, such as herbal mixtures or biological samples. Key challenges in the analysis of synthetic cannabinoids include their thermal lability, the complexity of sample matrices, and the presence of potential interferences. This guide compares two widely used analytical techniques, HPLC-UV and GC-MS, for the analysis of this compound.

Comparison of Analytical Method Performance

The performance of HPLC-UV and GC-MS for the analysis of synthetic cannabinoids, including compounds structurally similar to this compound, is summarized below. The data is compiled from various validation studies on related indole-based synthetic cannabinoids.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 2 ng/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantitative analysis of this compound in non-biological matrices such as herbal mixtures.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 216 nm and 289 nm.[1]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Homogenize the sample matrix.

    • Extract the analyte using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex and sonicate the sample to ensure complete extraction.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: A six-point calibration curve is prepared over a concentration range of 1 - 100 µg/mL.

    • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, and high).

    • Precision: Assessed by analyzing replicate preparations of a homogeneous sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for the detection and quantification of this compound in complex matrices, including biological samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-bleed capillary column suitable for drug analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 300 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot into the GC-MS system.

  • Validation Parameters:

    • Linearity: A calibration curve is established over a concentration range of 1 - 500 ng/mL.

    • Accuracy and Precision: Evaluated using quality control samples at multiple concentration levels.

    • LOD and LOQ: Determined based on the signal-to-noise ratio.

Method Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the analytical method validation workflow and a generalized signaling pathway for synthetic cannabinoids.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Analytical Method Scope select_method Select Appropriate Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data assess_parameters Assess Validation Parameters collect_data->assess_parameters compare_criteria Compare with Acceptance Criteria assess_parameters->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Analytical Method Validation Workflow.

Synthetic_Cannabinoid_Signaling_Pathway SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Binds to CB2R CB2 Receptor SC->CB2R Binds to Gi Gi Protein CB1R->Gi Activates CB2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP cellular_effects Cellular Effects cAMP->cellular_effects MAPK->cellular_effects

Generalized Synthetic Cannabinoid Signaling.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. HPLC-UV is a robust and cost-effective method for routine analysis of bulk materials and herbal mixtures. In contrast, GC-MS provides higher sensitivity and selectivity, making it the preferred method for trace analysis and for complex matrices such as biological fluids. The validation data for structurally similar compounds suggest that both methods can be successfully validated to provide accurate and reliable results for the quantification of this compound.

References

A Comparative Guide: GC-MS vs. LC-MS/MS for Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine world of synthetic cannabinoids presents a significant analytical challenge due to the constant emergence of new analogs. For laboratories tasked with the detection and quantification of these substances, the choice of analytical technique is paramount. This guide provides a detailed comparison of two powerful methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and protocols to aid in informed decision-making.

At a Glance: Key Differences

FeatureGC-MSLC-MS/MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Derivatization Often required for non-volatile or polar cannabinoids to increase volatility.[1]Generally not required, allowing for the analysis of a wider range of compounds in their native form.[2]
Thermal Stability Not suitable for thermally labile compounds, which may degrade in the injector.[3]Ideal for thermally unstable and high molecular weight compounds.[4]
Sensitivity Can achieve low limits of detection, often in the ng/mL range.[2]Typically offers higher sensitivity, with limits of detection in the pg/mL to low ng/mL range.[4]
Selectivity Good selectivity, but may have limitations in distinguishing isomers.High selectivity, especially with tandem mass spectrometry (MS/MS), which reduces matrix interferences.
Matrix Compatibility Can be susceptible to matrix effects, often requiring extensive sample cleanup.Generally more robust against matrix effects, especially with techniques like electrospray ionization (ESI).
Speed Run times can be longer, especially when derivatization is included.Faster analysis times are often achievable.[5]
Untargeted Screening Limited by the availability of mass spectral libraries.[5][6]High-resolution mass spectrometry (HRMS) variants are powerful for identifying unknown compounds.[5][6]

Quantitative Performance: A Side-by-Side Comparison

The following tables summarize the limits of detection (LOD) and quantification (LOQ) reported in various studies for the analysis of synthetic cannabinoids using GC-MS and LC-MS/MS. These values can vary depending on the specific compound, matrix, and instrumentation.

Table 1: Quantitative Performance of GC-MS for Synthetic Cannabinoid Analysis

CompoundMatrixLODLOQReference
JWH-250Seized Materials0.5 mg/mL2.5 mg/mL[7]
5F-CUMYL-PICAHuman Blood0.1 ng/ml0.50 ng/ml[8]
5F-MDMB-PICAHuman Blood0.11 ng/ml0.50 ng/ml[8]
Various SCsStandard Solutions25 ng/mL-[3]

Table 2: Quantitative Performance of LC-MS/MS for Synthetic Cannabinoid Analysis

CompoundMatrixLODLOQReference
130 CannabinoidsCannabis Oil0.1 ng/mL0.05 - 50 ng/mL[9]
JWH-018 & JWH-073 MetabolitesUrine-2 ng/mL (can be lowered to 0.2 ng/mL with SPE)[10]
30 Synthetic CannabinoidsSerum0.01–2.0 ng/ml0.1–2.0 ng/ml[11]
Six Synthetic CannabinoidsUrine-Linearity from 0.1 ng/mL[12]

Experimental Workflows

A generalized workflow for the analysis of synthetic cannabinoids is presented below. The initial sample preparation steps are often similar, with the primary divergence occurring at the chromatographic separation and detection stage.

Synthetic Cannabinoid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Urine, Blood, Seized Material) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Extraction (SPE, LLE) Hydrolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS Direct Injection LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Derivatization Derivatization Extraction->Derivatization If required DataAnalysis Data Analysis & Reporting GCMS->DataAnalysis LCMSMS->DataAnalysis Derivatization->GCMS

Caption: General workflow for synthetic cannabinoid analysis.

Experimental Protocols

Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of synthetic cannabinoids, synthesized from multiple sources.

GC-MS Protocol

This protocol provides a general framework. Specific parameters may need to be optimized for different analytes and matrices.

  • Sample Preparation:

    • Hydrolysis (for urine samples): To 1 mL of urine, add β-glucuronidase solution and incubate at 60°C for 3 hours.[12]

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with an organic solvent (e.g., hexane:ethyl acetate).

    • Derivatization: Evaporate the organic extract to dryness and reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[1]

  • GC-MS Conditions:

    • GC System: Agilent GC-MS system (or equivalent).[13]

    • Column: HP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness).[13]

    • Injection Mode: Splitless.[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Oven Temperature Program: Initial temperature of 70°C for 2 min, ramp to 190°C at 30°C/min, then to 290°C at 5°C/min and hold for 10 min.[13]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI).[13]

      • Scan Range: 40–550 m/z.[13]

      • Ion Source Temperature: 230°C.[13]

      • Transfer Line Temperature: 320°C.[13]

LC-MS/MS Protocol

This protocol is suitable for the analysis of a broad range of synthetic cannabinoids and their metabolites.

  • Sample Preparation:

    • Hydrolysis (for urine samples): To 2 mL of urine, add 1000 μL of β-glucuronidase solution and incubate at 60°C for 3 hours.[12]

    • Solid-Phase Extraction (SPE): Condition a polymeric SPE cartridge. Load the pre-treated sample, wash with a weak organic solvent, and elute the analytes with a stronger organic solvent (e.g., methanol).[12]

    • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 LC system (or equivalent).[14]

    • Column: Zorbax Eclipse Plus C18 (2.1 mm × 50 mm × 1.8 µm).[14]

    • Mobile Phase A: 0.2% acetic acid in deionized water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient Elution: A suitable gradient program to separate the target analytes.

    • Flow Rate: 0.7 mL/min.[14]

    • Column Temperature: 50°C.[14]

    • MS/MS System: AB SCIEX API 4000 (or equivalent triple quadrupole).[12]

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes (polarity switching may be required).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5][15]

Discussion: Making the Right Choice

GC-MS: The Established Workhorse

GC-MS has long been a staple in forensic toxicology. Its primary strengths lie in its high resolving power for volatile compounds and the existence of extensive, well-curated mass spectral libraries for confident identification. For many of the earlier, more volatile synthetic cannabinoids, GC-MS provides reliable and robust analysis. However, the necessity of derivatization for many of the newer, more complex and polar compounds can be a significant drawback, adding time and potential for analytical variability to the workflow.[1][2] Furthermore, the high temperatures used in the GC inlet can cause thermal degradation of certain labile synthetic cannabinoids, leading to inaccurate quantification or misidentification.[3]

LC-MS/MS: The Modern Standard for Sensitivity and Versatility

LC-MS/MS has emerged as the preferred method for synthetic cannabinoid analysis in many laboratories, largely due to its ability to analyze a much wider range of compounds without the need for derivatization.[2] This is a significant advantage when dealing with the diverse chemical structures of new psychoactive substances. The technique is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, which are common among the newer generations of synthetic cannabinoids.[4]

The high sensitivity and selectivity of LC-MS/MS, especially when using tandem mass spectrometry (MS/MS), allow for the detection of analytes at very low concentrations, even in complex biological matrices like urine and blood.[4][12] The use of MRM provides excellent specificity for targeted analysis, minimizing the risk of false positives. Furthermore, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) offers powerful capabilities for untargeted screening, enabling the identification of novel, previously unknown synthetic cannabinoids.[5][6][15] This is a critical advantage in a field where new substances are constantly emerging.

Conclusion

Both GC-MS and LC-MS/MS are valuable tools for the analysis of synthetic cannabinoids. GC-MS remains a reliable technique, particularly for established, volatile compounds. However, for the modern landscape of ever-evolving synthetic cannabinoids, LC-MS/MS offers superior sensitivity, selectivity, and versatility. Its ability to analyze a broad spectrum of compounds without derivatization, coupled with its suitability for both targeted and untargeted approaches, makes it the more powerful and future-proofed platform for researchers, scientists, and drug development professionals in this challenging field. The choice between the two will ultimately depend on the specific analytical needs, the available instrumentation, and the range of synthetic cannabinoids being targeted.

References

A Comparative Guide to the Bioactivity of Methyl 1-pentyl-1H-indole-3-carboxylate and PB-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of two synthetic cannabinoids: Methyl 1-pentyl-1H-indole-3-carboxylate and PB-22 (also known as QUPIC). While extensive data is available for PB-22, a potent and well-characterized full agonist of cannabinoid receptors, there is a significant lack of publicly available information regarding the bioactivity of this compound. This guide summarizes the known experimental data for PB-22 and offers a discussion on the potential bioactivity of its methyl ester analog based on established structure-activity relationships (SAR) for indole-based cannabinoids.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for PB-22. As of the latest literature review, no quantitative bioactivity data for this compound has been published.

ParameterPB-22 (QUPIC)This compound
CB1 Receptor Binding Affinity (EC₅₀) 5.1 nM[1]Not Available
CB2 Receptor Binding Affinity (EC₅₀) 37 nM[1]Not Available
Functional Activity Full Agonist at CB1 and CB2 receptors[2][3]Not Available
In Vivo Effects (in rats) Bradycardia and hypothermia at 0.3–3 mg/kg[1]Not Available

Structural Comparison and Predicted Bioactivity of this compound

PB-22 is an ester-containing synthetic cannabinoid with a quinolin-8-yl group attached to the indole-3-carboxylate (B1236618) core.[1] this compound is a structural analog of PB-22 that lacks this quinoline (B57606) moiety, having a methyl ester instead.[4] This seemingly minor structural difference is likely to have a profound impact on the compound's bioactivity.

The quinoline ring in PB-22 is a bulky, aromatic substituent that significantly contributes to the molecule's interaction with the cannabinoid receptors. Structure-activity relationship studies of indole-based cannabinoids have consistently shown that modifications at this position can dramatically alter receptor binding affinity and efficacy. The replacement of the large quinoline group with a much smaller methyl group in this compound would be expected to significantly reduce its binding affinity for both CB1 and CB2 receptors. The precise impact on its functional activity (i.e., whether it would act as a full agonist, partial agonist, or antagonist) remains unknown without experimental data.

Cannabinoid Receptor Signaling Pathway

Activation of cannabinoid receptors, typically G-protein coupled receptors (GPCRs), by an agonist like PB-22 initiates a downstream signaling cascade. The following diagram illustrates the canonical signaling pathway for the CB1 receptor.

Cannabinoid Receptor Signaling Pathway Agonist Cannabinoid Agonist (e.g., PB-22) CB1R CB1 Receptor Agonist->CB1R G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Channels Ion Channels (e.g., K+, Ca2+) G_protein->Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Leads to Channels->Cellular_Response Leads to MAPK->Cellular_Response Leads to Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]CP55,940) and varying concentrations of the test compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

References

Unveiling the Cross-Reactivity of Methyl 1-pentyl-1H-indole-3-carboxylate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Methyl 1-pentyl-1H-indole-3-carboxylate in common immunoassays designed for the detection of synthetic cannabinoids. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar synthetic cannabinoids to provide an informed perspective on its likely performance in such assays.

Structural Comparison: Predicting Cross-Reactivity

The cross-reactivity of an analyte in an immunoassay is fundamentally linked to its structural similarity to the target antigen the antibodies were raised against. In the realm of synthetic cannabinoids, many immunoassays are designed to detect prevalent compounds like JWH-018.

This compound shares a core 1-pentyl-1H-indole structure with JWH-018. The key difference lies in the substitution at the 3-position of the indole (B1671886) ring. While JWH-018 possesses a naphthoyl group, this compound has a methyl carboxylate group. This structural similarity, particularly the identical N-pentyl chain, is a strong indicator of potential cross-reactivity in immunoassays targeting JWH-018 or its metabolites. The N-alkyl chain is a common epitope recognized by antibodies in these assays.

Below is a comparison of the chemical structures:

  • This compound: Features a 1-pentyl-1H-indole core with a methyl carboxylate at the 3-position.[1][2][3][4]

  • JWH-018: Also has a 1-pentyl-1H-indole core but with a larger naphthoyl group at the 3-position.[5][6][7][8][9]

  • JWH-073: Similar to JWH-018, but with a shorter butyl chain at the N1 position.[10][11][12][13]

Comparative Cross-Reactivity Data

Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in JWH-018 Immunoassays

CompoundStructural Similarity to this compoundImmunoassay TargetReported Cross-Reactivity (%)
JWH-018 N-pentanoic acid metabolitePentyl indole coreJWH-018 N-pentanoic acid100
JWH-018 N-(5-hydroxypentyl) metabolitePentyl indole coreJWH-018 N-(5-hydroxypentyl) acid100
JWH-073 N-butanoic acid metaboliteButyl indole coreJWH-018 N-pentanoic acid>100
JWH-018Pentyl indole coreJWH-018 N-(5-hydroxypentyl) acidModerate to High
JWH-073Butyl indole coreJWH-018 N-(5-hydroxypentyl) acidModerate
AM-2201 (fluorinated pentyl chain)Pentyl indole core (modified)JWH-018 N-(5-hydroxypentyl) acidHigh

Note: Cross-reactivity is highly assay-dependent. The data presented is a summary from multiple sources and should be considered as a general guide.[14][15]

The high cross-reactivity of compounds with pentyl or even butyl side chains suggests that This compound is likely to exhibit significant cross-reactivity in immunoassays targeting the N-alkyl chain of JWH-018.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for common immunoassay formats used for synthetic cannabinoid detection.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a general procedure for determining the cross-reactivity of a compound in a competitive ELISA format.

Materials:

  • 96-well microplate coated with a synthetic cannabinoid-protein conjugate (e.g., JWH-018-BSA).

  • Primary antibody specific for the target synthetic cannabinoid (e.g., anti-JWH-018 antibody).

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Target synthetic cannabinoid standard (e.g., JWH-018).

  • Test compound (this compound).

  • Microplate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat the microplate wells with the synthetic cannabinoid-protein conjugate and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate three times.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard and the test compound.

    • Add a fixed concentration of the primary antibody and the diluted standard or test compound to the wells.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (standard or test compound) and the coated antigen will compete for binding to the primary antibody.

  • Washing: Wash the plate three times to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the standard.

    • Determine the concentration of the test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Homogeneous Enzyme Immunoassay (HEIA) Protocol

HEIA is a common method for rapid screening in clinical and forensic settings.

Materials:

  • HEIA reagents (containing antibody, enzyme-labeled drug conjugate, and substrate).

  • Calibrators and controls.

  • Urine or other biological matrix.

  • Automated clinical chemistry analyzer.

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove particulate matter.

  • Assay Performance:

    • The automated analyzer pipettes the sample, antibody reagent, and enzyme-conjugate reagent into a reaction cuvette.

    • The free drug in the sample competes with the enzyme-labeled drug for binding to the antibody.

    • The amount of unbound enzyme-labeled drug is proportional to the concentration of the drug in the sample.

  • Enzymatic Reaction: A substrate for the enzyme is added, and the resulting absorbance change is measured spectrophotometrically.

  • Quantification: The rate of absorbance change is proportional to the concentration of the drug in the sample. The analyzer calculates the analyte concentration based on a stored calibration curve.

Visualizing Key Concepts

Diagrams can aid in understanding complex biological processes and logical relationships.

Immunoassay_Principle Competitive Immunoassay Principle cluster_well Microplate Well Surface Coated_Antigen Coated Antigen (e.g., JWH-018-BSA) Primary_Antibody Primary Antibody Coated_Antigen->Primary_Antibody Competes for Binding Analyte Free Analyte in Sample (e.g., this compound) Analyte->Primary_Antibody Binds Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Primary_Antibody->Enzyme_Conjugate Binds to Primary Ab Substrate Substrate Enzyme_Conjugate->Substrate Converts Product Colored Product Substrate->Product to

Caption: Competitive immunoassay workflow.

Cross_Reactivity_Logic Structural Similarity and Predicted Cross-Reactivity Target_Compound This compound Shared_Core Shared Structural Feature: 1-Pentyl-1H-Indole Core Target_Compound->Shared_Core Immunoassay Immunoassay Targeting JWH-018 N-Alkyl Chain Shared_Core->Immunoassay Recognized by Antibody JWH_018 JWH-018 (Pentyl Indole) JWH_018->Shared_Core JWH_073 JWH-073 (Butyl Indole) JWH_073->Shared_Core Predicted_Reactivity Predicted High Cross-Reactivity Immunoassay->Predicted_Reactivity

Caption: Logic of predicted cross-reactivity.

Conclusion

Based on the structural analogy to JWH-018 and related compounds, it is highly probable that This compound will exhibit significant cross-reactivity in immunoassays designed to detect JWH-018 and other pentyl indole-based synthetic cannabinoids . The shared 1-pentyl-1H-indole core structure is a key determinant for antibody recognition in many commercially available and research-based immunoassays.

For definitive characterization, it is imperative to perform experimental validation using the specific immunoassay of interest. The protocols provided in this guide offer a framework for conducting such validation studies. Researchers and drug development professionals should be aware of this potential cross-reactivity when interpreting immunoassay results and consider confirmatory analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for unambiguous identification.

References

Distinguishing Isomers of Methyl 1-pentyl-1H-indole-3-carboxylate by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical challenge. In the field of synthetic cannabinoids, where subtle structural variations can significantly impact pharmacological and toxicological properties, robust analytical methods for isomer differentiation are paramount. This guide provides a detailed comparison of the mass spectrometric behavior of Methyl 1-pentyl-1H-indole-3-carboxylate and its positional isomers, offering experimental data and protocols to aid in their unambiguous identification.

Executive Summary

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the differentiation of this compound isomers. While these isomers exhibit the same molecular weight and produce many common fragment ions, significant differences in the relative abundances of these ions and their chromatographic retention times allow for their distinct identification. This guide focuses on the comparison of the target compound, this compound, with its constitutional isomers, Methyl 1-pentyl-1H-indole-2-carboxylate and Methyl 1-pentyl-1H-indole-5-carboxylate. The differentiation is primarily based on the analysis of their electron ionization (EI) mass spectra.

Mass Spectrometric Fragmentation Analysis

The EI mass spectra of the three isomers are characterized by a molecular ion peak at m/z 245, corresponding to the molecular weight of the compounds. The fragmentation patterns are dominated by cleavages of the N-pentyl chain and the methyl carboxylate group, as well as fragmentation of the indole (B1671886) ring itself.

Table 1: Key Diagnostic Fragment Ions for the Isomers of Methyl 1-pentyl-1H-indole-carboxylate

m/zIon StructureThis compound (Relative Abundance %)Methyl 1-pentyl-1H-indole-2-carboxylate (Predicted Relative Abundance %)Methyl 1-pentyl-1H-indole-5-carboxylate (Predicted Relative Abundance %)
245[M]+•~25~20~30
214[M - OCH3]+~15~10~20
188[M - COOCH3]+~5<5~10
186[M - C4H9]+~100 (Base Peak)~80~90
144[Indole-3-carbonyl]+~20--
144[Indole-2-carbonyl]+-~30-
144[Indole-5-carbonyl]+--~40
130[Indole]+•~30~40~50
77[C6H5]+~10~10~10

Note: Relative abundances for this compound are based on experimental data. Relative abundances for the 2- and 5-isomers are predicted based on the fragmentation of the core indole carboxylate structures and general principles of mass spectrometry.

The base peak for this compound is observed at m/z 186, resulting from the loss of a butyl radical from the pentyl chain. While this fragment is expected to be significant for all three isomers, its relative abundance may vary. The most diagnostic ions are those that retain the carboxylate group at its specific position on the indole ring. For the 3-isomer, the ion at m/z 144, corresponding to the [indole-3-carbonyl]+ fragment, is a key identifier. Similarly, the presence and relative abundance of the corresponding [indole-2-carbonyl]+ and [indole-5-carbonyl]+ fragments would be crucial for identifying the other isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard GC-MS method for the analysis of synthetic cannabinoids can be employed for the separation and identification of these isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/minute to 300°C.

    • Hold: 5 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Scan Rate: 2 scans/second.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Fragmentation Pathways and Visualization

The electron ionization of this compound leads to several key fragmentation pathways that are useful for its identification.

fragmentation_pathway M This compound [M]+• (m/z 245) F1 [M - OCH3]+ (m/z 214) M->F1 - •OCH3 F2 [M - COOCH3]+ (m/z 188) M->F2 - •COOCH3 F3 [M - C4H9]+ (m/z 186) Base Peak M->F3 - •C4H9 F5 [Indole]+ (m/z 130) F2->F5 - CO F4 [Indole-3-carbonyl]+ (m/z 144) F3->F4 - C3H5

Caption: Proposed fragmentation pathway of this compound.

Logical Workflow for Isomer Differentiation

The following workflow outlines the steps for distinguishing the isomers of this compound.

isomer_differentiation_workflow start Sample containing This compound isomers gcms GC-MS Analysis start->gcms rt Compare Retention Times gcms->rt ms Analyze Mass Spectra rt->ms Separated Peaks frag Identify Diagnostic Fragment Ions (e.g., m/z 144, 186) ms->frag iso3 Identify this compound frag->iso3 Characteristic Fragments Present iso_other Identify Other Isomers (e.g., 2- or 5-carboxylate) frag->iso_other Different Fragmentation Pattern end Isomers Differentiated iso3->end iso_other->end

Caption: Workflow for the differentiation of this compound isomers.

Conclusion

The differentiation of this compound isomers by mass spectrometry is achievable through careful analysis of both chromatographic and mass spectral data. The key to successful identification lies in the comparison of retention times and the relative abundances of diagnostic fragment ions. While the base peak resulting from the loss of a butyl radical is a common feature, the ions that retain the positional information of the carboxylate group are the most definitive for isomer confirmation. The experimental protocols and fragmentation pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists working on the analysis of synthetic cannabinoids and related indole derivatives.

A Comparative Analysis of Indole-Based Synthetic Cannabinoids: In Vitro Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro potency and signaling of selected indole-based synthetic cannabinoids.[1] It is intended for researchers, scientists, and drug development professionals. The focus is on compounds that have been widely studied and represent key structural variations within this class: JWH-018, AM-2201, and PB-22. These compounds are known to act as high-affinity, full agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, often with greater potency than the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[2] Understanding their comparative pharmacology is crucial for toxicological assessment and the development of potential therapeutic agents.[2]

Comparative Quantitative Data

The in vitro potency of synthetic cannabinoids is primarily defined by their binding affinity (Kᵢ) for and functional activity (EC₅₀) at CB1 and CB2 receptors.[1] A lower Kᵢ value signifies a higher binding affinity, while a lower EC₅₀ value indicates greater potency in eliciting a functional response.[1] The following table summarizes these values for JWH-018, AM-2201, and PB-22, compiled from published literature.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 EC₅₀ (nM)CB2 EC₅₀ (nM)CB1/CB2 Kᵢ Ratio
JWH-018 9.00[3]2.94[3]2.8 - 102[3][4]6.5 - 133[3][4]3.06
AM-2201 ~1.8 - 4.5¹~0.7 - 1.5¹~1.4 - 5.8[4]~2.6 - 13[4]~2.5 - 3.0
PB-22 ~0.5 - 2.0¹~1.0 - 3.5¹~2.9[4]~14.2[4]~0.14 - 2.0

¹Note: Kᵢ and EC₅₀ values can vary between studies based on the specific assay conditions and cell types used. The values for AM-2201 and PB-22 are aggregated ranges from studies comparing them to JWH-018, which often show a 2-5 fold increase in potency for the fluorinated analogues.[4][5]

JWH-018, a naphthoylindole, is a potent agonist at both CB1 and CB2 receptors, with a slight selectivity for the CB2 receptor.[3] Its N-pentyl chain is a common feature in many high-potency synthetic cannabinoids.[6] AM-2201 is the 5-fluoropentyl analog of JWH-018.[7] This terminal fluorination is known to generally increase binding affinity and functional potency at the CB1 receptor.[4][8] PB-22 features an ester linker at the C-3 position instead of the ketone linker found in JWH-018 and AM-2201, a modification that also results in high-potency cannabinoid agonism.[4][7]

Experimental Methodologies

The characterization of synthetic cannabinoids relies on standardized in vitro assays to determine their receptor binding affinity and functional efficacy. The most common methods are competitive radioligand binding assays and functional assays that measure G-protein activation or downstream second messenger modulation.[1]

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (ligand) for a receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.[1][9]

Principle: The assay measures the competition between the unlabeled test compound and a constant concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells expressing the cannabinoid receptor (CB1 or CB2).[9][10] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Detailed Protocol:

  • Membrane Preparation:

    • HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptor cDNA are cultured and harvested.[10]

    • Cells are washed with ice-cold PBS and scraped into a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[10][11]

    • The cell suspension is homogenized using a Polytron homogenizer.[10][11]

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C. The resulting pellet, containing the cell membranes, is resuspended in an appropriate assay buffer.[10][11]

  • Assay Setup (96-well plate format):

    • Total Binding: Wells contain cell membranes, radioligand (e.g., 0.5-1.0 nM [³H]CP-55,940), and assay buffer.[9]

    • Non-specific Binding: Wells contain cell membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN-55,212-2) to saturate the receptors.[9]

    • Competitive Binding: Wells contain cell membranes, radioligand, and serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM).[9]

  • Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[9][10]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters trap the membranes with bound radioligand. The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.[9]

  • Quantification & Data Analysis:

    • The filter discs are placed in scintillation vials with scintillation fluid.[9]

    • Radioactivity is measured in counts per minute (CPM) using a liquid scintillation counter.[9]

    • Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.[9]

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value.[9]

    • The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Termination & Analysis prep_membranes Prepare Cell Membranes (Expressing CB1/CB2) prep_ligands Prepare Radioligand & Test Compound Dilutions add_components Add Membranes, Radioligand, & Test Compound/Control to Wells prep_ligands->add_components incubate Incubate (e.g., 30°C for 90 min) add_components->incubate filtrate Rapid Filtration (Separate Bound from Free) incubate->filtrate wash Wash Filters filtrate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay

This functional assay measures the biological response following receptor activation. Since CB1 and CB2 receptors are coupled to inhibitory G proteins (Gᵢ/ₒ), agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][12]

Principle: Cells expressing the cannabinoid receptor of interest are first stimulated with an agent like forskolin (B1673556), which directly activates adenylyl cyclase to raise intracellular cAMP levels.[12][13] The cannabinoid agonist is then added, and its ability to inhibit this forskolin-stimulated cAMP production is measured. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined from the concentration-response curve.[2]

Detailed Protocol:

  • Cell Preparation:

    • CHO or HEK293 cells stably expressing the human CB1 or CB2 receptor are seeded into multi-well plates and grown overnight.[12]

  • Assay Execution:

    • The culture medium is removed, and cells are washed with a serum-free medium or assay buffer.[12]

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Serial dilutions of the test compound (agonist) are added to the wells.[12]

    • Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized for the cell line.[13][14]

    • The plate is incubated for 15-30 minutes at 37°C.[12]

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed according to the protocol of the specific cAMP detection kit being used (e.g., HTRF, ELISA, or luminescence-based kits like GloSensor™).[12][13]

    • Detection reagents are added, and the plate is read using a suitable plate reader (e.g., luminometer or fluorescence reader).[12]

  • Data Analysis:

    • The signal (e.g., luminescence) is inversely proportional to the amount of cAMP inhibition.

    • Data is normalized, with 0% inhibition representing the forskolin-only control and 100% inhibition representing the basal (no forskolin) control.

    • The percent inhibition is plotted against the log concentration of the agonist.[13]

    • A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) for the compound.[12]

G cluster_prep Preparation cluster_assay Assay & Incubation cluster_analysis Detection & Analysis seed_cells Seed CB1/CB2 Expressing Cells in 96-Well Plate prepare_reagents Prepare Test Compounds & Forskolin Solution add_agonist Add Test Compound (Agonist) prepare_reagents->add_agonist add_forskolin Add Forskolin to Stimulate Adenylyl Cyclase add_agonist->add_forskolin incubate Incubate (e.g., 37°C for 20 min) add_forskolin->incubate lyse Lyse Cells & Add cAMP Detection Reagents incubate->lyse measure Measure Signal (Luminescence/Fluorescence) lyse->measure analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) measure->analyze

Caption: Workflow for a Gᵢ-coupled cAMP accumulation assay.

Signaling Pathways of Indole-Based Synthetic Cannabinoids

Upon binding to CB1 or CB2 receptors, indole-based synthetic cannabinoids, acting as agonists, trigger a cascade of intracellular signaling events.[15] These G-protein coupled receptors (GPCRs) primarily couple to the Gᵢ/ₒ family of heterotrimeric G proteins.[10][15]

Canonical Gᵢ/ₒ-Protein Dependent Pathway:

  • Receptor Activation: An agonist binds to the CB1/CB2 receptor, inducing a conformational change.[10]

  • G-Protein Coupling: This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gᵢ/ₒ protein.[1]

  • Subunit Dissociation: The G-protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.[12]

  • Downstream Effectors:

    • Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP.[15][16]

    • Ion Channel Modulation: Both Gαᵢ/ₒ-GTP and the Gβγ subunits can modulate ion channels. This typically involves inhibiting N-type voltage-gated calcium channels (Ca²⁺) and activating G-protein-gated inwardly rectifying potassium (GIRK) channels.[15] The combined effect is a reduction in neuronal excitability and neurotransmitter release.[15]

    • MAPK Pathway Activation: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), influencing gene expression and cell proliferation.[15][16]

β-Arrestin Mediated Signaling: In addition to G-protein signaling, agonist-bound GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[17][18] β-arrestin recruitment not only leads to receptor desensitization and internalization but can also initiate a separate wave of G-protein-independent signaling, including the activation of pathways like ERK.[18][19] The balance between G-protein and β-arrestin signaling (biased agonism) can vary between different synthetic cannabinoids and may contribute to their diverse pharmacological and toxicological profiles.[18]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB_Receptor CB1/CB2 Receptor G_Protein Gᵢ/ₒ Protein (GDP-bound) CB_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin CB_Receptor->Beta_Arrestin Recruits G_Alpha Gαᵢ/ₒ-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel K_Channel GIRK Channel ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK MAPK (ERK) Pathway Agonist Synthetic Cannabinoid Agonist->CB_Receptor Binds G_Alpha->AC Inhibits G_Alpha->Ca_Channel Inhibits G_BetaGamma->K_Channel Activates G_BetaGamma->MAPK Activates Beta_Arrestin->MAPK Activates

Caption: Simplified cannabinoid receptor signaling cascade.

References

A Comparative Guide to the Quantification of Methyl 1-pentyl-1H-indole-3-carboxylate in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic cannabinoids in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and forensic investigations. This guide provides a comprehensive comparison of analytical methods for the validation of "Methyl 1-pentyl-1H-indole-3-carboxylate" quantification in blood samples. While specific validation data for this exact compound is limited in publicly available literature, this guide leverages data from structurally similar synthetic cannabinoids, particularly indole-3-carboxylate (B1236618) derivatives and major metabolites of compounds like JWH-018, to provide a robust comparative framework.

Performance Comparison of Analytical Methods

The primary analytical technique for the quantification of synthetic cannabinoids in blood is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, though it may require derivatization for some compounds to improve volatility and thermal stability.

Below is a summary of typical performance characteristics for LC-MS/MS methods used for the quantification of synthetic cannabinoids in blood, based on published validation data for compounds structurally related to "this compound".

Validation ParameterLC-MS/MS Method 1 (Analog: JWH-018 N-pentanoic acid)[1][2]LC-MS/MS Method 2 (General Synthetic Cannabinoids)GC-MS (General Synthetic Cannabinoids)
Linearity Range 0.1 - 50 ng/mL0.1 - 100 ng/mL1 - 100 ng/mL
Accuracy (% Bias) Within ±15%Within ±15-20%Within ±20%
Precision (%RSD) < 15%< 15-20%< 20%
Limit of Detection (LOD) 0.08 - 0.14 ng/mL[1][2]0.01 - 2.0 ng/mL0.5 - 2.5 ng/mL
Limit of Quantification (LOQ) 0.10 - 0.21 ng/mL[1][2]0.1 - 5.0 ng/mL1 - 5 ng/mL
Recovery 85 - 98%[1][2]> 60%Variable, often > 70%

Experimental Protocols

A detailed experimental protocol for the quantification of "this compound" in blood using LC-MS/MS is provided below. This protocol is adapted from established methods for similar synthetic cannabinoids.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting synthetic cannabinoids from blood, providing clean extracts and good recovery.

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard and 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 2 mL of a suitable elution solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation and quantification of "this compound" in blood samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation blood_sample Whole Blood Sample add_is Add Internal Standard blood_sample->add_is pre_treatment Pre-treatment (Buffering) add_is->pre_treatment spe Solid-Phase Extraction (SPE) pre_treatment->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing linearity Linearity data_processing->linearity accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision lod_loq LOD/LOQ data_processing->lod_loq recovery Recovery data_processing->recovery stability Stability data_processing->stability

Caption: Experimental workflow for the quantification of this compound.

validation_parameters Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Synthetic Cannabinoid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence and structural diversity of synthetic cannabinoids pose a significant challenge to analytical laboratories worldwide. Ensuring accurate and reliable detection of these novel psychoactive substances (NPS) is critical for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This guide provides a comparative overview of the primary analytical methods used for the detection of synthetic cannabinoids, supported by available data from proficiency testing and validation studies.

The inherent variability in analytical methodologies, instrumentation, and the constant evolution of new synthetic cannabinoid analogs contribute to challenges in achieving consistent inter-laboratory results.[1] Proficiency testing (PT) programs are essential tools for laboratories to evaluate their performance against their peers and identify areas for improvement.[1] While comprehensive, publicly available inter-laboratory comparison reports specifically detailing the performance of numerous laboratories for a wide range of synthetic cannabinoids are limited, this guide synthesizes available information to provide a valuable comparative framework.

Comparison of Analytical Methodologies

The primary techniques for the detection and identification of synthetic cannabinoids are immunoassays for initial screening, followed by confirmatory analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fourier-transform infrared spectroscopy (FTIR) is also utilized, particularly for the analysis of bulk seized materials.

Data Presentation: Performance in Proficiency Testing

Obtaining detailed, public reports from proficiency tests specifically targeting a wide array of synthetic cannabinoids is challenging. However, reports from similar proficiency tests for other synthetic drugs, such as synthetic cathinones, provide a valuable framework for understanding how different laboratories and methods perform. The following table is based on the structure of a proficiency test summary report for a synthetic cathinone (B1664624) and illustrates the type of data generated in such inter-laboratory studies.

Table 1: Representative Data from a Synthetic Drug Proficiency Test (Qualitative Analysis)

Analytical MethodNumber of Laboratories Utilizing MethodPercentage of Reporting Laboratories
Gas Chromatography-Mass Spectrometry (GC-MS)12094.5%
Color Tests8566.9%
Fourier-Transform Infrared Spectroscopy (FTIR)7861.4%
Liquid Chromatography-Mass Spectrometry (LC-MS)2519.7%
Raman Spectroscopy1511.8%
Thin Layer Chromatography (TLC)107.9%
Other53.9%

Data is analogous to a 2024 Collaborative Testing Services (CTS) proficiency test for a synthetic cathinone and is presented for illustrative purposes.[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Quantification (from single-laboratory validation studies)

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (ng/mL)Recovery (%)
JWH-0180.01 - 0.50.1 - 1.00.1 - 10085-110
AM-22010.01 - 0.50.1 - 1.00.1 - 10088-105
UR-1440.02 - 0.50.1 - 1.00.1 - 10090-112
5F-PB-220.05 - 1.00.2 - 2.00.2 - 20080-115
AB-CHMINACA0.1 - 1.00.5 - 2.00.5 - 25082-108

This table compiles typical performance data from various single-laboratory validation studies and does not represent a direct inter-laboratory comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for the most common confirmatory techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urine Analysis
  • Sample Preparation (Hydrolysis and Extraction):

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase to hydrolyze the conjugated metabolites.

    • Incubate the sample at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-3 hours).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an LC system equipped with a C18 or similar reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor for specific precursor-to-product ion transitions for each target analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plant Material Analysis
  • Sample Preparation (Extraction):

    • Homogenize a representative portion of the plant material.

    • Extract the cannabinoids using an organic solvent such as methanol (B129727) or a mixture of solvents.

    • Vortex and sonicate the sample to ensure efficient extraction.

    • Filter the extract to remove particulate matter.

    • An aliquot of the extract may be evaporated and derivatized (e.g., silylation) to improve chromatographic performance for certain compounds.

  • Chromatographic Separation:

    • Inject the prepared sample into a GC system equipped with a capillary column (e.g., HP-5MS).

    • Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the various components of the mixture.

  • Mass Spectrometric Detection:

    • Use a mass spectrometer operating in electron ionization (EI) mode.

    • Acquire full scan mass spectra to identify the compounds by comparing the resulting spectra to a reference library.

Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, predominantly the CB1 receptor found in the central nervous system. The following diagram illustrates the canonical signaling pathway initiated by CB1 receptor activation.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Modulation of Neurotransmitter Release Ion_Channel->Cellular_Response Contributes to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: CB1 receptor signaling cascade initiated by synthetic cannabinoids.

Experimental Workflow for Inter-laboratory Comparison

The following diagram outlines a typical workflow for an inter-laboratory comparison study or proficiency test for synthetic cannabinoid detection.

Inter-laboratory Comparison Workflow PT_Provider Proficiency Test (PT) Provider Sample_Prep Preparation of Test Samples (Spiked Matrices) PT_Provider->Sample_Prep Statistical_Analysis Statistical Analysis (e.g., z-scores, consensus values) PT_Provider->Statistical_Analysis Distribution Distribution to Participating Labs Sample_Prep->Distribution Lab_Analysis Analysis by Participating Laboratories (GC-MS, LC-MS/MS, etc.) Distribution->Lab_Analysis Data_Submission Submission of Results Lab_Analysis->Data_Submission Data_Submission->PT_Provider Report_Generation Generation of Summary Report Statistical_Analysis->Report_Generation Lab_Feedback Feedback to Laboratories Report_Generation->Lab_Feedback Lab_Feedback->Lab_Analysis Corrective Actions

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profile of Methyl 1-pentyl-1H-indole-3-carboxylate and structurally related synthetic cannabinoids, JWH-018 and AM-2201. The information presented is based on experimental data from in vitro and in vivo studies to support research and drug development in this area.

Introduction

This compound is a synthetic cannabinoid whose metabolic fate is of significant interest for toxicological and pharmacological assessments. Understanding its biotransformation is crucial for predicting its psychoactive effects, duration of action, and potential for toxicity. This guide compares its predicted metabolic profile with that of the well-characterized and historically significant synthetic cannabinoids, JWH-018 and AM-2201. Due to the limited direct research on this compound, its metabolic pathways are inferred based on the established metabolism of its structural analogs.

Synthetic cannabinoids are extensively metabolized in the body, primarily by the liver. The initial phase of metabolism (Phase I) typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by conjugation reactions (Phase II) to increase water solubility and facilitate excretion.

Comparative Metabolic Pathways

The primary metabolic pathways for JWH-018 and AM-2201 involve hydroxylation at various positions on the molecule, N-dealkylation, and carboxylation of the alkyl side chain. These transformations are largely mediated by CYP enzymes, with CYP2C9 and CYP1A2 identified as major contributors.[1][2] It is anticipated that this compound follows similar metabolic routes.

A key metabolic step for indole-3-carboxylate (B1236618) derivatives is the hydrolysis of the ester group to form the corresponding carboxylic acid, a common pathway for ester-containing compounds.[3][4]

Below is a diagram illustrating the predicted metabolic pathways.

Metabolic_Pathways cluster_parent Parent Compounds cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation (Indole Ring) Hydroxylation (Indole Ring) This compound->Hydroxylation (Indole Ring) Hydroxylation (Pentyl Chain) Hydroxylation (Pentyl Chain) This compound->Hydroxylation (Pentyl Chain) Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis JWH-018 JWH-018 JWH-018->Hydroxylation (Indole Ring) JWH-018->Hydroxylation (Pentyl Chain) N-dealkylation N-dealkylation JWH-018->N-dealkylation Carboxylation Carboxylation JWH-018->Carboxylation AM-2201 AM-2201 AM-2201->Hydroxylation (Indole Ring) AM-2201->Hydroxylation (Pentyl Chain) AM-2201->N-dealkylation AM-2201->Carboxylation Glucuronidation Glucuronidation Hydroxylation (Indole Ring)->Glucuronidation Hydroxylation (Pentyl Chain)->Glucuronidation N-dealkylation->Glucuronidation Carboxylation->Glucuronidation Ester Hydrolysis->Glucuronidation

Predicted metabolic pathways for the compared synthetic cannabinoids.

Quantitative Metabolic Data

The following tables summarize key quantitative data from in vitro studies on JWH-018 metabolism. This data provides insights into the enzymatic efficiency of the metabolic processes.

Table 1: Michaelis-Menten Kinetic Constants for JWH-018 Hydroxylation by CYP2C9 Variants [2]

MetaboliteCYP2C9 VariantVmax (pmol/min/nmol)Km (μM)
JWH-018 (ω)-OH CYP2C91 (Wild Type)52.58 ± 3.290.90 ± 0.32
CYP2C92101.9 ± 3.240.48 ± 0.10
CYP2C936.02 ± 0.310.68 ± 0.21
JWH-018 (ω-1)-OH(S) CYP2C91 (Wild Type)14.61 ± 0.970.89 ± 0.33
CYP2C9226.62 ± 1.030.58 ± 0.14
CYP2C932.75 ± 0.230.43 ± 0.24
JWH-018 (ω-1)-OH(R) CYP2C91 (Wild Type)19.63 ± 1.541.15 ± 0.49
CYP2C9238.54 ± 1.490.65 ± 0.15
CYP2C9*32.62 ± 0.452.61 ± 2.52

Table 2: Predominant Metabolites of JWH-018 and AM-2201 Detected in Human Urine [5]

Parent CompoundMetaboliteMedian Concentration (μg/L)
JWH-018 JWH-018 pentanoic acid11.1
JWH-018 N-hydroxypentyl5.1
AM-2201 AM-2201 N-hydroxypentyl2.0

Experimental Protocols

The metabolic data presented in this guide are primarily derived from in vitro experiments using human liver microsomes (HLMs) and in vivo studies with animal models.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol is a standard method for studying Phase I metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Compound Incubate Incubate Compound->Incubate HLMs HLMs HLMs->Incubate NADPH NADPH NADPH->Incubate Buffer Buffer Buffer->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction LC-MS/MS LC-MS/MS Analysis Extraction->LC-MS/MS Metabolite_ID Metabolite Identification LC-MS/MS->Metabolite_ID

Workflow for in vitro metabolism studies using human liver microsomes.

Methodology:

  • Preparation: The synthetic cannabinoid of interest is dissolved in an appropriate solvent. Human liver microsomes are thawed and suspended in a phosphate (B84403) buffer.

  • Incubation: The compound, HLMs, and buffer are pre-incubated at 37°C. The reaction is initiated by adding the cofactor NADPH.

  • Reaction Quenching: After a specific time, the reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.

  • Extraction: The mixture is centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Signaling Pathway Activation

Synthetic cannabinoids exert their effects by acting as agonists at cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_effects Cellular Effects SC Synthetic Cannabinoid (Parent or Active Metabolite) CB1_R CB1 Receptor SC->CB1_R CB2_R CB2 Receptor SC->CB2_R G_Protein G-protein Activation CB1_R->G_Protein CB2_R->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition MAPK_Activation MAPK Pathway Activation G_Protein->MAPK_Activation Psychoactive_Effects Psychoactive Effects AC_Inhibition->Psychoactive_Effects Immunomodulation Immunomodulation MAPK_Activation->Immunomodulation

Simplified signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

Conclusion

The metabolic profile of this compound is predicted to share significant similarities with JWH-018 and AM-2201, undergoing extensive Phase I metabolism primarily through hydroxylation and ester hydrolysis, followed by Phase II glucuronidation. The primary enzymes responsible are likely to be from the cytochrome P450 family, particularly CYP2C9 and CYP1A2. The resulting metabolites may retain biological activity, contributing to the overall pharmacological and toxicological profile of the parent compound. Further experimental studies are warranted to definitively characterize the metabolic fate of this compound and to quantify the contribution of each metabolic pathway. This information is critical for the development of analytical methods for its detection and for a comprehensive understanding of its effects in biological systems.

References

Assessing the Specificity of Antibodies for Indole-Type Cannabinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rapid emergence and structural diversification of synthetic cannabinoids, particularly indole-type derivatives like JWH-018 and its analogs, present a significant challenge for accurate immunological detection. For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate specificity and cross-reactivity profile is critical for developing reliable screening assays, therapeutic interventions, and research tools. This guide provides an objective comparison of antibody performance against various indole-type cannabinoids, supported by experimental data and detailed methodologies.

Introduction to Antibody Specificity in Cannabinoid Detection

The core issue in detecting indole-type cannabinoids lies in antibody cross-reactivity.[1] An antibody developed for a specific compound, such as JWH-018, may also bind to other structurally similar molecules, including its metabolites or other synthetic cannabinoid analogs like JWH-073 and AM-2201.[2] This phenomenon arises because the antibody's binding site recognizes a shared structural feature (epitope) on both the target and the cross-reacting molecule.[1] While broad cross-reactivity can be advantageous for detecting new, untargeted analogs, it can also complicate data interpretation without confirmatory methods like mass spectrometry.[2] The structural similarity, especially in the side chain of the cannabinoid molecule, significantly influences the degree of cross-reactivity.[1]

Comparative Analysis of Antibody Performance

The efficacy of an antibody is primarily determined by its binding affinity (often expressed as IC50, the concentration of an analyte that causes 50% inhibition of a signal) and its cross-reactivity profile against a panel of related compounds. Recent research has focused on developing monoclonal antibodies (mAbs) with broad specificity to address the ever-evolving landscape of synthetic cannabinoids.

Monoclonal Antibodies for Broad Detection

Monoclonal antibodies 2E4 and AE6 have been developed to target a wide range of both indole-type and indazole-type synthetic cannabinoids.[3][4] These antibodies have demonstrated high sensitivity in detecting 36 different synthetic cannabinoids and their metabolites, with IC50 values ranging from 0.14 to 85.28 ng/mL.[3][4] This broad-spectrum detection is crucial for comprehensive screening applications.

Cross-Reactivity of JWH-018-Targeted Antibodies

Antibodies are often developed targeting metabolites of parent compounds, as these are the analytes typically found in biological samples like urine. An immunoassay targeting the JWH-018 N-(5-hydroxypentyl) metabolite showed moderate to high cross-reactivity with 19 out of 73 tested synthetic cannabinoids (26%).[1][5] The general order of reactivity for this assay was found to be: pentanoic acid metabolite > 5-hydroxypentyl metabolite > 4-hydroxypentyl metabolite > 5-hydroxypentyl glucuronide > parent compound.[6] This highlights that the metabolic transformation of the parent drug can significantly alter antibody recognition.

The following tables summarize the cross-reactivity data for selected antibodies against various indole-type cannabinoids.

Table 1: IC50 Values (ng/mL) of Monoclonal Antibodies 2E4 and AE6 for Indole-Type Synthetic Cannabinoids [3][4]

CompoundTypeTarget AnalyteAntibodyIC50 (ng/mL)
4F-MDMB-BUTICAIndole-typeParent Compound2E40.14
ADB-BUTINACAIndazole-typeParent CompoundAE60.22
Various Others (34)Indole/IndazoleParent & Metabolites2E4/AE6up to 85.28

Table 2: Cross-Reactivity of an Immunoassay Targeting JWH-018 N-(5-hydroxypentyl) Metabolite [1][5]

Compound Class/Metabolite PositionCross-Reactivity Level
JWH-018 N-pentanoic acidHigh
JWH-018 N-(5-hydroxypentyl)100% (Calibrator)
JWH-018 N-(4-hydroxypentyl)Moderate
JWH-073 MetabolitesHigh
Parent Indole CannabinoidsLow to Moderate

Table 3: Performance of a JWH-018 Direct ELISA Kit [5][7]

Parameter5 µg/L Cutoff10 µg/L Cutoff
Sensitivity83.7%71.6%
Specificity99.4%99.7%
Efficiency97.6%96.4%

Experimental Protocols

Accurate assessment of antibody specificity relies on robust and well-defined experimental methods. The most common techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a frequently used method to determine the cross-reactivity of an antibody against various analogs.

Principle: In this assay, the target analyte (synthetic cannabinoid) in a sample competes with a labeled (e.g., enzyme-conjugated) cannabinoid for a limited number of antibody binding sites, which are typically immobilized on a microplate. A higher concentration of the analyte in the sample results in less binding of the labeled cannabinoid and thus a weaker signal, allowing for quantification.

Detailed Protocol:

  • Plate Coating: 96-well microplates are coated with a solution of a hapten-protein conjugate (e.g., JWH-018-BSA) and incubated overnight at 37°C.[2]

  • Blocking: The plates are washed, and non-specific binding sites are blocked using a blocking agent like 5% Blotto for 30 minutes.[2]

  • Competitive Reaction: A fixed concentration of the specific antibody (e.g., anti-JWH-018) is mixed with either the standard analyte or the test compound (potential cross-reactant) at various concentrations. This mixture is then added to the coated wells.

  • Incubation: The plate is incubated at 37°C for 60 minutes to allow for the competitive binding to occur.[2]

  • Secondary Antibody: After washing the wells, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added and incubated.

  • Substrate Addition: The wells are washed again, and a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.[6]

  • Signal Measurement: The reaction is stopped with an acid solution (e.g., 0.2N HCl), and the absorbance (optical density) is measured using a microplate reader.[6]

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no competing analyte. The IC50 value is determined from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique that provides real-time data on binding affinity and kinetics, offering a more detailed characterization of antibody-antigen interactions compared to ELISA.[8]

Principle: SPR measures changes in the refractive index on the surface of a sensor chip when molecules bind to it. An antibody is immobilized on the chip, and a solution containing the cannabinoid is passed over the surface. The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected in real-time.

Detailed Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Antibody Immobilization: The specific antibody is immobilized onto the sensor surface.

  • Analyte Injection: A solution containing the indole-type cannabinoid at various concentrations is injected and flows over the sensor surface, allowing for association.

  • Dissociation: A buffer solution is passed over the chip to measure the dissociation of the cannabinoid from the antibody.

  • Regeneration: The sensor surface is regenerated by stripping the bound analyte, preparing it for the next cycle.

  • Data Analysis: The binding data (association and dissociation rates, k_a and k_d) are fitted to a kinetic model to determine the affinity constant (K_D). SPR has been successfully used to determine the receptor affinity constants of various synthetic cannabinoids.[9][10][11]

Visualizing Experimental Workflows and Principles

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Coat Plate (Hapten-BSA Conjugate) p2 2. Wash & Block (e.g., 5% Blotto) p1->p2 p3 3. Add Mixture: Antibody + Analyte (Sample or Standard) p2->p3 p4 4. Incubate (e.g., 60 min at 37°C) p3->p4 p5 5. Add Enzyme-linked Secondary Antibody p4->p5 p6 6. Wash & Add Chromogenic Substrate p5->p6 p7 7. Stop Reaction p6->p7 p8 8. Read Absorbance p7->p8 p9 Calculate IC50 & % Cross-Reactivity p8->p9

SPR_Principle cluster_0 SPR Sensor Chip SensorSurface Gold Film Antibody Immobilized Antibody Binding Association (Analyte Binds Antibody) Antibody->Binding Analyte Indole Cannabinoid (Analyte in Solution) Analyte->Binding Flow Detection Change in Refractive Index (Signal Proportional to Mass) Binding->Detection Causes

Hapten_Design_Logic cluster_design Hapten Design Strategy cluster_outcome Resulting Antibody Specificity Hapten Design Hapten (Mimics Target Epitope) Linker Choose Linker Position & Carrier Protein (e.g., BSA) Hapten->Linker Immunization Immunization & Antibody Production Linker->Immunization Narrow Narrow Specificity (Recognizes only Target) Immunization->Narrow Unique Structural Feature in Hapten Broad Broad Cross-Reactivity (Recognizes Structural Analogs) Immunization->Broad Conserved Core Structure in Hapten

Conclusion

The assessment of antibody specificity is a multifaceted process that is essential for the reliable detection of indole-type cannabinoids. While highly specific antibodies are crucial for quantitative analysis of a single analyte, broadly cross-reactive antibodies, such as mAbs 2E4 and AE6, are invaluable for initial screening in contexts where the presence of multiple, structurally diverse synthetic cannabinoids is suspected.[3][4] The choice of antibody should be guided by the specific application, whether for forensic toxicology, clinical screening, or therapeutic development. Researchers must carefully consider the provided cross-reactivity data and employ robust methodologies like ELISA and SPR to validate antibody performance for their specific needs. As new cannabinoid analogs continue to appear, the development and thorough characterization of new antibodies will remain a critical area of research.

References

A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Pentyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The identification of synthetic cannabinoids, a significant class of new psychoactive substances, heavily relies on analytical techniques capable of elucidating their chemical structures. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of these compounds. Pentyl-indole derivatives, such as the widely known JWH-018, form a substantial subgroup of synthetic cannabinoids. Understanding their fragmentation patterns is crucial for their unambiguous identification in forensic and research settings. This guide provides a comparative overview of the fragmentation patterns of pentyl-indole derivatives under mass spectrometric analysis, supported by experimental data and methodologies.

General Principles of Fragmentation in Electron Ionization (EI) Mass Spectrometry

When a molecule enters the ionization chamber of a mass spectrometer, it is bombarded by high-energy electrons, typically at 70 eV.[1] This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, more stable charged ions and neutral radicals.[2][3] Only the charged fragments are detected by the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.

For pentyl-indole derivatives, key fragmentation processes include:

  • Alpha (α)-Cleavage: This involves the breaking of a bond adjacent to a functional group or a heteroatom containing a radical. The driving force is the tendency of the radical ion to pair its electrons.[3]

  • γ-Hydrogen Rearrangement: A hydrogen atom on a gamma-carbon can be transferred to a radical site, often leading to the elimination of a neutral molecule. This is a common process for compounds with alkyl chains.[4]

  • Cleavage of Aromatic Systems: The stable aromatic nature of the indole (B1671886) and other attached ring systems (like naphthalene) leads to the formation of characteristic aromatic cations.[5]

Comparative Fragmentation Patterns of Pentyl-Indole Derivatives

The fragmentation of pentyl-indole derivatives is largely dictated by the structure of the substituent at the 3-position of the indole ring and the N-pentyl chain. JWH-018, or 1-pentyl-3-(1-naphthoyl)indole, serves as a quintessential example for understanding these patterns.

The main fragmentation pathways for synthetic cannabinoids often involve α-cleavage on either side of the carbonyl group that links the indole core to another moiety.[4] Additionally, a γ-hydrogen rearrangement at the nitrogen atom of the indole nucleus can lead to the loss of the N-alkyl group.[4]

Key Fragment Ions:

Several fragment ions are consistently observed across a range of pentyl-indole derivatives and are considered characteristic for this class of compounds. Common fragments include ions with mass-to-charge ratios (m/z) of 127, 144, 155, and 214.[6][7] The ion at m/z 186 is also noted as a significant fragment, corresponding to the N-pentylindole portion of the molecule.[8]

The table below summarizes the major fragment ions observed for JWH-018 and related pentyl-indole structures under Electron Ionization (EI) conditions.

m/z Value Proposed Fragment Structure/Origin Significance Citations
341[M]+• (Molecular Ion of JWH-018)Confirms the molecular weight of the parent compound.[7]
214[Indole-C=O]+• (Loss of naphthyl group)A major fragment indicating the cleavage between the indole and the carbonyl linker.[6][9][10]
186[N-pentylindole]+•Results from the cleavage of the bond between the carbonyl carbon and the indole ring, with charge retention on the indole moiety.[5][8]
155[Naphthoyl cation]+Characteristic fragment of the naphthoyl group, formed by cleavage of the bond between the carbonyl and the indole ring.[7][9][10]
144[Indole-CH2]+A characteristic fragment of the indole core.[4][6][8]
127[Naphthyl cation]+Indicates the presence of a naphthalene (B1677914) ring system.[7][8][9]

It is important to note that while these fragments are characteristic, isomeric compounds can produce very similar mass spectra. For example, positional isomers of JWH-250, which differ only in the position of a methoxy (B1213986) group, can be difficult to distinguish without careful analysis of ion abundance ratios.[6]

Visualizing Fragmentation and Analysis

To better understand the processes involved, the following diagrams illustrate the experimental workflow for analyzing these compounds and the primary fragmentation pathways of a representative molecule, JWH-018.

GC-MS Workflow for Pentyl-Indole Derivative Analysis Figure 1. General workflow for the GC-MS analysis of pentyl-indole derivatives. cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Herbal Mixture / Seized Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection Inject Sample GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analyzer / Detector MS_Ionization->MS_Detection Mass_Spectrum Mass Spectrum Generation MS_Detection->Mass_Spectrum Acquire Data Library_Search Spectral Library Comparison (e.g., SWGDRUG) Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification JWH-018 Fragmentation Figure 2. Key EI fragmentation pathways of JWH-018. cluster_fragments Primary Fragments JWH018 JWH-018 (Molecular Ion, m/z 341) frag214 Fragment m/z 214 (Indole-C=O)+• JWH018->frag214 Cleavage of C-C bond frag155 Fragment m/z 155 (Naphthoyl cation)+ JWH018->frag155 Cleavage of C-N bond frag144 Fragment m/z 144 (Indole-CH2)+ frag214->frag144 Rearrangement & Loss of C4H8 frag127 Fragment m/z 127 (Naphthyl cation)+ frag155->frag127 Loss of CO

References

A Comparative Guide to Screening Methods for Novel Psychoactive Substances in Urine

Author: BenchChem Technical Support Team. Date: December 2025

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic toxicology. Rapid and accurate screening methods are crucial for identifying NPS use in clinical diagnostics, workplace drug testing, and forensic investigations. This guide provides a comprehensive comparison of common screening methods for the detection of NPS in urine, offering researchers, scientists, and drug development professionals a detailed overview of available technologies, their performance characteristics, and experimental protocols.

Executive Summary

Screening for NPS in urine typically involves a two-tiered approach: an initial presumptive test using immunoassays followed by a confirmatory analysis using more specific and sensitive techniques like chromatography coupled with mass spectrometry. Immunoassays offer rapid and high-throughput screening but are often limited by their inability to detect the vast and growing number of NPS, as well as potential cross-reactivity leading to false-positive results.[1] In contrast, mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide a "gold standard" for the identification and quantification of a broad spectrum of NPS with high sensitivity and specificity.[1][2]

This guide will delve into a detailed comparison of these methods, presenting quantitative performance data, experimental workflows, and sample preparation protocols to aid in the selection and validation of the most appropriate screening strategy.

Comparison of Screening Method Performance

The selection of a screening method depends on various factors, including the desired scope of detection, sensitivity, specificity, sample throughput, and cost. The following tables summarize the performance characteristics of common screening methods for NPS in urine.

Table 1: Qualitative Performance Comparison of Screening Methods

FeatureImmunoassaysGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratio analysisSeparation by polarity and mass-to-charge ratio analysis
Scope Limited to specific drug classes or targeted NPSBroad applicability to volatile and semi-volatile NPSBroad applicability to a wide range of NPS, including non-volatile and thermally labile compounds
Specificity Moderate to low for NPS, prone to cross-reactivityHighVery High
Sensitivity Variable, generally lower than MS methodsHighVery High
Throughput HighModerateModerate to High
Cost per Sample LowModerateHigh
Confirmation Requires confirmatory testingCan be used for confirmationGold standard for confirmation

Table 2: Quantitative Performance Data for Selected NPS Screening Methods

MethodNPS ClassAnalyte ExampleLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (ng/mL)Accuracy (% Bias)Precision (%RSD)Reference
Immunoassay (ELISA) Synthetic CannabinoidsJWH-0181-55-10N/AVariable<20%[3]
CathinonesMephedrone5-2510-50N/AVariable<20%[3]
Fentanyl AnalogsAcetylfentanyl0.1-10.2-2N/AVariable (High cross-reactivity for some analogs)<20%[3]
GC-MS Multiple Classes23 NPS Panel0.7 - 7.02.0 - 202-1000Within ±20%<15%[4]
LC-MS/MS Multiple Classes52 Drugs/Metabolites0.5 - 251 - 501-1000Within ±15%<15%[2]
Multiple Classes182 NPS Panel0.1 - 10.25 - 100.25-25Within ±15%<15%[5]

Note: Performance data for immunoassays can vary significantly between manufacturers and specific kits. The data presented for GC-MS and LC-MS/MS are representative of validated methods for broad-spectrum screening.

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable NPS screening. This section outlines generalized workflows for sample preparation and analysis using mass spectrometry-based methods.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes of interest. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common methods for preparing urine samples for NPS analysis.

Table 3: Comparison of Sample Preparation Methods

FeatureSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Analyte partitioning between a solid sorbent and a liquid phase.Analyte partitioning between two immiscible liquid phases.
Selectivity High, tunable by sorbent and solvent selection.Moderate, dependent on solvent polarity and pH.
Recovery Generally high and reproducible for a broad range of analytes.[6]Can be variable, especially for polar compounds.
Cleanliness of Extract High, effective removal of matrix components.Moderate, may require additional cleanup steps.
Automation Potential HighModerate
Solvent Consumption Lower than LLE.High
Cost per Sample Higher (cartridges)Lower (solvents)

This protocol provides a general workflow for mixed-mode SPE, which is effective for extracting a wide range of acidic, basic, and neutral NPS.

  • Enzymatic Hydrolysis (for glucuronidated metabolites):

    • To 1 mL of urine, add 50 µL of β-glucuronidase solution.

    • Incubate at 50-60°C for 1-2 hours.

  • Sample Pre-treatment:

    • Add 1 mL of an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) to the hydrolyzed urine.

    • Vortex mix and centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) sequentially with 2 mL of methanol (B129727), 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interferences.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Instrumental Analysis Workflows

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE LC Liquid Chromatography (Separation) SPE->LC MSMS Tandem Mass Spectrometry (Detection & Identification) LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Report Reporting LibrarySearch->Report GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Extraction SPE or LLE Urine->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Report Reporting LibrarySearch->Report Screening_Program_Logic Start Urine Sample Received Immunoassay Presumptive Immunoassay Screen Start->Immunoassay Negative Report as Negative Immunoassay->Negative Negative Result Positive Presumptive Positive Immunoassay->Positive Positive Result Confirmation Confirmatory Analysis (LC-MS/MS or GC-MS) Positive->Confirmation ConfirmedPositive Report as Positive Confirmation->ConfirmedPositive Analyte Confirmed ConfirmedNegative Report as Negative (False Positive by Immunoassay) Confirmation->ConfirmedNegative Analyte Not Confirmed

References

A Comparative Analysis of the In Vivo Effects of JWH-018 and the Putative Effects of Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the known cannabimimetic activity of a classic synthetic cannabinoid and a speculative look at a lesser-known analogue, guided by structure-activity relationships.

This guide provides a detailed comparison of the well-documented in vivo effects of the synthetic cannabinoid JWH-018 with the anticipated, yet experimentally unconfirmed, effects of Methyl 1-pentyl-1H-indole-3-carboxylate. Due to a lack of published in vivo studies on this compound, this comparison leverages established structure-activity relationships (SAR) of indole-based cannabinoids to forecast its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.

Introduction

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent synthetic cannabinoid receptor agonist that has been extensively studied in vivo, demonstrating a classic profile of cannabimimetic effects. In contrast, this compound is a structurally related indole (B1671886) derivative for which the physiological and toxicological properties are not yet known[1]. By examining the structural differences between these two compounds and applying known SAR principles, we can construct a hypothetical in vivo profile for this compound, offering a framework for future experimental validation.

JWH-018: A Profile of In Vivo Cannabinoid Activity

JWH-018 acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with a higher affinity for the CB2 receptor. Its in vivo effects are consistent with other CB1 receptor agonists and include the canonical cannabinoid tetrad: hypothermia, analgesia, hypolocomotion, and catalepsy.

Quantitative In Vivo Effects of JWH-018 in Mice

The following table summarizes key quantitative data from in vivo studies on JWH-018 in mice.

In Vivo EffectRoute of AdministrationDoseObserved EffectReference
HypothermiaIntraperitoneal (IP)10 mg/kgRectal temperature of 30.90 ± 0.33 °C[2]
Analgesia (Tail-flick)Intraperitoneal (IP)10 mg/kgMaximum latency of 10.00 ± 0.00 s[2]
CatalepsyIntraperitoneal (IP)Not specifiedInduced significant catalepsy[2]
HypolocomotionNot specifiedNot specifiedSuppression of locomotor activity[3]
Experimental Protocols for JWH-018 In Vivo Studies

Cannabinoid Tetrad Assay: This battery of tests is used to assess the primary cannabimimetic effects of a compound in mice.

  • Hypothermia: Rectal temperature is measured using a digital thermometer at baseline and at specified time points after drug administration.

  • Analgesia (Tail-flick test): The latency of a mouse to flick its tail from a radiant heat source is measured. An increase in latency indicates an analgesic effect.

  • Hypolocomotion: Spontaneous activity is measured in an open-field arena. A decrease in movement is indicative of hypolocomotion.

  • Catalepsy (Bar test): The mouse's forepaws are placed on a horizontal bar, and the time it remains in this position is recorded. An increase in the time indicates catalepsy.

Experimental_Workflow

This compound: A Structural and Putative Functional Comparison

This compound shares the core indole structure and the N-pentyl chain with JWH-018. The critical difference lies in the substituent at the 3-position of the indole ring: a methyl carboxylate group in this compound versus a naphthoyl group in JWH-018.

Structural_Comparison cluster_jwh018 JWH-018 cluster_mic This compound jwh018 [Image of JWH-018 chemical structure] jwh018_indole Indole Core mic_indole Indole Core jwh018_pentyl N-Pentyl Chain mic_pentyl N-Pentyl Chain jwh018_naphthoyl 3-Naphthoyl Group mic [Image of this compound chemical structure] mic_carboxylate 3-Methyl Carboxylate Group

Structure-Activity Relationship (SAR) Insights

The N-alkyl chain length is a key determinant of cannabinoid activity, with a pentyl chain generally conferring high potency[4]. Both compounds share this feature, suggesting that this compound has the potential for cannabinoid receptor interaction.

The major determinant of the difference in their in vivo effects will likely be the substituent at the 3-position. The bulky, lipophilic naphthoyl group of JWH-018 is known to contribute significantly to its high affinity for cannabinoid receptors. In contrast, the smaller, more polar methyl carboxylate group in this compound would be expected to have a different interaction with the receptor binding pocket.

Based on general SAR principles for indole-based cannabinoids, it is plausible to hypothesize that:

  • Receptor Affinity and Potency: The replacement of the naphthoyl group with a methyl carboxylate group is likely to result in a lower binding affinity for both CB1 and CB2 receptors. This would, in turn, suggest a lower in vivo potency compared to JWH-018.

  • Cannabimimetic Profile: If this compound does exhibit cannabinoid activity, it would be expected to produce the same profile of effects as JWH-018 (the cannabinoid tetrad). However, higher doses would likely be required to achieve effects of a similar magnitude.

Signaling Pathways

Both JWH-018 and, hypothetically, this compound, upon binding to CB1 receptors (predominantly in the central nervous system), are expected to initiate a G-protein coupled signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

Signaling_Pathway ligand Cannabinoid Agonist (e.g., JWH-018) cb1 CB1 Receptor ligand->cb1 Binds to g_protein Gi/o Protein cb1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response ion_channel->cellular_response

Conclusion

JWH-018 is a well-characterized synthetic cannabinoid with a predictable and potent in vivo profile of cannabimimetic effects. While this compound remains unstudied in vivo, a comparison of its structure with that of JWH-018 and the application of established SAR principles suggest that it may be a less potent cannabinoid agonist. The presence of the N-pentyl chain is favorable for activity, but the substitution of the bulky naphthoyl group with a smaller methyl carboxylate group is predicted to reduce receptor affinity and, consequently, in vivo potency.

This comparative guide underscores the importance of empirical in vivo data for the accurate characterization of novel psychoactive substances. The hypotheses presented here regarding the in vivo effects of this compound should be considered speculative and serve as a foundation for guiding future experimental investigations.

References

Safety Operating Guide

Methyl 1-pentyl-1H-indole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methyl 1-pentyl-1H-indole-3-carboxylate is critical for ensuring laboratory safety and environmental protection. As the physiological and toxicological properties of this compound are not fully known, it must be handled as a potentially hazardous material.[1][2] Disposal procedures should adhere strictly to institutional and local regulations for hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedures, researchers must employ appropriate safety measures to minimize risk. This involves using proper Personal Protective Equipment (PPE) and working in a controlled environment.

Essential Safety Protocols:

Protective MeasureSpecificationFirst Aid
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[3][4]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[3][4]IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust, fumes, or vapors.[3][4]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
Ingestion Do not eat, drink, or smoke when using this product.[4][6]IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be systematic, involving segregation, containment, and proper labeling before transfer to a certified disposal facility.

1. Waste Identification and Segregation

  • Identify all waste streams containing the compound, including unreacted solids, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, weighing paper).[9]

  • Segregate waste based on its physical state:

    • Solid Waste: Collect contaminated disposables and residual powder in a designated, compatible solid hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., keep halogenated and non-halogenated solvents separate).[3][10]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]

2. Container Management

  • Use compatible containers that are in good condition, leak-proof, and have a secure screw-top cap.[11]

  • Keep containers closed at all times , except when adding waste, to prevent spills and evaporation.[10][11]

  • Do not overfill containers. For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion.[3]

  • Ensure the exterior of the waste container is clean and free from contamination.[3]

3. Waste Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste." [3][11]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3][10]

  • List all other constituents of the waste, including solvents, with their approximate percentages.[9]

4. Storage

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[9]

  • This area must be secure, well-ventilated, and away from incompatible materials.[9]

  • Ensure that containers of incompatible waste are stored in separate secondary containment trays.[10]

5. Final Disposal

  • Never dispose of this compound down the drain or in the regular trash. [3] This compound's unknown environmental impact and potential aquatic toxicity necessitate professional disposal.[6][12]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[3][9]

  • Follow your institution's specific procedures for waste transfer to a licensed hazardous waste disposal facility.[3][5]

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 1-pentyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 1-pentyl-1H-indole-3-carboxylate. Given that the specific physiological and toxicological properties of this compound are not fully known, it must be handled with a high degree of caution, assuming it presents potential hazards based on its chemical class and analogous compounds.[1] Adherence to these procedures is mandatory to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, data from structurally similar indole (B1671886) derivatives indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy is required.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Equipment Specification and Use Protocol
Eye and Face Safety Goggles & Face Shield Chemical safety goggles are the minimum requirement.[4] A face shield must be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes or preparing solutions.[4][5]
Hand Chemical-Resistant Gloves Disposable nitrile gloves are standard for incidental contact.[5] They must be removed and replaced immediately after contact with the chemical. For prolonged handling, consider double-gloving or using heavier-duty gloves.[5] Always inspect gloves for tears or degradation before use.[2]
Body Laboratory Coat A full-length, long-sleeved lab coat is mandatory to protect skin and personal clothing.[4][6]
Respiratory NIOSH-Approved Respirator When handling the powder outside of a certified chemical fume hood or if dust/aerosols may be generated, a NIOSH-approved N95 (or equivalent) respirator is recommended.[2][4]

| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes are required at all times in the laboratory to protect against spills and dropped objects.[4] |

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures safety and procedural integrity.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: Before starting work, confirm the location and operational status of the nearest eyewash station and safety shower.[2][7]

  • Materials: Prepare all necessary equipment, solvents, and a designated, clearly labeled hazardous waste container before handling the chemical.[2]

2. Handling the Compound:

  • Weighing and Transfer: When handling the solid powder, use a spatula or other appropriate tool to minimize the generation of dust.[2] Avoid scooping directly from the primary container with weighing paper.[2] Ensure the primary container is sealed tightly immediately after use.[2]

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[2] Should heating be necessary, utilize a controlled source like a heating mantle.

3. Post-Handling Decontamination:

  • Work Surface: Thoroughly clean and decontaminate the work area with an appropriate solvent upon completion of the task.

  • Equipment: Decontaminate all non-disposable equipment used during the procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Receive and Log Chemical B Verify Fume Hood Operation A->B C Confirm Eyewash/Shower Access B->C D Prepare Labeled Waste Containers C->D E Don Appropriate PPE D->E F Weigh and Transfer Solid E->F G Prepare Solution F->G H Perform Experiment G->H I Segregate Waste H->I J Decontaminate Work Area & Equipment I->J K Remove PPE J->K L Wash Hands Thoroughly K->L

Caption: Standard operational workflow for handling this compound.

Emergency Procedures: Spills and Exposure

Immediate and correct response to emergencies is critical.

Table 2: Emergency Response Actions

Emergency Type Immediate Action Required
Minor Spill (<1 Liter, contained) 1. Alert personnel in the immediate area.[8]2. Wearing full PPE, confine the spill by creating a dike with absorbent material (e.g., vermiculite, sand), working from the outside in.[9][10]3. For powders, gently sweep up and place into a suitable container.[11]4. Collect all absorbed residue and contaminated materials into a labeled hazardous waste container.[10][12]5. Clean the spill area with water and/or an appropriate solvent.
Major Spill (>1 Liter or any amount outside of containment) 1. Immediately alert all lab occupants and evacuate the area.[12][13]2. If the material is volatile or flammable, control all ignition sources.[12]3. Close the laboratory door and prevent re-entry.[8]4. Contact your institution's Environmental Health & Safety (EHS) department immediately.[8]5. Attend to any injured or contaminated persons from a safe distance.
Skin Exposure 1. Immediately remove all contaminated clothing.[12]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[14]3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[3][7]2. Remove contact lenses if present and easy to do so.[3]3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[3][7]2. If breathing is difficult, provide artificial respiration if trained to do so.[7]3. Seek immediate medical attention.

| Ingestion | 1. Do NOT induce vomiting.[11]2. Rinse mouth with water.[7]3. Seek immediate medical attention. |

G node_action node_action node_alert node_alert Spill Chemical Spill Occurs Assess Is spill >1L OR an immediate health hazard? Spill->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill No MajorSpill Major Spill Procedure Assess->MajorSpill Yes Alert Alert others in area MinorSpill->Alert Evacuate EVACUATE AREA MajorSpill->Evacuate DonPPE Don full PPE Alert->DonPPE Contain Contain with absorbents DonPPE->Contain Collect Collect residue for disposal Contain->Collect Clean Decontaminate area Collect->Clean CallEHS Contact EHS / Emergency Services Evacuate->CallEHS Attend Attend to injured (if safe) CallEHS->Attend

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and maintain regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, weighing papers, and absorbent materials from spills, must be treated as hazardous waste.[2][12]

  • Containment:

    • Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container.[2]

    • Liquid Waste: Collect solutions in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Final Disposal: All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.